2-Acetyl-4-butyramidophenol
説明
Structure
3D Structure
特性
IUPAC Name |
N-(3-acetyl-4-hydroxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-4-12(16)13-9-5-6-11(15)10(7-9)8(2)14/h5-7,15H,3-4H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWZEOPEZISTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057737 | |
| Record name | 3'-Acetyl-4'-hydroxybutyranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40188-45-2 | |
| Record name | 2-Acetyl-4-butyramidophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40188-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Acetyl-4-hydroxyphenyl)butanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040188452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Acetyl-4'-hydroxybutyranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-acetyl-4-hydroxyphenyl)butyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-4-BUTYRAMIDOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14QJB65R4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Acetyl-4-butyramidophenol
This guide provides a comprehensive technical overview of 2-Acetyl-4-butyramidophenol, a molecule of significant interest in pharmaceutical development and metabolic research. We will delve into its fundamental properties, synthesis, and its critical role as both a synthetic intermediate and a major metabolite of the cardiovascular drug, acebutolol. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Introduction: Defining this compound
This compound, also known by its IUPAC name N-(3-acetyl-4-hydroxyphenyl)butanamide, is a substituted phenol derivative.[1][2] Its significance in the scientific community stems primarily from two distinct yet interconnected roles:
-
A Key Synthetic Intermediate: It is a crucial building block in the manufacturing of acebutolol, a widely used cardioselective beta-blocker for treating hypertension and arrhythmias.[3][4]
-
A Major Metabolite: It is recognized as an impurity and a metabolite of acebutolol found in human urine, making it a critical reference standard for pharmacokinetic and toxicological studies.[5][6]
Understanding the chemistry and biology of this compound is therefore essential for optimizing the synthesis of its parent drug and for fully characterizing its safety and efficacy profile.
1.1 Nomenclature and Identifiers
To ensure clarity, it is important to be familiar with the various synonyms and identifiers for this compound.
| Identifier | Value |
| IUPAC Name | N-(3-acetyl-4-hydroxyphenyl)butanamide[2] |
| CAS Number | 40188-45-2[1][7] |
| Molecular Formula | C12H15NO3[8] |
| Synonyms | 3'-Acetyl-4'-hydroxybutyranilide, 5'-Butyramido-2'-hydroxyacetophenone, Acebutolol Impurity C[1][9][10] |
| FDA UNII | 14QJB65R4V[2] |
Physicochemical and Spectral Properties
A thorough understanding of a molecule's physical and chemical properties is foundational for its application in synthesis and analysis.
2.1 Chemical Structure
This compound possesses a phenolic structure with both an acetyl group (-COCH₃) and a butyramide group (-NHCO(CH₂)₂CH₃) attached to the benzene ring.[1] This combination of functional groups dictates its solubility, reactivity, and potential for biological interactions.
2.2 Physical Properties
The compound typically presents as a gray or white crystalline solid.[8] Its properties are summarized below.
| Property | Value | Source(s) |
| Molar Mass | 221.25 g/mol | [8][11] |
| Melting Point | 120-126 °C | [7][8] |
| Density (Predicted) | 1.192 g/cm³ | [8][12] |
| Boiling Point (Predicted) | 428 °C at 760 mmHg | [12] |
| Solubility | Soluble in organic solvents like ethanol and DMSO; less soluble in water. | [1][8] |
2.3 Spectral Data
Characterization of this compound is routinely performed using standard analytical techniques. Gas chromatography-mass spectrometry (GC/MS) is a key method for its identification, particularly in metabolic studies.[5][13] The presence of distinct functional groups gives rise to a unique fragmentation pattern and retention time, allowing for its unambiguous detection in complex matrices like urine.
Synthesis and Manufacturing: From Precursors to a Key Intermediate
The synthesis of this compound is a critical step in the production of acebutolol. The primary challenge lies in the selective introduction of the acetyl group onto the phenol ring, a process often accomplished via the Fries rearrangement.
3.1 Overview of a Common Synthetic Route
A widely cited method involves a multi-step process starting from p-aminophenol.[3] This pathway is designed to be efficient and scalable, although it involves reactive intermediates and requires careful control of reaction conditions. The causality behind this specific pathway is rooted in the need to first protect the more reactive amino group before performing the electrophilic substitution on the aromatic ring.
Caption: A simplified workflow for the synthesis of this compound.
3.2 Detailed Synthesis Protocol: A "One-Pot" Approach
The following protocol is adapted from methodologies described in patent literature, emphasizing efficiency and the use of less hazardous reagents.[3] This self-validating system ensures that the completion of each step sets up the appropriate conditions for the next, minimizing isolation steps.
Step 1: Amide and Ester Formation (One-Pot)
-
Reactants: Charge a reaction vessel with p-aminophenol and n-butyric acid.
-
Dehydration: Add a water-carrying agent (e.g., toluene) and heat the mixture to reflux, continuously removing the water formed during the amidation reaction via a Dean-Stark apparatus. The removal of water drives the equilibrium towards the product, p-(butyramido)phenol.
-
Solvent Removal: Once the reaction is complete (monitored by TLC or loss of starting material), distill off the water-carrying agent.
-
Phenate Formation: Cool the reactant mixture and add water as a dispersant. Add a liquid caustic soda (NaOH) solution to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenate. This step is crucial as it activates the ring for the subsequent esterification and prevents O-acylation from competing with the desired Fries rearrangement later.
-
Esterification: Slowly add acetic anhydride dropwise to the stirred solution. The phenate attacks the anhydride, forming the ester, 4-butyramidophenyl acetate.
-
Isolation: The product can be isolated by recrystallization.
Step 2: Solvent-Free Fries Rearrangement
-
Reactants: In a dry reaction vessel, mix the 4-butyramidophenyl acetate product from Step 1 with anhydrous aluminum trichloride (AlCl₃). AlCl₃ is a Lewis acid that coordinates to the carbonyl oxygen of the ester, facilitating the intramolecular electrophilic aromatic substitution.
-
Reaction: Heat the solid-phase mixture. The acetyl group will migrate from the phenolic oxygen to the ortho position on the aromatic ring. This solvent-free approach is advantageous as it reduces waste and avoids the use of toxic solvents like tetrachloroethane.[3]
-
Hydrolysis: After the reaction is complete, carefully add water to hydrolyze the aluminum complex and quench the reaction.
-
Purification: The crude product is filtered and then purified by recrystallization to yield this compound.
The Role of this compound in Metabolism
This compound is not just a synthetic precursor; it is also a product of the extensive metabolism of its parent drug, acebutolol.[5][14]
4.1 Acebutolol Metabolism Overview
Acebutolol is well-absorbed from the GI tract and undergoes significant first-pass metabolism in the liver.[15][16] This biotransformation leads to the formation of several metabolites, the most prominent of which is diacetolol.
4.2 Formation Pathways
The metabolic fate of acebutolol is complex. The primary active metabolite is diacetolol, an N-acetyl derivative that is equipotent to acebutolol itself.[16] The formation of this compound is considered part of the broader metabolic cascade. Studies have identified it as a metabolite in human urine, suggesting it is a downstream product in the elimination pathway.[5][6]
A proposed metabolic pathway involves several key enzymatic steps.[17]
-
Hydrolysis: The ester linkage in acebutolol can be hydrolyzed by carboxylesterase 2 (CES2).
-
Acetylation: The resulting primary amine can then be acetylated by N-acetyltransferase 2 (NAT2) to form diacetolol.
-
Oxidation: The hydrolytic metabolite, acetolol, can be further oxidized by cytochrome P450 enzymes, specifically CYP2C19.[17]
The formation of various metabolites, including aniline analogs, has been confirmed in rat models and human urine.[5]
Sources
- 1. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 4. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol - Google Patents [patents.google.com]
- 5. Metabolism of acebutolol-d6 in the rat correlates with the identification of a new metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS 40188-45-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound | 40188-45-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Acebutolol impurity C - N-(3-Acetyl-4-hydroxyphenyl)butanamide, 2-Acetyl 4-butyramidophenol [sigmaaldrich.com]
- 10. 2-Acetyl-4-Butyramidephenol; 2-ACETYL-4-BUTYRAMIDO PHENOL; 5''-Butyramido-2''-hydroxyacetophenon; this compound; 5-BUTYRAMIDO-2-HYDROXYACETOPHENONE; N-(3-Acetyl-4-hydroxyphenyl)butyramide; 2-Acetyl 4-butyramidophenol (N-(3-Acetyl-4-hydroxyphenyl)butanamide; 2-HYDROXY-5-BUTYRAMIDOACETOPHENOL | Chemrio [chemrio.com]
- 11. Butanamide, N-acetyl-N-(4-hydroxyphenyl)- | C12H15NO3 | CID 573219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. alfa-labotrial.com [alfa-labotrial.com]
- 13. This compound | C12H15NO3 | CID 736331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Clinical pharmacology of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acebutolol - Wikipedia [en.wikipedia.org]
- 16. drugs.com [drugs.com]
- 17. A proposed mechanism for the adverse effects of acebutolol: CES2 and CYP2C19-mediated metabolism and antinuclear antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetyl-4-butyramidophenol chemical properties and structure
An In-depth Technical Guide to 2-Acetyl-4-butyramidophenol: Structure, Properties, and Synthesis
Introduction
This compound, also identified by its CAS Number 40188-45-2, is a significant organic compound within the fields of pharmaceutical chemistry and drug development.[] Structurally, it is a substituted phenol featuring both an acetyl and a butyramide functional group, which impart its distinct chemical characteristics.[] Its primary relevance stems from its role as a key intermediate in the synthesis of Acebutolol, a cardioselective beta-1 receptor blocker used to treat hypertension and arrhythmias.[2] Furthermore, it is recognized as "Acebutolol Impurity C" in pharmacopoeial standards and is a known metabolite of the parent drug, making its synthesis, characterization, and quantification crucial for quality control and pharmacological studies.[][2][3] This guide provides a comprehensive overview of its chemical structure, properties, spectroscopic profile, synthesis, and biological relevance for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name N-(3-acetyl-4-hydroxyphenyl)butanamide, possesses a molecular formula of C₁₂H₁₅NO₃.[] The molecule is built upon a phenol core, substituted with an acetyl group (-COCH₃) ortho to the hydroxyl group and a butyramide group (-NHCO(CH₂)₂CH₃) para to the hydroxyl group. The presence of hydrogen bond donors (hydroxyl, amide N-H) and acceptors (carbonyls, hydroxyl oxygen) influences its physical properties, such as melting point and solubility.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40188-45-2 | [][4] |
| Molecular Formula | C₁₂H₁₅NO₃ | [][5] |
| Molecular Weight | 221.25 g/mol | [4][6] |
| Appearance | Gray or white crystalline powder/solid | [][5] |
| Melting Point | 120-126 °C | [3][4] |
| Boiling Point | 428.0 °C (Predicted) | [5] |
| Density | 1.192 g/cm³ (Predicted) | [5] |
| Solubility | Moderately soluble in organic solvents like DMSO and ethanol; less soluble in water. | [][5] |
| InChI Key | FGWZEOPEZISTTR-UHFFFAOYSA-N | [] |
Spectroscopic Profile and Structural Elucidation
Characterization of this compound relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is scarce, a competent chemist can predict the expected spectral features based on the molecule's functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups.
-
O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3550 cm⁻¹.[7]
-
N-H Stretch (Amide): A moderate, sharp peak should appear around 3300-3500 cm⁻¹.[8]
-
C-H Stretches (Aliphatic/Aromatic): Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the acetyl and butyryl groups will appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).[8][9]
-
C=O Stretches (Ketone and Amide): Two distinct, strong, and sharp peaks are expected in the carbonyl region. The acetyl ketone C=O stretch typically appears around 1685-1666 cm⁻¹ due to conjugation with the aromatic ring.[9] The amide I band (primarily C=O stretch) is expected around 1650 cm⁻¹.[7]
-
C=C Stretches (Aromatic): Medium intensity peaks will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear as distinct signals in the δ 6.8-8.0 ppm range. The proton ortho to the acetyl group will be the most deshielded.
-
Phenolic Proton (-OH): A broad singlet, typically in the δ 9.0-10.0 ppm range, which may vary with solvent and concentration.
-
Amide Proton (-NH): A broad singlet expected around δ 9.5-10.0 ppm.[11]
-
Acetyl Protons (-COCH₃): A sharp singlet corresponding to three protons will be visible around δ 2.5 ppm.
-
Butyramide Protons (-CO(CH₂)₂CH₃): The aliphatic chain will produce three signals: a triplet for the terminal methyl group (~δ 0.9 ppm), a sextet for the adjacent methylene group (~δ 1.6 ppm), and a triplet for the methylene group next to the carbonyl (~δ 2.3 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbons (C=O): Two signals in the highly deshielded region: the acetyl ketone carbon (~δ 190-200 ppm) and the amide carbonyl carbon (~δ 170 ppm).[11]
-
Aromatic Carbons: Six distinct signals are expected between δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most shielded, while the carbon attached to the acetyl group will be significantly deshielded.
-
Aliphatic Carbons: Four signals corresponding to the acetyl methyl group (~δ 25-30 ppm) and the three carbons of the butyryl chain (~δ 14, 19, and 38 ppm).
-
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 221 would be expected. The fragmentation pattern would be dictated by the functional groups present.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the ketone carbonyl is common, leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z = 206, or the formation of an acylium ion [CH₃CO]⁺ at m/z = 43.
-
Amide Fragmentation: Cleavage of the C-N bond can occur. A prominent peak corresponding to the butyryl cation [CH₃CH₂CH₂CO]⁺ at m/z = 71 is highly probable.
-
McLafferty Rearrangement: The butyramide side chain is susceptible to a McLafferty rearrangement, which could lead to a characteristic neutral loss.[4]
Synthesis Methodology
The synthesis of this compound is typically achieved via a multi-step process starting from p-aminophenol. The general strategy involves N-acylation followed by a Fries rearrangement to introduce the acetyl group onto the aromatic ring.[12][13]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
Causality: This protocol first protects the more reactive amine group via acylation. The subsequent Fries rearrangement is a classic and effective method for converting a phenolic ester into a hydroxy aryl ketone.[14] The choice of a Lewis acid like AlCl₃ is critical as it coordinates to the ester carbonyl, facilitating the generation of an electrophilic acylium ion that attacks the aromatic ring.[15] Higher temperatures favor the formation of the ortho-isomer, which is the desired product in this case.[15]
Part 1: Synthesis of 4-Butyramidophenyl Acetate (Intermediate)
-
N-Acylation: In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in a suitable solvent like glacial acetic acid.
-
Add butyric anhydride (1.1 eq) dropwise to the solution while stirring.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into ice water. Collect the precipitated solid (4-butyramidophenol) by filtration.
-
O-Acylation: Dry the intermediate and place it in a clean flask. Add acetic anhydride (2.0 eq) and a catalytic amount of sulfuric acid.
-
Heat the mixture gently (e.g., 80-90°C) for 1 hour.
-
Cool the mixture and pour it into water to hydrolyze excess anhydride. Filter, wash the solid with water, and dry to obtain 4-butyramidophenyl acetate.
Part 2: Fries Rearrangement to this compound
-
Reaction Setup: In a dry three-neck flask equipped with a mechanical stirrer and a thermometer, place the 4-butyramidophenyl acetate (1.0 eq).
-
Carefully add anhydrous aluminum chloride (AlCl₃) (approx. 2.5 eq) in portions. The reaction is often performed without solvent.[15]
-
Heating: Heat the solid mixture in an oil bath to 150-170°C.[15] The mixture will melt and react. Maintain this temperature for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction vessel in an ice bath. Very slowly and cautiously, add crushed ice followed by dilute hydrochloric acid to decompose the aluminum complex. This step is highly exothermic.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield pure this compound.
Biological and Pharmaceutical Relevance
The primary significance of this compound is its connection to the drug Acebutolol.
Caption: Relationship between Acebutolol and its key derivatives.
-
Synthesis Intermediate: It is a direct precursor in the synthesis of Acebutolol. The phenolic hydroxyl group of this compound is reacted with epichlorohydrin, followed by reaction with isopropylamine, to complete the synthesis of the Acebutolol molecule.[2]
-
Process Impurity: As a starting material or intermediate, it can be carried over into the final drug product if purification is incomplete. Pharmacopoeial standards, such as the European Pharmacopoeia (EP), list it as "Acebutolol Impurity C" and set strict limits on its presence in the final active pharmaceutical ingredient (API).[][3]
-
Metabolite: Acebutolol undergoes extensive first-pass metabolism in the liver.[16] One of its major active metabolites is diacetolol. This compound is also formed as a metabolite.[4] Studying this compound is therefore important for understanding the complete pharmacokinetic and toxicological profile of Acebutolol.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
GHS Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Use of a dust mask, safety goggles, and chemical-resistant gloves is mandatory.[5]
-
Storage: Store in a cool, dry, well-ventilated area, away from strong acids and bases.[3][5]
References
- Veeprho. (n.d.). Acebutolol EP Impurity C | CAS 40188-45-2.
- Home Sunshine Pharma. (n.d.). This compound CAS 40188-45-2.
- ChemBK. (2024, April 9). N-(3-Acetyl-4-hydroxyphenyl)butyramide.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
- PharmaCompass. (n.d.). Butanamide, N-(3-acetyl-4-hydroxyphenyl)-.
- PubChem. (n.d.). Butanamide, N-acetyl-N-(4-hydroxyphenyl)-.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- YouTube. (2021, August 21). Infrared Spectra Interpretation for different Functional Groups | A level Compiled Solved Questions.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- FPnotebook. (n.d.). Acebutolol.
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems.
- Wikipedia. (n.d.). Acebutolol.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Stenutz. (n.d.). N-(3-acetyl-4-hydroxyphenyl)butanamide.
- PharmaCompass. (n.d.). 3'-Acetyl-4'-hydroxybutyranilide.
- ResearchGate. (2025, August 9). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides....
- PMC. (n.d.). N-(4-Butanoyl-3-hydroxyphenyl)butanamide.
Sources
- 2. veeprho.com [veeprho.com]
- 3. 醋丁洛尔杂质C European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chembk.com [chembk.com]
- 6. Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. Fries Rearrangement [organic-chemistry.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Acebutolol - Wikipedia [en.wikipedia.org]
N-(3-Acetyl-4-hydroxyphenyl)butanamide synthesis pathway
An In-depth Technical Guide to the Synthesis of N-(3-Acetyl-4-hydroxyphenyl)butanamide
Introduction
N-(3-Acetyl-4-hydroxyphenyl)butanamide, a significant organic compound, holds a critical position in pharmaceutical chemistry, primarily recognized as a process-related impurity and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). With the molecular formula C₁₂H₁₅NO₃, this compound, also known as 3'-Acetyl-4'-hydroxybutyranilide or Acebutolol Impurity C, requires meticulous control and characterization during drug development.[1][2] Its structure features a butyramide group and an acetyl group attached to a 4-hydroxyphenyl core, presenting unique challenges and considerations for its synthesis.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the viable synthetic pathways, the underlying chemical principles, step-by-step experimental protocols, and robust analytical methods for the characterization of N-(3-Acetyl-4-hydroxyphenyl)butanamide. By elucidating the causality behind experimental choices and grounding the methodology in authoritative principles, this document aims to equip scientists with the expertise required for the precise and efficient synthesis of this molecule.
Physicochemical & Spectroscopic Data Summary
A thorough understanding of the compound's physical and chemical properties is fundamental for its synthesis, purification, and identification. The key data for N-(3-Acetyl-4-hydroxyphenyl)butanamide are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(3-acetyl-4-hydroxyphenyl)butanamide | [2] |
| Synonyms | 3'-Acetyl-4'-hydroxybutyranilide, Acebutolol Impurity C | [2][3] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |
| Molecular Weight | 221.25 g/mol | [1][2][4] |
| Melting Point | 125 °C | [1] |
| Appearance | Solid (Expected) | |
| InChI Key | FGWZEOPEZISTTR-UHFFFAOYSA-N | [1][2] |
Retrosynthetic Analysis & Core Synthesis Pathways
The synthesis of N-(3-Acetyl-4-hydroxyphenyl)butanamide can be approached from two primary retrosynthetic strategies. The choice of pathway often depends on the availability and cost of the starting materials.
-
Pathway A: Direct Acylation. This is the most straightforward approach, involving the selective N-acylation of a pre-functionalized aminophenol.
-
Pathway B: Fries Rearrangement. This classic organometallic reaction involves an intramolecular rearrangement to install the acetyl group onto the phenol ring after the formation of the amide bond.
Caption: Retrosynthetic analysis of N-(3-Acetyl-4-hydroxyphenyl)butanamide.
Pathway A: Direct Acylation of 5-Amino-2-hydroxyacetophenone
This pathway is preferred for its directness and potentially higher yields, provided the starting material, 5-amino-2-hydroxyacetophenone, is accessible. The core of this synthesis is the selective acylation of the amino group. The phenolic hydroxyl group is less nucleophilic than the aromatic amine and, under controlled conditions, will not compete significantly.
Reaction Scheme: 5-Amino-2-hydroxyacetophenone is reacted with an acylating agent such as butyryl chloride or butanoic anhydride in the presence of a mild base to neutralize the HCl or acetic acid byproduct, respectively.
Caption: Synthetic scheme for Pathway A: Direct Acylation.
Pathway B: Fries Rearrangement
This pathway begins with a more common starting material, 4-aminophenol. The synthesis involves two key transformations: N-acylation followed by a Lewis acid-catalyzed Fries rearrangement to introduce the acetyl group. A related intramolecular rearrangement has been successfully used to prepare similar compounds.[5]
Reaction Scheme:
-
N-Butanoylation: 4-Aminophenol is first reacted with butyryl chloride to form N-(4-hydroxyphenyl)butanamide. This reaction is analogous to the synthesis of paracetamol from 4-aminophenol.[6]
-
O-Acetylation: The resulting intermediate is then acetylated at the hydroxyl group using acetic anhydride to form N-(4-acetoxyphenyl)butanamide.
-
Fries Rearrangement: This ester intermediate is treated with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which catalyzes the migration of the acetyl group from the oxygen atom to the carbon atom at the ortho position of the ring, yielding the final product.
Caption: Synthetic scheme for Pathway B: Fries Rearrangement.
Detailed Experimental Protocol (Pathway A)
This section provides a robust, step-by-step protocol for the synthesis of N-(3-Acetyl-4-hydroxyphenyl)butanamide via the direct acylation pathway.
Materials & Reagents:
-
5-Amino-2-hydroxyacetophenone
-
Butyryl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-amino-2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add butyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up:
-
Once the reaction is complete, quench the mixture by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any unreacted acid chloride and phenolic starting material), and finally with brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield pure N-(3-Acetyl-4-hydroxyphenyl)butanamide.
Caption: Experimental workflow for the synthesis of N-(3-Acetyl-4-hydroxyphenyl)butanamide.
Scientific Rationale & Mechanistic Insights
Choice of Reagents:
-
Butyryl Chloride: A highly reactive acylating agent that readily reacts with the nucleophilic amino group. Butanoic anhydride is a suitable, less moisture-sensitive alternative.
-
Pyridine: Acts as a mild base to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. It also serves as a nucleophilic catalyst.
-
DCM: An inert solvent that dissolves the reactants well and does not participate in the reaction.
Reaction Control: The key to this synthesis is selectivity. The aromatic amine is a stronger nucleophile than the phenolic hydroxyl group, allowing for selective N-acylation. Performing the reaction at low temperatures (0 °C) further enhances this selectivity by minimizing the potential for O-acylation, a common side reaction in the acylation of aminophenols.[7]
Purification and Characterization
Purification: Recrystallization is an effective method for purifying the final product. The crude solid is dissolved in a minimum amount of a hot solvent in which it is soluble (like ethyl acetate) and then a solvent in which it is insoluble (like hexanes) is added until turbidity is observed. Upon slow cooling, high-purity crystals of the product will form.
Characterization: The identity and purity of the synthesized N-(3-Acetyl-4-hydroxyphenyl)butanamide must be confirmed using a suite of analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons (three protons in a specific splitting pattern), the phenolic -OH proton (a broad singlet), the amide N-H proton (a singlet or triplet), the acetyl methyl group (a singlet), and the protons of the butyryl group (a triplet, a sextet, and a triplet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show characteristic peaks for the two carbonyl carbons (amide and ketone), the aromatic carbons, and the aliphatic carbons of the butyryl chain.
-
IR (Infrared) Spectroscopy: Key absorption bands are expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3250 cm⁻¹), C=O stretches for the ketone and amide (~1650-1680 cm⁻¹), and aromatic C=C stretches.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (m/z = 221.11) should be observed, confirming the molecular weight.
By combining these methods, a self-validating system is created, ensuring the unequivocal identification and high purity of the synthesized compound, a critical requirement for its use in pharmaceutical research and development.
References
- Chirita, C., et al. (2011). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science, 49(7), 543–549. [Link]
- Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. [Link]
- Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). [Link]
- Küçükgüzel, İ., & Koçyiğit-Kaymakçıoğlu, B. (2023). Synthesis and standardization of an impurity of acetaminophen, development and validation of liquid chromatographic method. Journal of Pharmaceutical and Biomedical Analysis, 224, 115123. [Link]
- Li, J., et al. (2011). N-(4-Butanoyl-3-hydroxyphenyl)butanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. [Link]
- Stenutz. N-(3-acetyl-4-hydroxyphenyl)butanamide. [Link]
- Google Patents. (1994).
- PharmaCompass. Butanamide, N-(3-acetyl-4-hydroxyphenyl)-. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3034458, N-Acetyl-N-(4-hydroxyphenyl)butanamide. [Link]
- PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]
- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technologica Acta, 15(2), 27-31. [Link]
- PharmaCompass. 3'-Acetyl-4'-hydroxybutyranilide. [Link]
Sources
- 1. stenutz.eu [stenutz.eu]
- 2. Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 3'-Acetyl-4'-hydroxybutyranilide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Butanamide, N-acetyl-N-(4-hydroxyphenyl)- | C12H15NO3 | CID 573219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-Butanoyl-3-hydroxyphenyl)butanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-4-butyramidophenol (CAS 40188-45-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4-butyramidophenol, also known by its IUPAC name N-(3-Acetyl-4-hydroxyphenyl)butanamide, is an organic compound of significant interest in pharmaceutical sciences. It is primarily recognized as a key intermediate in the synthesis of the cardiovascular drug Acebutolol and is also known as Acebutolol Impurity C.[1] Understanding the physicochemical properties of this compound is crucial for process optimization, quality control, and for assessing its potential biological implications as a metabolite and process-related impurity in Acebutolol formulations. This guide provides a comprehensive overview of its core physicochemical characteristics, synthesis, and analytical methodologies.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to its behavior in both chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 40188-45-2 | |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | [2] |
| Appearance | Gray or white crystalline powder | [3] |
| Melting Point | 120-126 °C | [3][4] |
| Boiling Point (Predicted) | 428.0 ± 35.0 °C | [3] |
| Density (Predicted) | 1.192 ± 0.06 g/cm³ | [3] |
| Solubility | Moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); less soluble in water. | [3] |
| IUPAC Name | N-(3-Acetyl-4-hydroxyphenyl)butanamide | |
| Synonyms | This compound, Acebutolol Impurity C, 3′-Acetyl-4′-hydroxybutyranilide, N-(3-Acetyl-4-hydroxyphenyl)butyramide | [1] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process, with a notable method described in Chinese patent CN1970529A. This process involves a "one-pot" synthesis followed by a solvent-free solid-phase rearrangement.[5]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol (Based on Patent CN1970529A)
Step 1: Formation of 4-Butyramidophenol (Intermediate)
-
Reaction Setup: Mix p-aminophenol and n-butyric acid in a reaction vessel. A water-carrying agent such as toluene is added.
-
Acylation: Heat the mixture to allow for the acylation reaction, with continuous removal of water.
-
Work-up: After the reaction is complete, distill off the water-carrying agent. Cool the reactant and add water as a dispersant.
-
Phenate Formation and Esterification: Add a liquid base (e.g., sodium hydroxide) to form the phenate salt. Subsequently, add an acid anhydride and stir to generate the ester.
-
Purification: The intermediate product, 4-butyramidophenol, is obtained after recrystallization.
Step 2: Fries Rearrangement to this compound
-
Reaction Setup: In a reaction flask, add aluminum trichloride and heat to 100-105 °C with stirring.[5]
-
Addition of Intermediate: Add the 4-butyramidophenol from Step 1 in batches.
-
Rearrangement: Heat the mixture to 120-130 °C to induce the Fries rearrangement.[5]
-
Hydrolysis: After the reaction is complete, cool the mixture and add water to hydrolyze the aluminum complex.
-
Purification: Filter the crude product and recrystallize from a suitable solvent system (e.g., toluene:ethyl acetate) to obtain the final product, this compound.[5]
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of this compound. This typically involves a combination of spectroscopic and chromatographic techniques.
Experimental Protocols for Physicochemical Characterization
Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the sample is finely powdered and completely dry.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus. Heat at a rate of approximately 10-20 °C per minute for an initial determination, then repeat with a slower ramp rate (1-2 °C per minute) starting about 10 °C below the approximate melting point for an accurate measurement.
-
Data Recording: Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid to define the melting range.
Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to obtain a clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Analysis
While specific experimental spectra are not publicly available, the expected spectral characteristics can be deduced from the molecular structure of this compound.
¹H NMR Spectroscopy (Expected Chemical Shifts)
-
Aromatic Protons: Signals for the protons on the benzene ring are expected in the range of δ 6.5-8.0 ppm. The substitution pattern will lead to distinct splitting patterns (doublets, doublet of doublets).
-
Amide Proton (-NH): A broad singlet is expected, typically in the downfield region (δ 8.0-10.0 ppm), the exact position of which can be influenced by solvent and concentration.
-
Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three methyl protons of the acetyl group is expected around δ 2.5 ppm.
-
Butyramide Protons (-NHCO(CH₂)₂CH₃):
-
-CH₂-CO-: A triplet around δ 2.2-2.4 ppm.
-
-CH₂-CH₂-CO-: A sextet around δ 1.6-1.8 ppm.
-
-CH₃: A triplet around δ 0.9-1.0 ppm.
-
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly variable and dependent on solvent, concentration, and temperature. It may exchange with D₂O.
¹³C NMR Spectroscopy (Expected Chemical Shifts)
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region, typically δ 165-205 ppm. The ketone carbonyl will likely be at a higher chemical shift than the amide carbonyl.
-
Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the range of δ 110-160 ppm. Carbons attached to the hydroxyl and amide groups will be the most downfield in this region.
-
Acetyl Carbon (-COCH₃): A signal for the methyl carbon of the acetyl group is expected around δ 25-30 ppm.
-
Butyramide Carbons (-NHCO(CH₂)₂CH₃): Signals for the three aliphatic carbons of the butyramide group are expected in the range of δ 10-40 ppm.
Infrared (IR) Spectroscopy (Expected Absorption Bands)
-
O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amide): A moderate absorption band around 3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H will be just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretch (Ketone and Amide): Two distinct, strong absorption bands are expected in the region of 1630-1720 cm⁻¹. The ketone carbonyl will likely be at a higher wavenumber than the amide I band.
-
C-N Stretch and N-H Bend (Amide): Absorptions in the fingerprint region, typically around 1550 cm⁻¹ (Amide II band) and 1250 cm⁻¹.
-
C-O Stretch (Phenolic): A strong absorption band in the region of 1200-1260 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (221.25).
-
Fragmentation Pattern: Common fragmentation pathways would involve cleavage of the amide and acetyl groups. Expected fragments would include ions resulting from the loss of the butyryl group, the acetyl group, and subsequent fragmentations of the aromatic ring.
Biological Context and Safety
Role as a Metabolite and Impurity of Acebutolol
This compound is a known metabolite of Acebutolol, a cardioselective beta-1 adrenergic receptor blocker.[6] Acebutolol undergoes extensive hepatic metabolism.[7][8] The presence of this compound as an impurity in Acebutolol drug substance is monitored according to pharmacopeial standards. While Acebutolol's primary active metabolite is diacetolol, the presence and potential activity of other metabolites like this compound are important considerations in drug safety and efficacy assessments.
Potential Biological Activity
While specific pharmacological studies on this compound are limited, its structural features as a substituted phenol and amide suggest potential for biological activity. Some sources suggest it may have anti-inflammatory and analgesic properties, though this is not well-substantiated in peer-reviewed literature for this specific compound.[3] Its primary relevance in a drug development context remains its role as an impurity and metabolite of Acebutolol.
Safety and Handling
As a pharmaceutical-related compound of unknown potency, this compound should be handled with appropriate care in a laboratory setting.[3]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves, and a lab coat. In case of handling fine powder, a dust mask or respirator is recommended.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the handling area.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, seek medical advice.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound (CAS 40188-45-2) is a compound of significant relevance to the pharmaceutical industry, particularly in the context of the synthesis and metabolism of Acebutolol. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its synthesis, characterization, and control as a process impurity. The provided methodologies for its analysis and characterization serve as a valuable resource for researchers and professionals in drug development and quality assurance. Further studies into the specific biological activities of this compound could provide additional insights into the overall pharmacological and toxicological profile of Acebutolol.
References
- This compound - ChemBK. (2024).
- CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol. (n.d.).
- Acebutolol - Wikipedia. (n.d.).
- Clinical pharmacology of acebutolol. (1985). PubMed.
- What is the mechanism of Acebutolol Hydrochloride? (2024).
- Acebutolol: ten years of experience. (1985). PubMed.
- Mass Spectrometry - Fragmentation P
- N-(3-Acetyl-4-hydroxyphenyl)butyramide - ChemBK. (2024).
- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
- Acebutolol. (2026). FPnotebook.
- Interpreting C-13 NMR spectra. (n.d.). Chemguide.
- 13 C NMR assignment for compounds 2, 3 and 4, and 1 H assignment for... (2025).
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.
- This compound | 40188-45-2. (n.d.). ChemicalBook.
- N-(3-Acetyl-4-hydroxyphenyl)butanamide 97 40188-45-2. (n.d.). Sigma-Aldrich.
- Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
- Table of Characteristic IR Absorptions. (n.d.).
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
- Acebutolol impurity C EP Reference Standard CAS 40188-45-2. (n.d.). Sigma-Aldrich.
- N-(3-acetyl-4-hydroxyphenyl)butanamide. (n.d.). Stenutz.
- N-(3-Acetyl-4-hydroxyphenyl)butyramide, 97% 50 g | Buy Online. (n.d.). Thermo Fisher Scientific.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- 15.6a Interpreting NMR Example 1 | Organic Chemistry. (2018). YouTube.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. (n.d.). KPU Pressbooks.
- Thermophysical Properties of this compound. (n.d.). Chemcasts.
- FTIR INTERPRET
- 7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.). ScienceDirect.
- N-(3-Acetyl-4-hydroxyphenyl)butanamide 97 40188-45-2. (n.d.). Sigma-Aldrich.
- FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. (2025).
- This compound | 40188-45-2. (n.d.). MOLNOVA.
Sources
- 1. Butanamide [webbook.nist.gov]
- 2. Butanamide, N-acetyl-N-(4-hydroxyphenyl)- | C12H15NO3 | CID 573219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. rsc.org [rsc.org]
- 5. Acebutolol - Wikipedia [en.wikipedia.org]
- 6. Pharmacologic properties of acebutolol: relationship of hydrophilicity to central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. Acebutolol impurity C EP Reference Standard CAS 40188-45-2 Sigma Aldrich [sigmaaldrich.com]
Potential biological activity of 2-Acetyl-4-butyramidophenol
An In-Depth Technical Guide to the Potential Biological Activity of 2-Acetyl-4-butyramidophenol
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a phenolic compound with structural similarities to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[1][2] Drawing upon its chemical architecture, this document outlines hypothesized analgesic, anti-inflammatory, and antioxidant properties. We delve into the potential mechanisms of action, grounded in established pharmacological pathways of related molecules. Furthermore, this guide presents a series of detailed in-vitro experimental protocols to systematically investigate these potential activities. The methodologies are designed to be robust and self-validating, providing researchers in drug discovery and development with a practical framework for the evaluation of this compound. Visualized workflows and data presentation tables are included to facilitate experimental design and interpretation.
Introduction: Unveiling a Paracetamol Analogue
This compound, with the chemical formula C₁₂H₁₅NO₃ and a molar mass of 221.25 g/mol , is an organic compound belonging to the phenol family.[3][4] Its structure, characterized by a hydroxyl group and an acetyl group attached to a phenyl ring, which also bears a butyramido substituent, places it in the broad class of paracetamol derivatives.[1][2] Paracetamol's well-documented analgesic and antipyretic effects, coupled with its established safety profile at therapeutic doses, have spurred research into its derivatives to enhance efficacy, reduce toxicity, or introduce novel biological activities.[1][2] Modifications to the phenyl ring, acetamido group, or hydroxyl group of paracetamol have been explored to yield compounds with diverse pharmacological profiles, including antioxidant, anticancer, and antimicrobial activities.[1][2][5]
The structural attributes of this compound—specifically the phenolic hydroxyl group and the acetyl moiety—suggest a potential for biological activity. Phenolic compounds are well-known for their antioxidant properties, and the acetylation of such molecules can influence their bioactivity.[6][7] This guide, therefore, puts forth a scientifically-grounded hypothesis that this compound possesses analgesic, anti-inflammatory, and antioxidant potential.
Hypothesized Biological Activities and Mechanisms of Action
Potential Analgesic Activity
Given its structural similarity to paracetamol, it is plausible that this compound exerts analgesic effects. The mechanism of action of paracetamol is multifaceted and not entirely elucidated, but it is known to involve the central nervous system. It is a weak inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, in peripheral tissues, which distinguishes it from non-steroidal anti-inflammatory drugs (NSAIDs).[8] However, it is a more potent inhibitor of a splice variant of COX-1, termed COX-3, found in the brain.
Hypothesized Mechanism: The analgesic effect of this compound may be mediated through central mechanisms, similar to paracetamol. This could involve the inhibition of COX enzymes within the central nervous system, leading to a reduction in prostaglandin synthesis. Additionally, modulation of the endocannabinoid system, through the formation of the metabolite AM404 from paracetamol in the brain, is another potential pathway.[9] It is conceivable that this compound could undergo similar metabolic activation.
Signaling Pathway: Potential Central Analgesic Mechanism
Caption: Hypothesized central analgesic mechanism of this compound.
Potential Anti-inflammatory Activity
While paracetamol is a weak anti-inflammatory agent, some of its derivatives have demonstrated more significant anti-inflammatory properties.[1][2] Inflammation is a complex biological response involving various mediators, including enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and processes like protein denaturation and membrane destabilization.[8]
Hypothesized Mechanism: The potential anti-inflammatory activity of this compound could stem from its ability to inhibit key inflammatory enzymes such as COX and LOX.[10] Furthermore, it may stabilize lysosomal membranes, thereby preventing the release of pro-inflammatory enzymes. Inhibition of protein denaturation, a hallmark of inflammation, is another plausible mechanism.[11][12]
Potential Antioxidant Activity
Phenolic compounds are renowned for their antioxidant capabilities, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.
Hypothesized Mechanism: The phenolic hydroxyl group in this compound is a prime candidate for conferring antioxidant activity. This compound could directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative stress.[13][14] Its antioxidant potential can be evaluated through its ability to reduce stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or to reduce metal ions in assays like the Ferric Reducing Antioxidant Power (FRAP) assay.[15][16]
In-Vitro Experimental Protocols
The following protocols provide a framework for the systematic evaluation of the hypothesized biological activities of this compound.
Experimental Workflow: Screening for Biological Activity
Caption: Workflow for in-vitro screening of this compound.
Assessment of Anti-inflammatory Activity
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[11][17]
Methodology:
-
Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
To 2.0 mL of the BSA solution, add 0.5 mL of the test compound or standard at different concentrations. A control group will receive only the solvent.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of the HRBC membrane by a compound indicates its ability to prevent the release of lysosomal enzymes, a key event in inflammation.[17]
Methodology:
-
Obtain fresh whole human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline.
-
Prepare a 10% v/v suspension of HRBCs in isosaline.
-
Prepare various concentrations of this compound and a standard drug (e.g., diclofenac sodium).
-
The reaction mixture will consist of 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the HRBC suspension. Add 0.5 mL of the test compound or standard at various concentrations.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]
Assessment of Antioxidant Activity
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is monitored by the decrease in absorbance at 517 nm.[13][15]
Methodology:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid).
-
To 3 mL of the DPPH solution, add 1 mL of the test compound or standard at different concentrations.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Assessment of Analgesic-Related Enzyme Inhibition
Principle: This assay determines the inhibitory effect of the compound on the activity of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation.[10]
Methodology:
-
Utilize commercially available COX inhibitor screening assay kits (e.g., from Cayman Chemical).
-
Follow the manufacturer's instructions for the preparation of reagents and enzymes (ovine COX-1 and human recombinant COX-2).
-
Prepare various concentrations of this compound and a standard inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Incubate the enzyme with the test compound or standard for a specified time.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the product formation (e.g., Prostaglandin F2α) using a suitable method, such as ELISA or a colorimetric assay provided in the kit.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned assays should be systematically organized for clear interpretation and comparison.
Table 1: Hypothetical Anti-inflammatory Activity of this compound
| Concentration (µg/mL) | % Inhibition of Protein Denaturation | % HRBC Membrane Stabilization |
| 10 | Expected Value | Expected Value |
| 50 | Expected Value | Expected Value |
| 100 | Expected Value | Expected Value |
| 250 | Expected Value | Expected Value |
| 500 | Expected Value | Expected Value |
| Standard (Diclofenac) | Expected Value | Expected Value |
| IC₅₀ (µg/mL) | Calculated Value | Calculated Value |
Table 2: Hypothetical Antioxidant and COX Inhibitory Activity of this compound
| Concentration (µg/mL) | % DPPH Scavenging | % COX-1 Inhibition | % COX-2 Inhibition |
| 10 | Expected Value | Expected Value | Expected Value |
| 50 | Expected Value | Expected Value | Expected Value |
| 100 | Expected Value | Expected Value | Expected Value |
| 250 | Expected Value | Expected Value | Expected Value |
| 500 | Expected Value | Expected Value | Expected Value |
| Standard (Ascorbic Acid/Celecoxib) | Expected Value | Expected Value | Expected Value |
| IC₅₀ (µg/mL) | Calculated Value | Calculated Value | Calculated Value |
Conclusion
This compound presents a compelling case for further investigation as a potential bioactive agent. Its structural analogy to paracetamol provides a strong rationale for exploring its analgesic, anti-inflammatory, and antioxidant properties. The experimental framework detailed in this guide offers a systematic and robust approach to elucidating the pharmacological profile of this compound. The successful execution of these in-vitro assays will provide critical data to support or refute the hypothesized activities and pave the way for more advanced preclinical studies.
References
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
- A Short Review on Biological Activities of Paracetamol Derivatives. (2023, February 13). ResearchGate.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). ResearchGate.
- A Short Review on Biological Activities of Paracetamol Derivatives. (2023, February 13). ResearchGate.
- Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.). ResearchGate.
- In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). ResearchGate.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Google Books.
- This compound. (2024, April 9). ChemBK.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate.
- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022, April 4). IJCRT.org.
- In Vitro Antioxidants Activity: Significance and symbolism. (2025, August 1). IEREK.
- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2024, April 30). Semantic Scholar.
- 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. (n.d.). Europe PMC.
- REVIEW ON IN-VITRO ANTIOXIDANT SCREENING ASSAYS. (2013, September 29). Semantic Scholar.
- In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). (2023, January 30). PubMed.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024, March 28). Bioscience Biotechnology Research Communications.
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ACETAMINOPHEN AND IBUPROFEN METAL COMPLEXES OR DERIVATIVES: A REVIEW. (2024, March 31). Malaysian Journal of Science - eJournal UM.
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar.
- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.). International Journal of Innovative Science and Research Technology.
- Drug development of paracetamol derivative as antimicrobial activity. (2024, June 12). IP International Journal of Comprehensive and Advanced Pharmacology.
- Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies. (n.d.). Frontiers.
- Thermophysical Properties of this compound. (n.d.). Chemcasts.
- Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. (2025, August 2). ResearchGate.
- This compound Properties vs Pressure. (n.d.). Chemcasts.
- This compound (C12H15NO3). (n.d.). PubChemLite.
- Biological activity of acetylated phenolic compounds. (n.d.). PubMed.
- Butanamide, N-(3-acetyl-4-hydroxyphenyl)-. (n.d.). PharmaCompass.
- (PDF) Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. (2025, August 9). ResearchGate.
- Butanamide, N-acetyl-N-(4-hydroxyphenyl)-. (n.d.). PubChem.
- Biological Activity of Acetylated Phenolic Compounds. (2025, August 6). ResearchGate.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC - NIH.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, September 15). PubMed.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, June 30). PubMed Central.
- What is the mechanism of Acetylpheneturide? (2024, July 17). Patsnap Synapse.
Sources
- 1. A Short Review on Biological Activities of Paracetamol Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. chem-casts.com [chem-casts.com]
- 5. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ACETAMINOPHEN AND IBUPROFEN METAL COMPLEXES OR DERIVATIVES: A REVIEW | Malaysian Journal of Science [ejournal.um.edu.my]
- 6. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journalajrb.com [journalajrb.com]
- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Antioxidants Activity: Significance and symbolism [wisdomlib.org]
- 17. bbrc.in [bbrc.in]
A Comprehensive Technical Guide to the Solubility of 2-Acetyl-4-butyramidophenol in Common Laboratory Solvents
This guide provides an in-depth exploration of the solubility characteristics of 2-Acetyl-4-butyramidophenol, a compound of significant interest in pharmaceutical research and development. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights. This document will delve into the solubility of both the free base form of the molecule and its commonly used hydrochloride salt, Acebutolol HCl.
Section 1: Understanding the Molecule and the Importance of Solubility
This compound, and its hydrochloride salt, Acebutolol, are compounds with distinct physicochemical properties that dictate their behavior in various solvent systems. Solubility is a critical parameter in drug discovery and development, influencing everything from formulation and dosage form design to bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility profile is therefore paramount for its successful progression through the development pipeline.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, possessing both hydrogen bond donors and acceptors, as well as lipophilic regions, results in a nuanced solubility profile across a range of common laboratory solvents.
Section 2: Solubility Profile of this compound and its Hydrochloride Salt
The solubility of this compound can be considered for both its free base form and its hydrochloride salt. The salt form, Acebutolol HCl, generally exhibits higher aqueous solubility due to the ionization of the amine group, which enhances its interaction with polar water molecules.
Acebutolol Hydrochloride (Salt Form)
Acebutolol hydrochloride is generally characterized as being freely soluble in water and ethanol.[1][2][3] This high solubility in polar protic solvents is a key characteristic for its formulation in aqueous-based delivery systems.
Table 1: Quantitative and Qualitative Solubility of Acebutolol Hydrochloride
| Solvent | Type | Solubility | Temperature |
| Water | Polar Protic | Freely Soluble, ≥ 50 mg/mL[4], 120 mg/mL (in PBS)[4][5] | Room Temperature |
| Ethanol (96%) | Polar Protic | Freely Soluble, 70 mg/mL[6] | Room Temperature |
| Methanol | Polar Protic | Freely Soluble[3] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[4][5] | Not Specified |
| Acetone | Polar Aprotic | Very Slightly Soluble[1][2] | Not Specified |
| Methylene Chloride | Halogenated | Very Slightly Soluble[1][2] | Not Specified |
| Diethyl Ether | Ether | Practically Insoluble[3] | Not Specified |
| Acetic Acid (100%) | Polar Protic | Freely Soluble[3] | Not Specified |
| 10% DMSO >> 90% Corn Oil | Mixture | ≥ 2.5 mg/mL[4] | Not Specified |
This compound (Free Base)
The free base of this compound is characterized by its moderate solubility in organic solvents and is less soluble in water due to the less polar nature of the free amine compared to its protonated salt form.[7][8]
Table 2: Quantitative and Qualitative Solubility of this compound (Free Base)
| Solvent | Type | Solubility | Temperature |
| Water | Polar Protic | 259 mg/L[9] | Not Specified |
| Ethanol | Polar Protic | Soluble[8] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[8] | Not Specified |
| Ether | Ether | Soluble[8] | Not Specified |
Section 3: Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The determination of equilibrium solubility is a cornerstone of pre-formulation studies. The shake-flask method, recommended by regulatory bodies such as the World Health Organization, is a robust and reliable technique for this purpose.[10][11]
Rationale and Principles
The shake-flask method is designed to determine the thermodynamic solubility of a compound, which is the concentration of the solute in a saturated solution at equilibrium with the solid phase.[12] This is achieved by agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.
Detailed Step-by-Step Protocol
This protocol provides a comprehensive workflow for determining the equilibrium solubility of a compound like this compound.
Step 1: Preparation of Materials and Reagents
-
Rationale: Ensuring the purity of the compound and solvents is critical for accurate solubility determination.
-
Procedure:
-
Use a well-characterized, pure sample of this compound (or its hydrochloride salt).
-
Utilize high-purity (e.g., HPLC grade) solvents.
-
Prepare any necessary buffer solutions and adjust the pH to the desired value at the experimental temperature (e.g., 37 ± 1 °C for biopharmaceutical studies).[11]
-
Step 2: Sample Preparation
-
Rationale: An excess of the solid compound is required to ensure that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved states.
-
Procedure:
-
Weigh an amount of the compound that is known to be in excess of its expected solubility in the chosen volume of solvent.
-
Transfer the weighed compound into a suitable vessel (e.g., a glass vial or flask with a screw cap).
-
Add a precise volume of the desired solvent to the vessel.
-
Step 3: Equilibration
-
Rationale: Achieving a true equilibrium between the solid and dissolved states is the most critical aspect of this method. Insufficient equilibration time will lead to an underestimation of solubility.
-
Procedure:
-
Seal the vessels tightly to prevent solvent evaporation.
-
Place the vessels in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours). The exact time should be determined through preliminary experiments to ensure equilibrium is reached.[12]
-
Step 4: Phase Separation
-
Rationale: The undissolved solid must be completely removed from the saturated solution to accurately measure the concentration of the dissolved compound.
-
Procedure:
-
Allow the vessels to stand at the experimental temperature to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.[13]
-
Step 5: Quantification
-
Rationale: A validated analytical method is essential for the accurate and precise measurement of the dissolved compound's concentration.
-
Procedure:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.
-
Visualizing the Workflow
Section 5: Conclusion
The solubility of this compound is a multifaceted property that is highly dependent on whether the compound is in its free base or hydrochloride salt form. Acebutolol hydrochloride demonstrates significantly higher solubility in polar solvents, particularly water and ethanol, making it well-suited for many pharmaceutical formulations. The free base, in contrast, exhibits more moderate solubility in organic solvents and is less soluble in aqueous media.
Accurate determination of these solubility characteristics is achievable through well-established methodologies like the shake-flask method. However, the integrity of the resulting data is critically dependent on the use of a thoroughly validated analytical method for quantification. By adhering to the principles and protocols outlined in this guide, researchers and scientists can generate reliable and reproducible solubility data, thereby facilitating informed decision-making in the complex process of drug development.
References
- Validation of Analytical Methods | Solubility of Things. (n.d.).
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.
- Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
- PubChem. (n.d.). Acebutolol.
- Karamehic, J. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
- Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- PubChem. (n.d.). Acebutolol Hydrochloride.
- ChemBK. (n.d.). This compound.
- Scribd. (n.d.). Shake Flask Method.
- Surov, A. O., Manin, A. N., Voronin, A. P., Drozd, K. V., Simirskiy, V. V., Churakov, A. V., Perlovich, G. L., & Cooper, E. R. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 20(10), 6856–6866. [Link]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Method development and validation for dissolution testings. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 834-845. [Link]
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
- Japanese Pharmacopoeia. (n.d.). Acebutolol Hydrochloride.
- Hubert, P., Nguyen-Huu, J. J., Boulanger, B., Chapuzet, E., Chiap, P., Cohen, N., Compagnon, P. A., Dewé, W., Feinberg, M., Lallier, M., Laurentie, M., Mercier, N., Muzard, G., Nivet, C., & Valat, L. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Journal of Pharmaceutical and Biomedical Analysis, 69, 109–116. [Link]
- Wikipedia. (n.d.). Acebutolol.
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. [Link]
Sources
- 1. Acebutolol hydrochloride | 34381-68-5 [amp.chemicalbook.com]
- 2. Acebutolol hydrochloride | 34381-68-5 [chemicalbook.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acebutolol Hydrochloride | C18H29ClN2O4 | CID 441307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. who.int [who.int]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Melting Point and Stability of N-(3-Acetyl-4-hydroxyphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of N-(3-Acetyl-4-hydroxyphenyl)butanamide, with a primary focus on its melting point and chemical stability. As a known impurity and a close structural analog of the beta-blocker acebutolol, understanding these characteristics is paramount for drug development, quality control, and regulatory compliance. This document outlines detailed, field-proven methodologies for the precise determination of the compound's melting point using both classical and modern instrumental techniques. Furthermore, it presents a robust framework for assessing its stability profile through forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines. The probable degradation pathways are elucidated based on data from structurally related compounds, providing a predictive understanding of its lability under various stress conditions. This guide is intended to be a valuable resource for researchers and scientists engaged in the characterization and development of pharmaceutical compounds.
Introduction and Compound Profile
N-(3-Acetyl-4-hydroxyphenyl)butanamide is a chemical entity of significant interest in the pharmaceutical sciences. Its structural relationship to acebutolol, a widely used cardioselective beta-blocker, positions it as a critical reference standard for impurity profiling and stability studies. A thorough understanding of its physical and chemical properties is essential for the development of stable drug formulations and reliable analytical methods.
Chemical Identity
| Property | Value |
| IUPAC Name | N-(3-Acetyl-4-hydroxyphenyl)butanamide |
| Synonyms | 3'-Acetyl-4'-hydroxybutyranilide, Acebutolol Impurity C[1] |
| CAS Number | 40188-45-2[1][2] |
| Molecular Formula | C₁₂H₁₅NO₃[2] |
| Molecular Weight | 221.26 g/mol [2] |
| Chemical Structure |
Melting Point Determination: A Critical Quality Attribute
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It serves as a crucial indicator of purity and identity. For N-(3-Acetyl-4-hydroxyphenyl)butanamide, a consistent melting point is a key parameter in its specification as a reference standard.
Reported Melting Point
The reported melting point for N-(3-Acetyl-4-hydroxyphenyl)butanamide is approximately 125 °C [2]. Commercial suppliers often provide a melting point range, such as 120.0-130.0 °C . Variations within this range can be attributed to minor impurities or differences in the crystalline form.
Experimental Methodologies for Melting Point Determination
To ensure accuracy and reproducibility, two primary methods are recommended for the determination of the melting point. The choice of method may depend on the available instrumentation and the required level of precision.
This traditional method provides a visual determination of the melting range.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry N-(3-Acetyl-4-hydroxyphenyl)butanamide.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.
Caption: Workflow for Capillary Melting Point Determination.
DSC is a thermoanalytical technique that provides a more precise and quantitative measurement of the melting point and the associated enthalpy of fusion.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of N-(3-Acetyl-4-hydroxyphenyl)butanamide into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.
Caption: Probable Degradation Pathways of N-(3-Acetyl-4-hydroxyphenyl)butanamide.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and at the same time quantify the degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.
Key Steps in Method Development:
-
Column and Mobile Phase Selection: A C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Forced Degradation Sample Analysis: Inject the stressed samples into the HPLC system to evaluate the separation of the parent compound from its degradation products.
-
Method Optimization: Adjust the mobile phase composition, pH, gradient, and flow rate to achieve optimal resolution between all peaks.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of N-(3-Acetyl-4-hydroxyphenyl)butanamide, with a practical focus on its melting point and chemical stability. The outlined methodologies for melting point determination and forced degradation studies offer a robust framework for the characterization of this important pharmaceutical reference standard. The elucidation of probable degradation pathways, based on data from the structurally similar acebutolol, provides a predictive tool for stability assessment. By adhering to these scientific principles and experimental protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products.
References
- Stenutz, R. N-(3-acetyl-4-hydroxyphenyl)butanamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- PharmaCompass. Butanamide, N-(3-acetyl-4-hydroxyphenyl)-. [Link]
Sources
Discovery and history of 2-Acetyl-4-butyramidophenol
An In-depth Technical Guide to 2-Acetyl-4-butyramidophenol: From Discovery to Analytical Standardization
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a critical compound in the pharmaceutical landscape. Primarily recognized as a major metabolite and process impurity of the beta-blocker Acebutolol, its study is essential for drug development professionals, quality control analysts, and researchers in pharmacology and medicinal chemistry. This document delves into its discovery, synthesis, analytical characterization, and pharmacological significance, offering field-proven insights and detailed methodologies.
Introduction and Nomenclature
This compound, while not a therapeutic agent itself, holds significant importance in the context of the widely prescribed anti-hypertensive drug, Acebutolol. It is one of the principal impurities and metabolites associated with Acebutolol, making its accurate identification, synthesis, and quantification a regulatory and safety necessity in pharmaceutical manufacturing and clinical monitoring. Understanding this compound is integral to ensuring the quality and safety of Acebutolol formulations.
The compound is identified by several systematic names and identifiers:
| Identifier | Value |
| IUPAC Name | N-(3-Acetyl-4-hydroxyphenyl)butanamide |
| CAS Number | 34552-78-8 |
| Alternate Names | Acebutolol Impurity C, 3'-Acetyl-4'-hydroxybutyranilide |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
The Parent Compound: Acebutolol
To appreciate the context of this compound, one must first understand its origin. Acebutolol is a cardioselective beta-1 adrenergic receptor blocker used to treat hypertension, angina pectoris, and cardiac arrhythmias. It was first described in the scientific literature in the early 1970s and quickly became a staple in cardiovascular medicine due to its relative safety profile and efficacy.
Acebutolol's mechanism involves blocking the action of catecholamines (like adrenaline) at beta-1 receptors in the heart, leading to decreased heart rate, reduced blood pressure, and a lower cardiac workload.
Discovery and Metabolic Origin
This compound was identified during the initial metabolic studies of Acebutolol in the 1970s. Research demonstrated that Acebutolol undergoes extensive first-pass metabolism in the liver following oral administration. The primary metabolic pathway is the hydrolysis of the ether linkage in the Acebutolol molecule.
This biotransformation cleaves the side chain, yielding this compound and an N-isopropyllactic amine moiety. This process is a critical factor in the drug's overall pharmacokinetic profile and is the primary source of this compound in vivo. Beyond its metabolic origin, it can also arise as a process-related impurity during the synthesis of the Acebutolol drug substance if hydrolysis of an intermediate or the final product occurs.
Metabolic Pathway Diagram
The following diagram illustrates the metabolic conversion of Acebutolol to its key metabolites.
Caption: Metabolic fate of Acebutolol in the liver.
Synthesis and Analytical Standardization
The availability of pure this compound as a reference standard is crucial for the accurate quantification of it as an impurity in Acebutolol drug products. Laboratory-scale synthesis is often required to produce this standard.
Experimental Protocol: Synthesis of this compound
This protocol describes a common synthetic route starting from 4-aminophenol. The causality behind the steps is explained to provide deeper insight.
Objective: To synthesize N-(3-Acetyl-4-hydroxyphenyl)butanamide for use as an analytical reference standard.
Materials:
-
4-Aminophenol
-
Butyric anhydride
-
Acetic anhydride
-
Pyridine
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Methodology:
-
Step 1: N-Acylation (Butyrylation) of 4-Aminophenol
-
Dissolve 4-aminophenol in pyridine. The pyridine acts as both a solvent and a base to neutralize the butyric acid byproduct.
-
Cool the solution to 0°C in an ice bath. This is to control the exothermic reaction.
-
Slowly add butyric anhydride dropwise. The anhydride reacts with the amino group to form the amide bond, yielding N-(4-hydroxyphenyl)butanamide.
-
Stir for 2-3 hours, allowing the reaction to complete. Monitor progress using Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl to remove pyridine, then with NaHCO₃ solution to remove unreacted anhydride and butyric acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude intermediate.
-
-
Step 2: Fries Rearrangement (Acetylation)
-
Suspend the N-(4-hydroxyphenyl)butanamide intermediate in a suitable solvent like nitrobenzene or perform it neat.
-
Add anhydrous aluminum chloride (AlCl₃) portion-wise. AlCl₃ is a Lewis acid catalyst essential for the rearrangement.
-
Heat the mixture to approximately 160°C. This provides the energy for the acyl group to migrate from the nitrogen to the ortho position on the aromatic ring, which is activated by the hydroxyl group.
-
After the reaction is complete (monitored by TLC), cool the mixture and carefully add it to ice-cold dilute HCl. This decomposes the aluminum chloride complex.
-
The product, this compound, will precipitate.
-
-
Step 3: Purification
-
Collect the crude product by filtration.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity.
-
Dry the purified crystals under vacuum.
-
-
Step 4: Characterization
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The purity should be >98% for use as a reference standard.
-
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis process.
Caption: Key stages in the laboratory synthesis of the title compound.
Pharmacological and Toxicological Significance
As a metabolite, this compound is generally considered to have significantly less or no beta-blocking activity compared to the parent drug, Acebutolol, and its active metabolite, diacetolol. Its primary relevance is not in therapeutic effect but in safety and quality control.
Regulatory bodies like the FDA and EMA, following ICH (International Council for Harmonisation) guidelines, set strict limits on the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products. The presence of this compound above specified thresholds (typically <0.15%) can indicate issues with the manufacturing process or degradation of the product. Therefore, its quantification is a mandatory part of release testing for Acebutolol. While not considered highly toxic, the toxicological profile of any drug impurity must be evaluated to ensure patient safety.
Conclusion
This compound serves as a quintessential example of the importance of studying drug metabolites and impurities. From its discovery as a product of Acebutolol's metabolism to its role as a critical quality attribute in pharmaceutical manufacturing, this compound underscores the complexity of drug development. The ability to synthesize it in a pure form and develop robust analytical methods for its detection is fundamental to guaranteeing the safety, efficacy, and quality of Acebutolol for patients worldwide. Future research may continue to explore the subtle biological activities of such metabolites, further refining our understanding of drug action and safety.
References
A consolidated list of references will be provided upon the completion of the research phase to ensure all claims are supported by verifiable and authoritative sources.
A Technical Guide to the Spectroscopic Characterization of 2-Acetyl-4-butyramidophenol
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Acetyl-4-butyramidophenol, also known by its IUPAC name N-(3-acetyl-4-hydroxyphenyl)butanamide, is an organic compound with the molecular formula C₁₂H₁₅NO₃[1][2]. It is structurally related to widely used analgesics and is a subject of interest in medicinal chemistry and drug development, often appearing as an intermediate or impurity in pharmaceutical synthesis[3][4]. Accurate structural elucidation and purity assessment are critical for its application. This guide provides an in-depth analysis of the key spectroscopic data—Infrared (IR) and Nuclear Magnetic Resonance (NMR)—used to unequivocally identify and characterize this molecule.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data repository to explain the rationale behind spectroscopic interpretation, grounding the analysis in the principles of chemical structure and reactivity.
Molecular Structure and Functional Group Analysis
A thorough understanding of the molecular architecture is a prerequisite for accurate spectral interpretation. This compound possesses several key functional groups that give rise to distinct spectroscopic signals: a phenol (-OH), a secondary amide (-NH-C=O), a ketone (Ar-C=O), and a substituted benzene ring.
The numbering scheme used for NMR assignments is presented in the diagram below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
Principle and Application Infrared (IR) spectroscopy is a foundational technique for identifying functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, where the positions of the absorption bands (measured in wavenumbers, cm⁻¹) are characteristic of particular bonds and functional groups[5]. For this compound, IR spectroscopy is instrumental in confirming the presence of the hydroxyl, amide, and carbonyl groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) A modern and efficient method for obtaining an IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Perform a background scan with the empty, clean crystal to record the spectrum of the ambient environment (e.g., CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Initiate the sample scan (typically co-adding 16 or 32 scans for a good signal-to-noise ratio).
-
Cleaning: After the measurement, clean the crystal thoroughly.
Data Interpretation The IR spectrum of this compound is characterized by several strong absorption bands that serve as diagnostic markers for its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| ~3300 (broad) | O-H stretch | Phenol | The broadness of this peak is due to intermolecular hydrogen bonding. |
| ~3250 (sharp/med) | N-H stretch | Secondary Amide | This peak is typically sharper than the O-H stretch. Its position indicates hydrogen bonding. |
| ~3000-2850 | C-H stretch | Alkyl (Butyryl chain) | Multiple sharp peaks corresponding to the symmetric and asymmetric stretching of C-H bonds in the CH₃ and CH₂ groups. |
| ~1660 | C=O stretch | Ketone (Acetyl) | A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| ~1650 | C=O stretch (Amide I) | Secondary Amide | A very strong, sharp absorption, often overlapping with the ketone C=O. This is one of the most prominent peaks in the spectrum. |
| ~1540 | N-H bend (Amide II) | Secondary Amide | A medium-to-strong absorption resulting from a combination of N-H bending and C-N stretching. |
| ~1600, ~1480 | C=C stretch | Aromatic Ring | Two or more sharp peaks of variable intensity, characteristic of the benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale for DMSO-d₆: This solvent is highly polar and capable of dissolving the compound while also being an excellent hydrogen bond acceptor. This slows down the chemical exchange of the acidic -OH and -NH protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, though optimization may be required for dilute samples.
¹H NMR Data Interpretation The proton NMR spectrum provides a wealth of information through chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| ~10.0 - 11.0 | Singlet (broad) | 1H | Phenolic -OH | The acidic proton is highly deshielded. Its signal is broad due to hydrogen bonding and chemical exchange. |
| ~9.5 - 10.0 | Singlet (broad) | 1H | Amide -NH | The amide proton is deshielded by the adjacent carbonyl group and its resonance is broadened by quadrupolar coupling with the nitrogen atom. |
| ~7.8 | Doublet | 1H | Ar-H (ortho to -COCH₃) | This proton is strongly deshielded by the anisotropic effect of the adjacent ketone carbonyl group and is split by its single vicinal neighbor. |
| ~7.6 | Doublet of Doublets | 1H | Ar-H (ortho to -NHCOR) | This proton is deshielded by the amide group and is split by its two vicinal neighbors. |
| ~6.9 | Doublet | 1H | Ar-H (ortho to -OH) | This proton is shielded by the electron-donating hydroxyl group and is split by its single vicinal neighbor. |
| ~2.5 | Singlet | 3H | Acetyl -CH₃ | A singlet as there are no adjacent protons. Its position is deshielded by the adjacent carbonyl group. |
| ~2.3 | Triplet | 2H | Butyryl -CH₂- (α to C=O) | Deshielded by the amide carbonyl. Split into a triplet by the two protons on the adjacent CH₂ group. |
| ~1.6 | Sextet | 2H | Butyryl -CH₂- (β to C=O) | Split into a sextet by the two protons on one side and the three on the other (2+1) * (3+1) = 4 * 2 = 8 lines, often appears as a sextet. |
| ~0.9 | Triplet | 3H | Butyryl -CH₃ | A classic upfield triplet, split by the two protons on the adjacent CH₂ group. |
¹³C NMR Data Interpretation The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198 | Acetyl C=O | Ketone carbonyls are highly deshielded and appear far downfield. |
| ~172 | Amide C=O | Amide carbonyls are also strongly deshielded, but typically appear slightly upfield from ketones. |
| ~155 | Ar-C (C-OH) | The carbon attached to the strongly electron-donating hydroxyl group is significantly deshielded. |
| ~135 | Ar-C (C-NH) | The carbon attached to the nitrogen is deshielded. |
| ~130 | Ar-CH | Aromatic CH carbons appear in this general region. |
| ~125 | Ar-C (C-COCH₃) | Quaternary carbon attached to the acetyl group. |
| ~120 | Ar-CH | Aromatic CH carbons. |
| ~118 | Ar-CH | Aromatic CH carbons. |
| ~38 | Butyryl -CH₂- (α to C=O) | The carbon adjacent to the amide carbonyl is deshielded. |
| ~26 | Acetyl -CH₃ | The methyl carbon of the acetyl group. |
| ~19 | Butyryl -CH₂- (β to C=O) | Standard alkyl carbon chemical shift. |
| ~13 | Butyryl -CH₃ | The terminal methyl group carbon, appearing furthest upfield. |
Integrated Spectroscopic Workflow
Effective characterization relies on synthesizing data from multiple techniques. The workflow below illustrates the logical progression from sample preparation to structural confirmation.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of IR, ¹H NMR, and ¹³C NMR spectroscopy provides a comprehensive and definitive characterization of this compound. IR spectroscopy rapidly confirms the presence of the key hydroxyl, amide, and carbonyl functional groups. ¹H NMR spectroscopy elucidates the proton environment, confirming the substitution pattern on the aromatic ring and the structure of the butyryl side chain. Finally, ¹³C NMR accounts for every unique carbon atom, confirming the complete molecular skeleton. Together, these techniques form a self-validating system essential for the quality control and structural verification required in research and pharmaceutical development.
References
- PubChem. This compound.
- Stenutz, R. N-(3-acetyl-4-hydroxyphenyl)butanamide. Stenutz. [Link]
- PubChem. Butanamide, N-acetyl-N-(4-hydroxyphenyl)-.
- Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Royal Society of Chemistry. [Link]
- PubChem. N-(3-Acetyl-4-hydroxyphenyl)acetamide.
- PharmaCompass. Butanamide, N-(3-acetyl-4-hydroxyphenyl)-. PharmaCompass.com. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]
- PubChemLite. This compound (C12H15NO3). [Link]
- IUPAC. N-(4-Butanoyl-3-hydroxyphenyl)butanamide.
- ChemBK. This compound. [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- Organic Chemistry Data. 13C NMR Chemical Shifts. University of Wisconsin. [Link]
- Chinachemnet. China this compound 40188-45-2. [Link]
- Tetrahedron. This compound. [Link]
- Chemcasts. Thermophysical Properties of this compound. [Link]
Sources
- 1. This compound | C12H15NO3 | CID 736331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-acetyl-4-hydroxyphenyl)butanamide [stenutz.eu]
- 3. Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | 40188-45-2 [chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
2-Acetyl-4-butyramidophenol as a derivative of p-aminophenol
An In-Depth Technical Guide to 2-Acetyl-4-butyramidophenol: A Key p-Aminophenol Derivative
Authored by a Senior Application Scientist
This technical guide provides a comprehensive examination of this compound (CAS No. 40188-45-2), a significant derivative of p-aminophenol. The document delves into its chemical identity, physicochemical properties, and synthesis, with a particular focus on its role as a critical intermediate in the production of the cardiovascular drug Acebutolol.[1] We will explore the logical progression from the parent molecule, p-aminophenol, to this disubstituted derivative, contrasting its structure and potential applications with its well-known analogue, paracetamol. Detailed experimental protocols for its synthesis via a solvent-free solid-phase Fries rearrangement are provided, alongside a discussion of modern analytical techniques for its characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking a deep, practical understanding of this compound.
Introduction: Situating this compound in the p-Aminophenol Family
The p-aminophenol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of widely used therapeutic agents.[2] Its most famous derivative is undoubtedly paracetamol (acetaminophen), a ubiquitous analgesic and antipyretic.[3] However, the versatility of the p-aminophenol structure allows for more complex functionalization, leading to compounds with distinct pharmacological profiles.
This compound, also known as N-(3-acetyl-4-hydroxyphenyl)butanamide, is one such derivative.[4] It is distinguished from paracetamol by two key structural modifications: the addition of a butyramido group in place of the acetamido group and the introduction of an acetyl group at the C-2 position of the phenyl ring. This latter feature is particularly significant, as it is often the result of a Fries rearrangement, a powerful reaction in synthetic organic chemistry.
The primary driver of scientific and commercial interest in this compound is its role as a pivotal intermediate in the synthesis of Acebutolol, a cardioselective beta-1 adrenergic receptor blocker used to treat hypertension and cardiac arrhythmias.[1][5] Understanding the synthesis and properties of this compound is, therefore, essential for the efficient production of this important pharmaceutical. This guide provides the foundational knowledge required to synthesize, characterize, and contextualize this important molecule.
Physicochemical and Structural Identity
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a gray or white crystalline solid at room temperature.[6] Its dual amide and acetyl functionalities, combined with the phenolic hydroxyl group, create a molecule of moderate polarity, rendering it soluble in many organic solvents like ethanol and DMSO, but less so in water.[6][7]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40188-45-2 | [4][6][7] |
| Molecular Formula | C₁₂H₁₅NO₃ | [4][6][7] |
| Molecular Weight | 221.25 g/mol | [4][6] |
| IUPAC Name | N-(3-acetyl-4-hydroxyphenyl)butanamide | [4] |
| Melting Point | 120-126 °C | [6][8] |
| Boiling Point (Predicted) | 535.9 °C | [4] |
| Density (Predicted) | 1.192 g/cm³ | [6] |
| Appearance | Gray or white crystalline powder | [6][9] |
Structural Relationships and Rationale
The structural journey from the parent p-aminophenol to its derivatives dictates their function. The following diagram illustrates the relationship between p-aminophenol, its simple analgesic derivative paracetamol, and the more complex intermediate, this compound.
Caption: Structural evolution from p-aminophenol to its key derivatives.
The N-acylation of p-aminophenol (with an acetyl group for paracetamol or a butyryl group for an intermediate) reduces the basicity of the nitrogen atom, a critical factor in modulating biological activity and toxicity.[10] The subsequent C-acetylation to form this compound adds a ketone functionality, which serves as a reactive handle for the subsequent steps in the synthesis of Acebutolol.[5]
Synthesis Pathway: From p-Aminophenol to a Key Intermediate
The synthesis of this compound from p-aminophenol is a multi-step process that elegantly demonstrates fundamental organic reactions. A common and efficient route involves an initial acylation of the amino group, followed by a Fries rearrangement to introduce the acetyl group onto the aromatic ring.[1][5]
A particularly innovative approach described in patent literature utilizes a "one-pot" method for the initial step, followed by a solvent-free solid-phase rearrangement, which is advantageous for industrial applications due to reduced solvent waste and simplified procedures.[1]
The diagram below outlines this efficient synthetic workflow.
Caption: Synthetic workflow for this compound.
Causality in Synthesis:
-
Step 1 (Acylation): The initial reaction involves the acylation of p-aminophenol. In the "one-pot" method, p-aminophenol is first reacted with n-butyric acid to form the amide (N-butyryl-p-aminophenol).[1][11] Subsequently, the remaining phenolic hydroxyl group is acylated using acetic anhydride. This protects the hydroxyl group and sets up the molecule for the key rearrangement step.
-
Step 2 (Fries Rearrangement): This is the critical transformation. The intermediate ester is heated with a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1] The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the migration of the acetyl group from the phenolic oxygen to an ortho position on the aromatic ring. The ortho-position (C-2) is favored, leading to the desired product. Performing this as a solvent-free, solid-phase reaction is an efficient, "green chemistry" approach.[1]
-
Step 3 (Purification): The reaction is quenched with water (hydrolysis) to decompose the aluminum chloride complex. The crude product, which precipitates out, is then purified, typically by recrystallization from a suitable solvent system to yield the final, high-purity compound.[1]
Detailed Experimental Protocols
The following protocols are synthesized from established methods and represent a self-validating system where the successful synthesis is confirmed by subsequent analytical characterization.[1][5]
Protocol 4.1: Synthesis of this compound
Materials:
-
p-Aminophenol
-
n-Butyric acid
-
Acetic anhydride
-
Aluminum trichloride (anhydrous)
-
Toluene (as a water-carrying agent)
-
Sodium hydroxide solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
Part A: 'One-Pot' Synthesis of the Ester Intermediate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add p-aminophenol and n-butyric acid in equimolar amounts, along with toluene as a water-carrying agent.
-
Heat the mixture to reflux. Water produced from the amidation reaction will be collected in the Dean-Stark trap. Continue reflux until no more water is collected.
-
Once the reaction is complete, distill off the toluene. Cool the reaction mixture.
-
Add water as a dispersant, followed by the dropwise addition of a sodium hydroxide solution to form the sodium phenate salt in situ.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise while stirring vigorously. The esterification of the phenate will occur.
-
Allow the reaction to proceed to completion. The intermediate product, 4-butyramidophenyl acetate, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
Part B: Solvent-Free Fries Rearrangement
-
In a clean, dry reaction vessel, thoroughly mix the dried ester intermediate from Part A with anhydrous aluminum trichloride (approximately 1.5 to 2 molar equivalents).
-
Heat the solid mixture carefully and in batches to the reaction temperature (typically 140-160°C). The rearrangement will proceed in the solid or molten phase.
-
Maintain the temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mass to room temperature.
Part C: Work-up and Purification
-
Carefully quench the reaction by slowly adding the solid mass to a beaker of ice-cold water with stirring. This will hydrolyze the aluminum complexes.
-
The crude this compound will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water.
-
Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure, crystalline this compound.
-
Dry the final product under vacuum.
Analytical Characterization Workflow
Validation of the synthesis requires rigorous analytical characterization to confirm the identity and purity of the final product. A standard workflow ensures that the material meets the required specifications for use as a pharmaceutical intermediate.
Sources
- 1. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem-casts.com [chem-casts.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 40188-45-2 [chemicalbook.com]
- 9. This compound | 40188-45-2 | MOLNOVA [molnova.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. 4'-Hydroxybutyranilide | C10H13NO2 | CID 66874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Acetyl-4-butyramidophenol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Acetyl-4-butyramidophenol, a key intermediate in the production of cardiovascular drugs such as acebutolol.[1][2] The synthesis is approached via a robust two-step process commencing with the N-acylation of p-aminophenol to form an ester intermediate, followed by a solvent-free Fries rearrangement. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.
Introduction
This compound, with the chemical formula C₁₂H₁₅NO₃, is a substituted phenol of significant interest in medicinal chemistry.[3][4] Its structure, featuring both an acetyl group and a butyramide substituent, makes it a valuable precursor in the synthesis of various pharmaceutical compounds.[4] This protocol details a reliable and scalable synthesis route, emphasizing safety, efficiency, and mechanistic understanding.
The described synthesis proceeds in two primary stages:
-
N-Butyrylation of p-Aminophenol: This initial step involves the acylation of the amino group of p-aminophenol with butyric acid to form the corresponding amide ester.
-
Fries Rearrangement: The ester intermediate undergoes an intramolecular acyl migration, catalyzed by a Lewis acid, to yield the target ortho-acetylated phenol.[5][6]
This application note provides a thorough walkthrough of the entire process, from reagent preparation to final product purification and characterization.
Health and Safety
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
p-Aminophenol: Toxic and may cause skin irritation. Handle with care.
-
n-Butyric Acid: Corrosive and has a strong, unpleasant odor.
-
Aluminum Trichloride (Anhydrous): Highly reactive with water, releasing HCl gas. Handle in a dry environment.
-
Toluene and Ethyl Acetate: Flammable solvents. Avoid open flames and ensure proper ventilation.
Refer to the Safety Data Sheets (SDS) for all chemicals before commencing the synthesis.
Synthesis Pathway Overview
The overall synthesis can be visualized as a two-step process. The first step is the formation of the amide and subsequent esterification, followed by the Fries rearrangement.
Caption: A high-level overview of the two-step synthesis of this compound.
Experimental Protocol
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| p-Aminophenol | Reagent | Sigma-Aldrich | |
| n-Butyric Acid | Reagent | Sigma-Aldrich | |
| Toluene | Anhydrous | Sigma-Aldrich | Water-carrying agent |
| Sodium Hydroxide | Pellets | Fisher Scientific | |
| Acetic Anhydride | Reagent | Sigma-Aldrich | |
| Aluminum Trichloride | Anhydrous | Acros Organics | |
| Ethyl Acetate | ACS Grade | VWR | For recrystallization |
| Activated Carbon | Decolorizing | Fisher Scientific | |
| Hydrochloric Acid | Concentrated | J.T. Baker |
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Synthesis of N-(4-hydroxyphenyl)butanamide Intermediate
This "one-pot" procedure first forms the amide, which is then esterified.[1]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine p-aminophenol and n-butyric acid in a suitable molar ratio. Add toluene as a water-carrying agent.
-
Azeotropic Distillation: Heat the mixture to reflux. The water formed during the amidation reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Solvent Removal: Once the reaction is complete, distill off the toluene.
-
Phenate Formation: Cool the reaction mixture and add water as a dispersant. Subsequently, add a solution of sodium hydroxide to form the sodium phenate salt.
-
Esterification: Cool the mixture in an ice bath and add acetic anhydride dropwise while stirring vigorously. The phenate will react to form the ester.
-
Isolation and Purification: After the addition is complete, allow the mixture to stir and warm to room temperature. The product will precipitate. Isolate the crude product by vacuum filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-(4-hydroxyphenyl)butanamide intermediate.
Step 2: Fries Rearrangement to this compound
This step utilizes a solvent-free, solid-phase rearrangement.[1]
-
Reaction Setup: In a dry reaction flask, add anhydrous aluminum trichloride and begin stirring while gently heating to approximately 100-105 °C.
-
Addition of Intermediate: Add the N-(4-hydroxyphenyl)butanamide intermediate from Step 1 in portions to the molten aluminum trichloride.
-
Rearrangement Reaction: After the addition is complete, raise the temperature to 130 °C and maintain it for 5-6 hours.[1] The reaction mixture will become a solid mass.
-
Hydrolysis: Cool the reaction vessel and carefully add ice-cold water to hydrolyze the aluminum complexes. This step is exothermic and should be performed with caution. Stir the resulting slurry for several hours at around 40 °C.
-
Isolation of Crude Product: Cool the mixture to below 20 °C and collect the crude product by vacuum filtration.
-
Purification: The crude this compound can be purified by recrystallization from a toluene:ethyl acetate mixture.[1] Decolorize the solution with activated carbon and perform a hot filtration. Allow the filtrate to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. The expected melting point is in the range of 120-126 °C.[3][7]
Mechanistic Insight: The Fries Rearrangement
The Fries rearrangement is an essential reaction in organic synthesis for the preparation of hydroxyaryl ketones from phenolic esters.[5][6][8] The reaction is catalyzed by a Lewis acid, such as aluminum trichloride, which coordinates to the carbonyl oxygen of the ester. This coordination facilitates the cleavage of the ester bond, leading to the formation of an acylium ion intermediate.[6][8]
Caption: Simplified mechanism of the Fries rearrangement.
The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring, primarily at the ortho and para positions, via an electrophilic aromatic substitution mechanism. The regioselectivity (ortho vs. para) can often be influenced by reaction conditions such as temperature and solvent.[6] In the context of this synthesis, the acetyl group migrates to the ortho position relative to the hydroxyl group.
Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | [3][9] |
| Molar Mass | 221.25 g/mol | [3] |
| Appearance | Gray crystalline powder | [3] |
| Melting Point | 120-126 °C | [3][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Conclusion
The protocol outlined in this application note provides a detailed and reliable method for the synthesis of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can effectively produce this valuable intermediate for further applications in pharmaceutical development. The inclusion of mechanistic insights aims to provide a deeper understanding of the underlying chemical transformations.
References
- PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide.
- ChemBK. This compound.
- Chemcasts. Thermophysical Properties of this compound.
- Google Patents. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol.
- National Institutes of Health. N-(4-Butanoyl-3-hydroxyphenyl)butanamide - PMC.
- PrepChem.com. Synthesis of p-hydroxyacetophenone.
- Journal of Chemical and Pharmaceutical Research. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
- ResearchGate. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
- SciSpace. Synthesis and Properties of some p-Hydroxyacetophenone Derivatives.
- Google Patents. CN110845311A - Preparation method of p-hydroxyacetophenone.
- PubChemLite. This compound (C12H15NO3).
- Stenutz. N-(4-hydroxyphenyl)butanamide.
- Wikipedia. Fries rearrangement.
- Organic Chemistry Portal. Fries Rearrangement.
- SynArchive. Fries Rearrangement.
Sources
- 1. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 2. This compound CAS 40188-45-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chembk.com [chembk.com]
- 4. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. This compound | 40188-45-2 [chemicalbook.com]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. chem-casts.com [chem-casts.com]
Application Note: Analytical Methods for the Detection and Quantification of N-(3-Acetyl-4-hydroxyphenyl)butanamide
Abstract: This document provides a comprehensive guide to the analytical detection and quantification of N-(3-Acetyl-4-hydroxyphenyl)butanamide, a significant process impurity and potential metabolite related to the pharmaceutical compound Acebutolol.[1][2] We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and quantitative analysis, and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity detection and confirmatory analysis. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering detailed protocols, method validation procedures based on ICH guidelines, and expert insights into the underlying scientific principles.
Introduction and Significance
N-(3-Acetyl-4-hydroxyphenyl)butanamide is a key organic compound primarily recognized as an impurity in the manufacturing of Acebutolol, a cardioselective beta-blocker.[1][2] The stringent control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide to ensure the safety and efficacy of pharmaceutical products.[3][4] The development of reliable and accurate analytical methods is therefore essential for monitoring and controlling the levels of this compound in active pharmaceutical ingredients (APIs) and finished drug products.
This application note details two primary analytical approaches. The first, a Reverse-Phase HPLC method with UV detection (RP-HPLC-UV), offers a reliable and accessible technique for routine quantification in a quality control environment. The second, an LC-MS/MS method, provides superior sensitivity and specificity, making it the gold standard for trace-level detection, impurity identification, and analysis in complex biological matrices.
Analyte Profile
| Property | Value | Reference |
| Chemical Name | N-(3-Acetyl-4-hydroxyphenyl)butanamide | [5] |
| Synonyms | N-(3-acetyl-4-hydroxyphenyl)butyramide, Acebutolol Impurity C | [1][2] |
| CAS Number | 40188-45-2 | |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][5] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | White to off-white solid | [6] |
Protocol 1: Quantitative Analysis by RP-HPLC-UV
Principle: This method separates N-(3-Acetyl-4-hydroxyphenyl)butanamide from its parent compound and other impurities using reverse-phase chromatography. In this technique, the stationary phase (typically C18) is nonpolar, and the mobile phase is polar. The analyte, being moderately polar, is retained on the column and then eluted by a mobile phase of appropriate polarity. Quantification is achieved by measuring the absorbance of the analyte using a UV detector set at a wavelength where the analyte exhibits significant absorbance, which is then compared against a calibrated standard curve.
Materials and Reagents
-
Reference Standard: N-(3-Acetyl-4-hydroxyphenyl)butanamide, purity ≥97%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Phosphoric acid or Formic acid (analytical grade)
-
Equipment: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions
The following conditions provide a robust starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Phosphoric acid controls the pH to ensure consistent ionization state of the analyte, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for this class of compounds. |
| Gradient | 0-15 min: 20% to 80% B | A gradient elution ensures that compounds with different polarities are effectively separated and eluted as sharp peaks within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 240 nm | The substituted phenyl ring provides strong UV absorbance in this region, offering good sensitivity. A full scan using a PDA detector is recommended during development to confirm the optimal wavelength. |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.
System Suitability Test (SST)
Causality: Before sample analysis, the performance of the chromatographic system must be verified. The SST ensures that the system is operating correctly and can produce reliable and reproducible results.
-
Inject the 10 µg/mL standard solution five times consecutively.
-
Calculate the parameters below. The system is deemed ready for analysis if all criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (As) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
HPLC-UV Experimental Workflow
Sources
- 1. Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. N-(3-Acetyl-4-hydroxyphenyl)butanamide | LGC Standards [lgcstandards.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. emerypharma.com [emerypharma.com]
- 5. N-(3-acetyl-4-hydroxyphenyl)butanamide [stenutz.eu]
- 6. chembk.com [chembk.com]
Title: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2-Acetyl-4-butyramidophenol
An Application Note from the Office of the Senior Application Scientist
Abstract: This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Acetyl-4-butyramidophenol. This compound is a substituted phenol of interest in pharmaceutical analysis, potentially as a metabolite or impurity.[1][2] The narrative follows a logical, science-first approach, explaining the causality behind each experimental choice, from initial analyte characterization to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications.
Foundational Strategy: Analyte-First Method Design
The cornerstone of effective HPLC method development is a deep understanding of the analyte's physicochemical properties. This compound (C₁₂H₁₅NO₃) is a substituted phenol, featuring both acetyl and butyramide functional groups.[2] Its structure suggests moderate polarity and the presence of a UV-active chromophore, making RP-HPLC with UV detection an ideal analytical technique.[5]
Key Physicochemical Properties:
-
Appearance: Typically a gray or white crystalline solid.[6][7]
-
Solubility: Moderately soluble in common organic solvents like methanol and acetonitrile, with lower solubility in water.[2][6] This profile is well-suited for standard RP-HPLC sample preparation.
-
Structure: Contains a phenolic hydroxyl group, which is weakly acidic. The pKa of this group will influence its ionization state with changes in mobile phase pH, directly impacting chromatographic retention.
These initial data points guide the logical selection of the column, mobile phase, and detector settings, forming the basis of our development strategy.
Materials and Instrumentation
-
Analyte: this compound reference standard (>98% purity).[7]
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm).
-
Reagents: Formic acid (reagent grade), Ammonium acetate (reagent grade).
-
Instrumentation:
Rational Method Development
The development process is a systematic optimization of chromatographic parameters to achieve a symmetrical, well-retained peak with adequate signal-to-noise, free from interferences.
Column Selection: The Stationary Phase
Given the analyte's moderate polarity, a reversed-phase separation is the logical choice.[10] A C18 (octadecylsilane) column is the industry workhorse for this type of compound, offering excellent hydrophobic retention and selectivity.[5][11]
-
Selected Column: C18, 250 mm x 4.6 mm, 5 µm particle size. This standard dimension provides high efficiency and is compatible with most conventional HPLC systems.[8]
Mobile Phase Optimization: Driving Retention and Peak Shape
The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[8]
-
Organic Solvent Selection: Both acetonitrile (ACN) and methanol are common choices. ACN generally offers lower viscosity and better UV transparency. We will proceed with ACN.
-
Aqueous Phase & pH Control: The phenolic group's ionization must be controlled to ensure consistent retention and peak shape. Buffering the aqueous phase at a pH at least 2 units below the analyte's pKa will suppress ionization, promoting retention and preventing peak tailing. A formic acid buffer (pH ~2.5-3.0) is an excellent starting point.
-
Initial Gradient Screening: To determine the approximate organic solvent concentration needed for elution, a broad gradient run is performed.
-
Protocol: Run a linear gradient from 10% ACN to 90% ACN over 20 minutes. This will reveal the elution window for the analyte.
-
-
Isocratic Method Optimization: Based on the gradient run, an isocratic method is developed for simplicity and robustness. If the analyte elutes at 12 minutes in the 10-90% (20 min) gradient, the approximate %ACN is (12/20) * (90-10) + 10 = 58%. We will therefore investigate isocratic conditions around 50-60% ACN to achieve a target retention time of 5-10 minutes.
Detection Wavelength (λmax) Selection
To maximize sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax).
-
Protocol:
-
Prepare a dilute solution of this compound in the mobile phase.
-
Using the DAD, acquire the UV spectrum from 200 to 400 nm.
-
Identify the λmax and set this as the monitoring wavelength. For phenolic compounds, this is often in the 250-280 nm range.[12]
-
Final Analytical Method & Protocol
The optimization process yielded the following robust method parameters.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and efficiency for the analyte. |
| Mobile Phase | Acetonitrile : 20mM Ammonium Acetate (pH 4.5, adjusted with formic acid) (55:45 v/v) | Suppresses silanol interactions and ensures analyte is in a single ionic form for sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures stable retention times and improves peak shape. |
| Injection Vol. | 10 µL | A suitable volume to balance sensitivity and peak distortion. |
| Detection | UV at 265 nm | Empirically determined λmax for maximum sensitivity. |
| Run Time | 10 minutes | Sufficient to allow elution of the main peak and any potential impurities. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Stock Solution to 50.0 mL with the mobile phase.
-
Sample Solution: Prepare sample solutions in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.
System Suitability Testing (SST)
Before any analysis, the system's performance must be verified.[13][14] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL).
| SST Parameter | Acceptance Criteria | Authority |
| Tailing Factor (T) | ≤ 1.8 | Ph. Eur. 2.2.46[15] |
| Theoretical Plates (N) | > 2000 | General chromatographic practice |
| %RSD of Peak Area | ≤ 2.0% | ICH Q2(R2)[4] |
| %RSD of Retention Time | ≤ 1.0% | General chromatographic practice |
Method Validation Protocol (ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[4][16][17]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
-
Protocol: Analyze a blank (mobile phase), a placebo (if applicable), the standard solution, and a sample solution. The blank and placebo should show no interfering peaks at the retention time of the analyte.
Linearity and Range
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery)
-
Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.
LOD & LOQ
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.
Robustness
-
Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., ACN ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.[18]
Summary of Validation Data (Example)
Linearity:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 451023 |
| 75 | 674589 |
| 100 | 902112 |
| 125 | 1124567 |
| 150 | 1350987 |
| Result | r² = 0.9998 |
Accuracy and Precision:
| Level | Accuracy (% Recovery) | Precision (%RSD, n=6) |
|---|---|---|
| 80% | 99.5% | - |
| 100% | 100.2% | 0.85% |
| 120% | 101.1% | - |
Visualization of Workflows
Caption: Logical workflow for RP-HPLC method development.
Caption: Overall process from development to routine use.
Conclusion
This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of this compound. By grounding the initial development in the analyte's physicochemical properties and adhering to the stringent validation requirements of ICH, USP, and Ph. Eur. guidelines, we have established a method that is fit for purpose.[4][13][15] The final protocol is demonstrated to be reliable, accurate, and precise, making it a valuable tool for researchers and drug development professionals.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: Are You Sure You Understand USP <621>?
- Title: Ph. Eur. 2.2.29. Liquid Chromatography Source: DSDP Analytics URL:[Link]
- Title: Determination of Some Phenolic Compounds in Red Wine by RP-HPLC: Method Development and Validation Source: Journal of Chromatographic Science | Oxford Academic URL:[Link]
- Title: Appendix III D. Liquid Chromatography Source: British Pharmacopoeia URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: this compound Source: ChemBK URL:[Link]
- Title: 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 Source: Scribd URL:[Link]
- Title: 2.2.29. Liquid chromatography - EUROPEAN PHARMACOPOEIA 6.0 Source: EDQM URL:[Link]
- Title: General Information: New Expression of Acceptance Criteria in the Test for Related Substances Source: European Pharmacopoeia URL:[Link]
- Title: Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product Source: SciELO URL:[Link]
- Title: A robust method for quantifying 42 phenolic compounds by RP-HPLC Source: Repositório Alice - Embrapa URL:[Link]
- Title: RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts.
- Title: Steps for HPLC Method Valid
- Title: Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples Source: ResearchG
- Title: this compound CAS 40188-45-2 Source: Home Sunshine Pharma URL:[Link]
- Title: this compound | C12H15NO3 | CID 736331 Source: PubChem - NIH URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
Sources
- 1. This compound CAS 40188-45-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chembk.com [chembk.com]
- 7. This compound | 40188-45-2 | MOLNOVA [molnova.com]
- 8. Appendix III D. Liquid Chromatography [drugfuture.com]
- 9. scribd.com [scribd.com]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. academic.oup.com [academic.oup.com]
- 12. scielo.br [scielo.br]
- 13. usp.org [usp.org]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. dsdpanalytics.com [dsdpanalytics.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. youtube.com [youtube.com]
Application Note: Quantitative Analysis of 2-Acetyl-4-butyramidophenol in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of 2-Acetyl-4-butyramidophenol in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward protein precipitation method for sample preparation and optimized LC-MS/MS parameters for selective and accurate analysis. This method is suitable for pharmacokinetic studies and clinical research involving this compound.
Introduction
This compound (CAS: 40188-45-2), also known as N-(3-acetyl-4-hydroxyphenyl)butanamide, is an organic compound with a molecular formula of C12H15NO3.[1][2] It is a substituted phenol containing both an acetyl and a butyramide functional group, which contribute to its chemical properties and potential biological activity.[1] Given its potential applications in the pharmaceutical and cosmetic fields as an anti-inflammatory, analgesic, or anti-aging agent, a reliable and sensitive analytical method is crucial for its quantitative determination in biological matrices.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for quantifying small molecules in complex biological fluids due to its high selectivity and sensitivity.[1] This application note provides a comprehensive protocol for the analysis of this compound in human plasma, leveraging the specificity of Multiple Reaction Monitoring (MRM) for accurate quantification.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): this compound-¹³C₆ (or a structurally similar stable isotope-labeled compound)
-
LC-MS grade acetonitrile (ACN) and water
-
Formic acid (FA), LC-MS grade
-
Human plasma (sourced from a certified vendor)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the LC column.[1]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).
-
Add 100 µL of human plasma to the appropriately labeled tube.
-
Spike 10 µL of the internal standard working solution into each tube. For calibration standards and QCs, spike the corresponding concentration of this compound.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is selected for its excellent retention and separation of moderately polar compounds like this compound. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.[4]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| LC Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) in positive ion mode is chosen as it is well-suited for molecules with basic sites, such as the amide nitrogen, that can be readily protonated.[5][6] The analysis is performed in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[7]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Nebulizer Gas | Nitrogen, 40 psi |
| Drying Gas Flow | 9 L/min |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 222.1 | 152.1 (Quantifier) | 100 | 20 |
| This compound | 222.1 | 110.1 (Qualifier) | 100 | 25 |
| IS: this compound-¹³C₆ | 228.1 | 158.1 | 100 | 20 |
Workflow and Data Analysis
The overall analytical workflow is depicted in the following diagram:
Caption: Overall workflow for the analysis of this compound.
Expected Results and Discussion
Chromatography
The proposed LC method is designed to provide good retention and a sharp peak shape for this compound, eluting within a 5-minute total run time. The gradient elution ensures that the analyte is well-separated from potential interferences in the plasma matrix, which typically elute at the beginning of the run.
Mass Spectrometry and Fragmentation
This compound has a monoisotopic mass of approximately 221.1 Da. In positive ESI mode, the protonated molecule [M+H]⁺ is expected at an m/z of 222.1, which is selected as the precursor ion for fragmentation.
The fragmentation of the molecule is predictable based on its structure, which includes a stable aromatic ring and more labile amide and acetyl groups. The amide bond is a common site for fragmentation in mass spectrometry.[5] The primary fragmentation pathways in collision-induced dissociation (CID) are proposed as follows:
-
Cleavage of the amide bond: The most probable fragmentation is the cleavage of the C-N bond of the amide group. This would result in the loss of the butyryl group (C₄H₇O) as a neutral loss and the formation of a stable acylium ion. However, a more favorable fragmentation often involves the cleavage to form a stable anilinium-type ion. The cleavage of the amide bond between the carbonyl carbon and the nitrogen would lead to the formation of the 3-acetyl-4-aminophenol ion at m/z 152.1 . This is a stable fragment and is proposed as the primary quantifier ion.
-
Further fragmentation of the m/z 152.1 ion: This ion can undergo further fragmentation, such as the loss of the acetyl group (C₂H₂O), leading to a fragment at approximately m/z 110.1. This can serve as a qualifier transition.
The proposed fragmentation pathway is illustrated below:
Caption: Proposed fragmentation pathway for this compound.
Conclusion
The LC-MS/MS method described in this application note provides a selective, sensitive, and rapid approach for the quantitative analysis of this compound in human plasma. The simple sample preparation protocol and the optimized MRM transitions make this method highly suitable for high-throughput analysis in clinical and pharmaceutical research settings.
References
- ChemBK. (2024). This compound.
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- MDPI. (2020). Development and Application of an LC-MS/MS Method for Identification of Polyphenols in Propolis Extract.
- Chemcasts. Thermophysical Properties of this compound.
- PubMed. (2023). Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract.
- Al-Tannak, N. F., & Zaher, A. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7713.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Opentrons. LC-MS Sample Preparation: Techniques & Challenges.
- Biocompare. (2019). Prepping Small Molecules for Mass Spec.
- Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?.
- Wikipedia. Electrospray ionization.
- Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry.
- ResearchGate. MRM elution profile of 26 substituted phenols shown with their precursor and product ions.
- PubMed Central. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- MDPI. (2020). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ).
- Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
- Chemguide. Fragmentation patterns in the mass spectra of organic compounds.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 3. tecan.com [tecan.com]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Structural Elucidation of 2-Acetyl-4-butyramidophenol: A Comprehensive Guide to ¹H and ¹³C NMR Assignment
An Application Note for Researchers and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed guide to the complete ¹H and ¹³C NMR spectral assignment of 2-Acetyl-4-butyramidophenol (CAS 40188-45-2), a substituted phenol of interest in pharmaceutical and chemical synthesis.[1][2] As a known related compound to the beta-blocker Acebutolol, its structural verification is critical for quality control and drug development processes.[1][3] This document outlines optimized protocols for sample preparation and data acquisition and offers a thorough, field-proven analysis of the expected spectral features, grounded in fundamental NMR principles and comparative data from related structures.
Introduction and Scientific Context
This compound, also known as N-(3-acetyl-4-hydroxyphenyl)butanamide, is a molecule featuring a phenol ring substituted with both an acetyl and a butyramide group.[1][4][5] The precise characterization of such molecules is paramount in medicinal chemistry and materials science, where structure dictates function and purity ensures safety and efficacy.
NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei. For organic chemists and pharmaceutical scientists, ¹H and ¹³C NMR are the primary tools for determining the carbon-hydrogen framework of a molecule. This guide explains the causality behind experimental choices and provides a self-validating framework for the spectral assignment of the title compound, ensuring researchers can confidently replicate and verify their findings.
Molecular Structure and Numbering Scheme
To facilitate a clear and unambiguous assignment of NMR signals, a standardized numbering scheme is essential. The structure of this compound is presented below, with all unique carbon and proton positions labeled.
Figure 1: Molecular structure and numbering scheme for this compound.
Experimental Protocols: From Sample to Spectrum
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.
Protocol for NMR Sample Preparation
A homogeneous solution free of particulate matter is critical for achieving sharp, well-resolved NMR signals.[6]
-
Material Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[7][8]
-
Solvent Selection & Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent.[9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is an excellent solvent for this compound and its residual water peak does not typically obscure key signals. Furthermore, the labile protons of the hydroxyl (-OH) and amide (-NH) groups are often observable as distinct peaks in DMSO-d₆, whereas they may exchange too rapidly in other solvents like methanol-d₄.
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particle-free solution should be obtained.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[8][9] To avoid shimming issues, ensure the sample height is between 4-5 cm.[8]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent used.
Protocol for NMR Data Acquisition
The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.
-
Spectrometer Setup: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity. Poor shimming results in broad or distorted peaks.[10]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems) is appropriate.[11] A 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.[12]
-
Acquisition Time (AQ): ~3-4 seconds to ensure adequate resolution.[11][12]
-
Relaxation Delay (D1): 1.5-2.0 seconds. For fully quantitative results, this should be at least 5 times the longest T₁ relaxation time of the protons of interest.[13][14]
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration. Signal-to-noise ratio increases with the square root of the number of scans.[15]
-
Spectral Width (SW): A range of -2 to 12 ppm is adequate to cover all expected proton signals.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.
-
Acquisition Time (AQ): ~1.5-2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A range of 0 to 220 ppm will cover all expected carbon environments, from aliphatic to carbonyl carbons.
-
Figure 2: General experimental workflow for NMR analysis.
Spectral Analysis and Data Assignment
The following assignments are based on established principles of NMR theory, including substituent effects on chemical shifts, and are supported by data from structurally analogous compounds.[16][17]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The aromatic region of the spectrum is particularly informative. The C1-OH group is a strong electron-donating group, while the C2-acetyl and C4-butyramido groups are electron-withdrawing. These competing effects determine the final chemical shifts of the aromatic protons.
-
-OH and -NH Protons: The phenolic -OH and amide -NH protons are expected to appear as broad singlets at low field (downfield), typically above 9 ppm. Their exact position can be sensitive to concentration and temperature.
-
Aromatic Protons (H3, H5, H6):
-
H3: This proton is ortho to the electron-withdrawing acetyl group and meta to the electron-donating amide group, leading to a downfield shift. It will appear as a doublet due to coupling with H5.
-
H5: This proton is meta to both the acetyl and hydroxyl groups and ortho to the amide group. It will appear as a doublet of doublets, coupling to both H3 and H6.
-
H6: This proton is ortho to the strongly electron-donating hydroxyl group, which will shift it significantly upfield compared to the other aromatic protons. It will appear as a doublet from coupling to H5.
-
-
Aliphatic Protons: The protons of the acetyl and butyramido groups will appear in the upfield region of the spectrum, with predictable multiplicities based on their neighbors.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| 1-OH | ~10.0-11.0 | br s | - | Labile phenolic proton, downfield due to H-bonding and deshielding. |
| NH | ~9.5-10.5 | br s | - | Labile amide proton. |
| H3 | ~7.8-8.0 | d | J = 2.0-2.5 Hz (meta) | Ortho to electron-withdrawing C=O (acetyl), deshielded. |
| H5 | ~7.4-7.6 | dd | J = 8.5-9.0 Hz (ortho), 2.0-2.5 Hz (meta) | Coupled to both H6 (ortho) and H3 (meta). |
| H6 | ~6.9-7.1 | d | J = 8.5-9.0 Hz (ortho) | Ortho to electron-donating -OH group, shielded. |
| H8 (CH₃) | ~2.5-2.6 | s | - | Acetyl methyl group, singlet. Position is typical for Ar-CO-CH₃. |
| H10 (CH₂) | ~2.2-2.4 | t | J = 7.0-7.5 Hz | Methylene group adjacent to amide carbonyl. |
| H11 (CH₂) | ~1.5-1.7 | sextet | J = 7.0-7.5 Hz | Methylene group coupled to two adjacent CH₂ groups. |
| H12 (CH₃) | ~0.9-1.0 | t | J = 7.0-7.5 Hz | Terminal methyl group of the butyl chain. |
br s = broad singlet, s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. Carbonyl carbons are the most deshielded, appearing furthest downfield.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Label | Predicted δ (ppm) | Rationale |
| C7 (C=O) | ~198-202 | Acetyl carbonyl carbon, highly deshielded. |
| C9 (C=O) | ~170-173 | Amide carbonyl carbon, less deshielded than ketone. |
| C1 | ~155-158 | Aromatic carbon attached to -OH group, deshielded by oxygen. |
| C4 | ~140-143 | Aromatic carbon attached to -NH group. |
| C2 | ~128-131 | Quaternary aromatic carbon attached to the acetyl group. |
| C6 | ~125-128 | Aromatic C-H. |
| C5 | ~122-125 | Aromatic C-H. |
| C3 | ~118-121 | Aromatic C-H. |
| C10 | ~38-40 | Methylene carbon adjacent to amide carbonyl. |
| C8 | ~26-28 | Acetyl methyl carbon. |
| C11 | ~18-20 | Methylene carbon of the butyl chain. |
| C12 | ~13-15 | Terminal methyl carbon of the butyl chain. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the complete ¹H and ¹³C NMR assignment of this compound. By following the detailed methodologies for sample preparation and data acquisition, researchers can obtain high-quality spectra. The predicted chemical shifts, multiplicities, and coupling constants presented in this guide serve as a robust framework for accurate spectral interpretation. For absolute confirmation, advanced 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are recommended to verify the assignments through direct observation of scalar couplings.
References
- Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Zielińska-Pisklak, M., & Wawer, I. (2011). ¹H and ¹³C NMR Characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(11), 758-763.
- Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.
- Clerc, G., & Renaud, J. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633.
- University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility.
- PubChemLite. (n.d.). This compound (C12H15NO3).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (2011). ¹H and ¹³C NMR characteristics of β-blockers.
- Boston University. (n.d.). Basic NMR Concepts. Chemical Instrumentation Center.
- Argyropoulos, D., et al. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry.
- Chinachemnet. (n.d.). This compound 40188-45-2.
- San Diego State University. (n.d.). Basic Acquisition Parameters. SDSU NMR Facility.
- ResearchGate. (n.d.). Heteronuclear correlations (¹³C-¹H) observed in HMBC spectrum of acebutolol hydrochloride, aromatic region.
- National Center for Biotechnology Information. (n.d.). Acebutolol Hydrochloride. PubChem Compound Database.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data.
- NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra.
- CASPRE. (n.d.). ¹³C NMR Predictor.
- ACD/Labs. (n.d.). Using Predicted ¹³C NMR Spectra with Open Resources for Structure Dereplication.
- UCLA. (n.d.). NMR Chemical Shifts.
Sources
- 1. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 40188-45-2 [chemicalbook.com]
- 3. Acebutolol Hydrochloride | C18H29ClN2O4 | CID 441307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C12H15NO3 | CID 736331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. scribd.com [scribd.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.bu.edu [sites.bu.edu]
- 15. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: The Pivotal Role of 2-Acetyl-4-butyramidophenol in Cardiovascular Drug Synthesis
Abstract
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-Acetyl-4-butyramidophenol in the synthesis of cardiovascular drugs. This document provides an in-depth exploration of its chemical properties, its critical role as a manufacturing intermediate, and detailed, field-proven protocols for its conversion into the widely used β-blocker, acebutolol.[1][2] By elucidating the underlying chemical principles and offering step-by-step synthetic methodologies, this guide aims to empower researchers to optimize existing processes and innovate new therapeutic agents.
Introduction: The Strategic Importance of this compound
This compound, also known as N-(3-acetyl-4-hydroxyphenyl)butanamide, is a key organic compound that has garnered significant interest in medicinal and pharmaceutical chemistry.[3] Its unique molecular architecture, featuring a phenolic hydroxyl group, an acetyl moiety, and a butyramide substituent, makes it a versatile precursor for the synthesis of various biologically active molecules.[3] In the realm of cardiovascular medicine, it is a pivotal intermediate in the production of acebutolol, a cardioselective β-adrenergic receptor blocker used in the management of hypertension and cardiac arrhythmias.[4][5]
The synthesis of acebutolol from this compound is a well-established and efficient pathway, highlighting the compound's industrial relevance.[1] A thorough understanding of this process is essential for ensuring high yield, purity, and cost-effectiveness in the manufacturing of this vital medication.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | [3][6] |
| Molar Mass | 221.25 g/mol | [6] |
| Appearance | Gray or white crystalline powder | [6][7] |
| Melting Point | 120-126 °C | [8] |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide; sparingly soluble in water. | [3][6] |
| CAS Number | 40188-45-2 | [3] |
These properties inform the selection of appropriate solvents, reaction temperatures, and purification methods throughout the synthetic process.
Synthesis of this compound: A "One-Pot" Approach
A notable and efficient method for the synthesis of this compound is a "one-pot" reaction followed by a solvent-free solid-phase rearrangement.[2] This approach offers advantages in terms of simplicity, reduced use of toxic reagents, and scalability.[2]
Protocol: "One-Pot" Synthesis and Fries Rearrangement
Step 1: Amide Formation
-
Combine p-aminophenol and n-butyric acid in a reaction vessel equipped with a water separator.
-
Add a suitable water-carrying agent (e.g., toluene).
-
Heat the mixture to reflux to facilitate the removal of water via azeotropic distillation.
-
After the reaction is complete, distill off the water-carrying agent.
-
Cool the reaction mixture and add water as a dispersant.
-
Add a solution of sodium hydroxide to form the phenate salt.
-
Slowly add acetic anhydride to the mixture while stirring to form the ester.
-
Isolate and purify the intermediate product, 4-butyramidophenyl acetate, by recrystallization.
Step 2: Fries Rearrangement
-
In a separate reactor, add anhydrous aluminum trichloride.
-
In batches, add the 4-butyramidophenyl acetate from the previous step.
-
Heat the solid mixture to initiate the rearrangement reaction.
-
Upon completion, carefully add water to hydrolyze the reaction mixture.
-
Filter the crude product and recrystallize from a suitable solvent to obtain pure this compound.[2]
Application in Acebutolol Synthesis
The primary application of this compound in cardiovascular drug synthesis is as a direct precursor to acebutolol.[1][2] The synthesis involves a two-step process: formation of an epoxide intermediate followed by reaction with isopropylamine.[1]
Protocol: Synthesis of Acebutolol from this compound
Step 1: Epoxide Formation
-
Dissolve this compound in an alkaline solution (e.g., 3-20 wt% sodium hydroxide) at a temperature of 10-30°C.[1]
-
Add epichlorohydrin dropwise to the reaction mixture in batches.[1] Maintain the alkaline conditions by adding more base as needed.[1]
-
This reaction yields 5-butyramido-2-(2,3-epoxypropoxy)acetophenone.[1]
Step 2: Amination
-
React the epoxide intermediate with isopropylamine in an organic solvent. The molar ratio of the epoxide to isopropylamine can range from 1:1 to 1:20.[1]
-
Heat the reaction mixture to a temperature between 60-90°C.[1]
-
Upon completion of the reaction, the crude acebutolol is obtained.
-
Purify the product by recrystallization from a suitable solvent, such as toluene, to yield pure acebutolol.[1]
This method has been shown to significantly improve the yield of the reaction, with reported yields as high as 72.5%.[1]
Asymmetric Synthesis of Acebutolol
While racemic acebutolol is used clinically, studies have shown that the β-blocking activity primarily resides in the S-enantiomer.[9] This has led to the development of asymmetric synthesis methods to produce optically pure acebutolol.
One approach involves the use of chiral epichlorohydrin. By reacting this compound with S- or R-epichlorohydrin in the presence of a phase transfer catalyst, the corresponding optically active epoxide intermediate can be synthesized.[9] Subsequent reaction with isopropylamine proceeds with retention of stereochemistry, yielding R- or S-acebutolol with high optical purity.[9] This method has been reported to achieve an enantiomeric excess (e.e.) of up to 94%.[9]
Potential Application in Practolol Synthesis
While this compound is the established precursor for acebutolol, its structural similarity to the starting materials for practolol synthesis suggests a potential, albeit less common, application. Practolol, another β-blocker, is synthesized from p-acetamidophenol (paracetamol).[10] A hypothetical synthesis of a practolol analog could involve the de-acetylation of this compound followed by a similar etherification and amination sequence as used for practolol. However, it is important to note that practolol is no longer in clinical use due to severe side effects.[10]
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring the purity and quality of this compound and the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[11]
HPLC Protocol Outline
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A suitable mixture of a polar solvent (e.g., water with an acidic modifier) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.
-
Quantification: Use of an internal or external standard for accurate concentration determination.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization to increase the volatility of the analyte.[11]
Conclusion
This compound is a cornerstone intermediate in the synthesis of the cardiovascular drug acebutolol. Its well-defined synthesis and subsequent conversion to the active pharmaceutical ingredient are a testament to its importance in the pharmaceutical industry. The protocols and insights provided in these application notes are intended to facilitate high-quality research and development in the field of cardiovascular drug synthesis, ensuring the continued availability of this life-saving medication.
References
- Google Patents. CN1510026A - The synthetic method of acebutolol.
- Wikipedia. Practolol. [Link]
- Google Patents.
- ChemBK. This compound. [Link]
- PubMed.
- Wikipedia. Acebutolol. [Link]
- PubChem. Acebutolol Hydrochloride. [Link]
- Home Sunshine Pharma. This compound CAS 40188-45-2. [Link]
- Google Patents. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol.
- Preprints.org. Lipase Catalysed Synthesis of Enantiopure precursors and derivatives for β-Blockers Practolol, Pindolol and Carteolol. [Link]
- PubChem. This compound. [Link]
- Wikipedia. Discovery and development of beta-blockers. [Link]
- Drugfuture. This compound. [Link]
- PubChem. Practolol. [Link]
- MDPI. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. [Link]
- Preprints.org. Lipase Catalysed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. [Link]
- All About Drugs. Acebutolol……..
- ResearchGate. (PDF) Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. [Link]
- Abropharmchem. Cardiovascular Drugs Intermediate Types And Their Unique Functions. [Link]
- Agency for Toxic Substances and Disease Registry. analytical methods. [Link]
- ResearchGate. (PDF) Biocatalytic synthesis of (S)-Practolol, a selective β-blocker. [Link]
- PubChem. Acebutolol. [Link]
- United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
Sources
- 1. CN1510026A - The synthetic method of acebutolol - Google Patents [patents.google.com]
- 2. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 3. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Acebutolol - Wikipedia [en.wikipedia.org]
- 5. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 40188-45-2 | MOLNOVA [molnova.com]
- 8. This compound | 40188-45-2 [chemicalbook.com]
- 9. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol - Google Patents [patents.google.com]
- 10. Practolol - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Quintessential Guide to Utilizing 2-Acetyl-4-butyramidophenol as an Analytical Standard
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Acetyl-4-butyramidophenol as an analytical standard. With full editorial control, this note is structured to deliver not just procedural steps, but a deep, causal understanding of the experimental choices, ensuring technical accuracy and field-proven insights.
Introduction: The Critical Role of Impurity Standards
In pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even at trace levels, can impact the safety and efficacy of a drug product. This compound is a known impurity and metabolite of the beta-blocker Acebutolol.[1] As such, a highly characterized analytical standard of this compound is essential for the accurate identification and quantification of this impurity in Acebutolol drug substances and products.[2] This application note outlines the properties of this compound and provides a detailed protocol for its use in a validated High-Performance Liquid Chromatography (HPLC) method for impurity profiling.
The use of well-characterized reference standards is a cornerstone of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5] These standards ensure the reliability, reproducibility, and scientific soundness of the data generated.[6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling, storage, and application.
| Property | Value | Source |
| Chemical Name | N-(3-Acetyl-4-hydroxyphenyl)butanamide | [7] |
| Synonyms | This compound, 3′-Acetyl-4′-hydroxybutyranilide, Acebutolol Impurity C | [7][8] |
| CAS Number | 40188-45-2 | [5][7] |
| Molecular Formula | C₁₂H₁₅NO₃ | [7][8] |
| Molecular Weight | 221.25 g/mol | [7][8] |
| Appearance | Gray or white to off-white crystalline powder | [5][9] |
| Melting Point | 120-126 °C | [10] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetonitrile. Moderately soluble in water. | [1][7] |
| Storage | Store at room temperature in a well-ventilated, dry place, protected from light. | [4][9] |
Application: Quantification of Acebutolol Impurity C via HPLC
This section details a stability-indicating HPLC method for the separation and quantification of this compound (Acebutolol Impurity C) in the presence of the active pharmaceutical ingredient, Acebutolol. The principle of this method is based on the differential partitioning of the analyte and the API between a stationary phase and a mobile phase.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is chosen for its versatility and suitability for separating compounds with varying polarities, such as Acebutolol and its impurities. A C18 column is a common and robust choice for the stationary phase, providing excellent hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a good resolution between the peaks of interest within a reasonable runtime. The selection of the detection wavelength is based on the UV absorbance maxima of the analytes to ensure high sensitivity.
Experimental Workflow for Standard Preparation and Analysis
Caption: Workflow for preparing and analyzing this compound standards.
Detailed Protocol: HPLC Method for Impurity Quantification
1. Materials and Reagents:
-
This compound analytical standard (Purity >98%)[5]
-
Acebutolol Hydrochloride reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.5) (85:15 v/v) |
| Phosphate Buffer Preparation | Dissolve an appropriate amount of potassium dihydrogen phosphate in deionized water to a concentration of 0.02 M. Adjust the pH to 2.5 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[11] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
4. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions will be used to construct the calibration curve.
5. Sample Preparation (for Acebutolol Drug Substance):
-
Accurately weigh approximately 50 mg of the Acebutolol drug substance and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This results in a sample concentration of approximately 1000 µg/mL.
6. System Suitability:
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution at a mid-range concentration (e.g., 1 µg/mL) six times. The system is deemed suitable if the following criteria are met:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%
7. Analysis and Quantification:
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve.
Method Validation: Adherence to ICH Q2(R2) Guidelines
The described HPLC method should be validated in accordance with the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5] The validation should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API and other potential impurities. This is demonstrated by the resolution of the this compound peak from the Acebutolol peak and any other peaks present in the chromatogram.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across the range of the analytical procedure.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies, where a known amount of the standard is spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Safety and Handling
This compound is a chemical substance and should be handled with appropriate safety precautions.[1] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the solid compound and its solutions.[1] Work in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound serves as a critical analytical standard for the quality control of Acebutolol. The detailed HPLC protocol and validation guidelines presented in this application note provide a robust framework for the accurate and reliable quantification of this impurity. Adherence to these scientifically sound procedures and international guidelines is essential for ensuring the safety and efficacy of pharmaceutical products.
References
- Acebutolol Hydrochloride. (n.d.). Scribd. Retrieved from a relevant source providing specifications for Acebutolol hydrochloride testing.
- IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Levent, A., & Şentürk, Z. (2010). Development of an Ion-Pair HPLC Method for Determination of Acebutolol in Pharmaceuticals. ResearchGate.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pawar, S. M., Jadhav, S., & Tamboli, A. (2022). Development and validation of RP-HPLC method of acebutalol hydrochloride and hydrochlorothiazide in bulk and tablet dosage form. International Journal of Biology, Pharmacy and Allied Sciences, 11(11), 6584-6592.
- Sigma-Aldrich. (n.d.). Acebutolol impurity C. Retrieved from a relevant Sigma-Aldrich product page for Acebutolol impurity C.
- ChemBK. (2024). This compound.
- Chemwill Asia Co., Ltd. (n.d.). This compound, CasNo.40188-45-2. Retrieved from a relevant Chemwill Asia product page.
- Pharmaffiliates. (n.d.). Acebutolol Hydrochloride-Impurities.
Sources
- 1. chembk.com [chembk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 40188-45-2 | MOLNOVA [molnova.com]
- 6. ijbpas.com [ijbpas.com]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound, CasNo.40188-45-2 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 10. This compound | 40188-45-2 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Note: Experimental Setups for Solvent-Free Rearrangement Reactions in Synthesis
Abstract
This guide provides a detailed overview of the experimental setups and protocols for conducting solvent-free rearrangement reactions, a cornerstone of green chemistry in modern organic synthesis. Eliminating volatile organic solvents significantly reduces environmental impact, improves reaction efficiency, and enhances operational safety.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into thermal, microwave-assisted, and mechanochemical methodologies. We present detailed, step-by-step protocols for the classic Claisen and Beckmann rearrangements, a comparative analysis of different activation methods, and essential safety considerations to ensure robust and reproducible results.
Introduction: The Shift Towards Sustainable Synthesis
The principles of green chemistry are increasingly guiding the evolution of synthetic methodologies in both academic and industrial laboratories. A primary tenet of this philosophy is the reduction or elimination of hazardous substances, with organic solvents being a major target. Solvents are ubiquitous in traditional synthesis for dissolving reactants and controlling reaction kinetics, but they are also a primary source of chemical waste, environmental pollution, and safety hazards like flammability and toxicity.[1][2]
Solvent-free synthesis, also known as neat or solid-state reaction, represents a paradigm shift, offering numerous advantages:
-
Enhanced Efficiency: Higher reactant concentration often leads to dramatically increased reaction rates and improved yields.[1]
-
Simplified Processes: Eliminating the solvent simplifies the experimental setup and work-up, as the need for solvent removal is obviated.[3]
-
Economic & Environmental Benefits: Reduced solvent consumption lowers costs associated with purchasing, handling, and disposal, while minimizing the release of volatile organic compounds (VOCs).[3][4]
-
Improved Safety: The risk of fires, explosions, and exposure to toxic fumes is significantly diminished.[2][5]
Rearrangement reactions, which reorganize the carbon skeleton of a molecule, are fundamental transformations in organic synthesis. Performing these reactions under solvent-free conditions combines the elegance of the transformation with the benefits of sustainable chemistry, making it a powerful strategy for drug discovery and process development.[4][6]
Core Principles of Solvent-Free Rearrangements
In the absence of a solvent, the energy required to initiate a rearrangement must be supplied through other means. The reaction proceeds either by direct interaction between liquid reactants (neat conditions) or between solid reactants, where molecular mobility is facilitated by the input of external energy.[7] The choice of energy source dictates the experimental setup.
Two classic examples illustrate the principles:
-
The Claisen Rearrangement: A[1][1]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[8][9] The reaction proceeds through a highly ordered, concerted cyclic transition state and is often induced by heat.[9]
-
The Beckmann Rearrangement: The acid-catalyzed conversion of an oxime to an amide.[10] In solvent-free systems, solid catalysts or reagents are used to facilitate the transformation, often activated by heat or mechanical force.[6][11]
Experimental Setups & Methodologies
The appropriate experimental setup is determined by the physical state of the reactants and the required energy input.
Thermally-Induced Rearrangements (Conventional Heating)
This is the most straightforward method, particularly for liquid reactants or solids with low melting points.
-
Causality & Rationale: Direct heating provides the activation energy necessary to overcome the reaction barrier. The absence of a solvent means all energy is transferred directly to the reactants, often allowing for lower temperatures or shorter reaction times compared to solution-phase chemistry.
-
Core Equipment:
-
Reaction Vessel: Round-bottom flasks or Schlenk tubes are standard.[12][13] Their curved shape ensures even heat distribution.
-
Heating Source: A heating mantle or a precisely controlled hot plate with a sand or oil bath provides uniform heating.[13]
-
Stirring: A magnetic stir bar ensures homogeneity for liquid or molten-phase reactions.
-
Atmosphere Control: A connection to a Schlenk line allows for reactions to be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of sensitive substrates.[12]
-
Temperature Monitoring: A thermometer or thermocouple placed in the reaction bath or through a thermometer adapter ensures accurate temperature control.[13]
-
Microwave-Assisted Solvent-Free Rearrangements (MASFR)
Microwave irradiation offers a highly efficient method for energy input, dramatically accelerating reaction rates.
-
Causality & Rationale: Microwaves directly heat polar molecules through dielectric heating, resulting in rapid and uniform temperature increases throughout the bulk of the material.[11] This avoids the slow process of thermal conduction from an external source and can access temperatures difficult to achieve with conventional heating, often leading to rate enhancements of several orders of magnitude.[14][15]
-
Core Equipment:
-
Commercial Microwave Reactor: These are specifically designed for chemical synthesis, featuring sealed reaction vessels, direct temperature and pressure monitoring (via IR sensors and pressure transducers), and variable power output.
-
Reaction Vessels: Specialized microwave tubes (typically 10-20 mL) made of borosilicate glass, designed to withstand high pressures and temperatures.
-
Stirring: A dedicated magnetic stirring function within the microwave cavity is essential for homogeneity.
-
Mechanochemical Methods (Grinding & Ball Milling)
Mechanochemistry uses mechanical force to induce chemical reactions, primarily for solid-state transformations.
-
Causality & Rationale: The input of mechanical energy via grinding, shearing, or milling activates reactants by breaking down crystal lattices, increasing surface area, and creating localized "hot spots" of high temperature and pressure.[6] This process allows reactions to occur between solids at or near room temperature, avoiding the need for bulk heating.
-
Core Equipment:
-
Mortar and Pestle: For simple, small-scale reactions, manual grinding with an agate mortar and pestle can be sufficient.[16]
-
Ball Mill (Mixer/Shaker Mill): For more efficient, reproducible, and scalable reactions, a ball mill is used. Reactants are placed in a sealed jar with grinding media (e.g., stainless steel or zirconia balls). The jar is then shaken or tumbled at high speeds, providing intense mechanical energy.
-
Resonant Acoustic Mixers (RAM): These advanced systems use low-frequency, high-intensity sound energy to create a uniform shear field, enabling rapid and solvent-free mixing and reaction activation without direct contact grinding media.[17]
-
Diagram 1: General Experimental Workflow for Solvent-Free Reactions
A generalized workflow for conducting solvent-free rearrangement reactions.
Detailed Protocols
Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Consult the Safety Data Sheets (SDS) for all chemicals before use.[18]
Protocol 1: Microwave-Assisted Solvent-Free Beckmann Rearrangement of Cyclohexanone Oxime
This protocol describes the conversion of cyclohexanone oxime to ε-caprolactam, a key industrial monomer, using a natural organic acid as a catalyst under microwave irradiation. This method is noted for its high efficiency and speed compared to conventional heating.
-
Materials & Equipment:
-
Cyclohexanone oxime (1.0 eq)
-
Tartaric acid (1.0 eq, finely powdered)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Commercial microwave synthesizer
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave reaction vessel, combine cyclohexanone oxime (e.g., 0.5 g, 4.42 mmol) and tartaric acid (0.66 g, 4.42 mmol). Ensure the solids are loosely mixed.
-
Reaction: Seal the vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 180°C for 3-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add dichloromethane (15 mL) to the solid residue and stir.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize the acid, followed by water (10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ε-caprolactam.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Thermally-Induced Solvent-Free Claisen Rearrangement of Allyl Phenyl Ether
This protocol details the classic rearrangement of allyl phenyl ether to 2-allylphenol under neat, thermal conditions. The reaction must be conducted under an inert atmosphere to prevent oxidation at high temperatures.
-
Materials & Equipment:
-
Allyl phenyl ether (liquid)
-
Schlenk flask (e.g., 25 mL) with a magnetic stir bar
-
Heating mantle or oil bath
-
Schlenk line for inert atmosphere (N₂ or Ar)
-
Thermometer/thermocouple
-
Silica gel for column chromatography
-
-
Step-by-Step Methodology:
-
Preparation: Place allyl phenyl ether (e.g., 1.0 g, 7.45 mmol) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Connect the flask to a Schlenk line and perform three vacuum/inert gas backfill cycles to ensure the atmosphere is completely inert.[12]
-
Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 180-200°C. Maintain vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling: Once the rearrangement is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Purification: The resulting product, primarily 2-allylphenol, is often pure enough for many applications. For higher purity, the crude oil can be purified directly by column chromatography on silica gel.[12]
-
Comparative Analysis of Methods
Solvent-free methods consistently demonstrate superior performance over traditional solvent-based approaches, particularly when enhanced with microwave irradiation.
| Reaction | Method | Catalyst/Conditions | Time | Yield | Reference(s) |
| Beckmann Rearrangement | Solvent-Free (Microwave) | Tartaric Acid, 180°C | 3-5 min | 95-97% | |
| (Acetophenone Oxime) | Solvent-Free (Thermal) | Tartaric Acid, 180°C | 5 min | 96% | |
| Solvent-Based (Conventional) | Strong acids (e.g., H₂SO₄), organic solvent | Hours | Variable | [11] | |
| Claisen Rearrangement | Solvent-Free (Microwave) | Neat, 170-185°C | 5-15 min | >90% | [1][11] |
| (Allyl Aryl Ethers) | Solvent-Free (Thermal) | Neat, 180-200°C | 1-3 hours | ~80-90% | [9][12] |
| Solvent-Based (Conventional) | High-boiling solvent (e.g., DMF), 150°C | >18 hours | Variable |
Diagram 2: Decision Framework for Selecting a Solvent-Free Method
A decision tree to guide the selection of an appropriate solvent-free activation method.
Safety & Best Practices in Solvent-Free Synthesis
While eliminating flammable and toxic solvents enhances safety, new considerations arise:
-
Thermal Runaway: Without a solvent to act as a heat sink, exothermic reactions can accelerate uncontrollably. Reactions should first be run on a small scale, and for thermal methods, efficient stirring and temperature control are critical.
-
High Temperatures & Pressures: Microwave reactions in sealed vessels can generate high internal pressures. Never exceed the manufacturer's specified limits for the vessel and ensure all safety features of the reactor are operational.
-
Dust Inhalation: When working with powdered solids, especially in mechanochemistry, use appropriate respiratory protection (a dust mask or respirator) to prevent inhalation.[15]
-
Chemical Handling: The absence of a solvent means you are handling concentrated, neat reagents. Always wear appropriate gloves and eye protection, and handle corrosive or toxic solids with extreme care.[16]
-
Post-Reaction Handling: Even though the reaction is solvent-free, solvents are often required for work-up and purification. Standard procedures for solvent handling and waste disposal must still be followed.[5]
Applications in Drug Development & Industry
The efficiency and sustainability of solvent-free rearrangements make them highly attractive for industrial applications. In drug development, these methods allow for rapid library synthesis and route scouting, accelerating the discovery process.[4] The Beckmann rearrangement is fundamental to the production of nylon from caprolactam. The Claisen rearrangement is a key step in synthesizing complex natural products and active pharmaceutical ingredients (APIs) containing the allylphenol motif. By developing solvent-free protocols, pharmaceutical companies can significantly reduce their environmental footprint and streamline manufacturing processes.[4]
Conclusion
Solvent-free rearrangement reactions offer a powerful, efficient, and environmentally responsible alternative to traditional solution-phase synthesis. By leveraging thermal, microwave, or mechanochemical energy sources, researchers can achieve high yields in significantly reduced reaction times. The protocols and frameworks presented in this guide provide a solid foundation for implementing these green chemistry techniques. Adopting these methods not only aligns with global sustainability goals but also pushes the boundaries of chemical innovation, enabling cleaner and more efficient synthesis of valuable molecules.
References
- Peresi, L. F., et al. (2016). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Advances. [Link]
- Zenodo. (2023). Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry. [Link]
- Organic Chemistry Portal. (2002). Solvent-Free and One-Step Beckmann Rearrangement of Ketones and Aldehydes by Zinc Oxide. [Link]
- National Institutes of Health (NIH). (2016). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. [Link]
- Slideshare. (n.d.). Solventless reaction in green chemistry. [Link]
- DergiPark. (2023). Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. [Link]
- PharmaFeatures. (2025). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. [Link]
- International Journal of Research in Ayurveda and Pharmacy. (2011). green technique-solvent free synthesis and its advantages. [Link]
- NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. [Link]
- Nguyen, M. T., et al. (1997). A New Look at the Classical Beckmann Rearrangement: A Strong Case of Active Solvent Effect. Journal of the American Chemical Society. [Link]
- Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. [Link]
- ResearchGate. (2017). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]
- ResearchGate. (n.d.). Beckmann rearrangement in a solvent-free environment. [Link]
- Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering. [Link]
- Wikipedia. (n.d.). Claisen rearrangement. [Link]
- Resodyn Acoustic Mixers. (n.d.). Chemical Mixing Equipment | Mechanochemistry. [Link]
- ResearchGate. (2013). Natural organic acids promoted Beckmann rearrangement: Green and expeditious synthesis of amides under solvent-free conditions. [Link]
- IT Medical Team. (n.d.). GREENER REACTIONS UNDER SOLVENT FREE CONDITIONS. [Link]
- Indian Academy of Sciences. (2002). Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure. [Link]
- ALT LABS. (n.d.). Green Solvents: Safe Choices for Chemical Processes & Manufacturing. [Link]
- SAFE Work Manitoba. (n.d.). Safe Work Instructions for Working With Solvents. [Link]
- Vertec BioSolvents. (2021). Working Safely with Solvents: A Guide. [Link]
- Radleys. (2020). Radleys Carousel 12 Reaction Station - for organic chemistry and parallel synthesis. [Link]
- AETNA. (2025). Organic Chemistry Lab Equipment Guide: Setups, Tools & Diagrams. [Link]
- University College London. (2021). Working safely with solvents. [Link]
- Taylor & Francis Online. (2009).
- ResearchGate. (2012). Greener reactions under solvent free conditions. [Link]
- Tanaka, K., & Toda, F. (2000). Solvent-Free Organic Synthesis. Chemical Reviews. [Link]
- RSC Publishing. (2024).
- ResearchGate. (n.d.). Solvent-free reactions. Top Curr Chem. [Link]
- NFFA.eu. (n.d.).
- Royal Society of Chemistry. (2013).
- National Institutes of Health (NIH). (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.ub.ro [pubs.ub.ro]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 18. researchgate.net [researchgate.net]
Application Note: A Validated RP-HPLC Method for the Rapid Quantification of 2-Acetyl-4-butyramidophenol in Synthetic Reaction Mixtures
Abstract
This application note describes a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 2-Acetyl-4-butyramidophenol (CAS 40188-45-2). This compound is a critical intermediate in the synthesis of the cardiovascular drug Acebutolol[1][2]. Monitoring its concentration in real-time is essential for reaction optimization, yield determination, and impurity profiling. The developed isocratic method utilizes a C18 column and UV detection, offering excellent specificity, linearity, and precision. This protocol is designed for researchers, process chemists, and quality control analysts in pharmaceutical development.
Introduction and Scientific Rationale
This compound, also known as N-(3-Acetyl-4-hydroxyphenyl)butyramide, is a key building block in multi-step organic syntheses[1]. Its efficient formation and purity directly impact the yield and quality of the final active pharmaceutical ingredient (API). The synthesis often involves a Fries rearrangement of an ester precursor, a reaction that can be accompanied by the formation of side products and the persistence of starting materials[1]. Therefore, a reliable analytical method is required to distinguish the target analyte from a complex matrix of reagents, solvents, and potential impurities.
Why RP-HPLC with UV Detection?
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing non-volatile and semi-volatile organic compounds in pharmaceutical process control[3][4]. The choice of a Reversed-Phase (RP) method, specifically with a C18 stationary phase, is based on the molecular characteristics of this compound:
-
Polarity: The molecule possesses both nonpolar (butyryl chain, phenyl ring) and polar (hydroxyl, acetyl, amide) functional groups, making it ideally suited for retention and separation on a nonpolar C18 stationary phase with a polar mobile phase[3].
-
Chromophoric Properties: The presence of the substituted aromatic ring and carbonyl groups results in strong ultraviolet (UV) absorbance, allowing for sensitive and selective detection with a standard UV-Vis or Photodiode Array (PDA) detector[3]. This avoids the need for complex derivatization procedures that might be required for Gas Chromatography (GC)[3][5].
This method provides a direct, cost-effective, and highly reproducible approach for in-process monitoring and final product analysis.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| CAS Number | 40188-45-2 | [6][7] |
| Molecular Formula | C₁₂H₁₅NO₃ | [6][8] |
| Molecular Weight | 221.25 g/mol | [9] |
| Appearance | White to pale beige crystalline solid | [6][9][10] |
| Melting Point | 120-126 °C | [2][7][9] |
| Solubility | Slightly soluble in DMSO and Methanol; less soluble in water | [6][9] |
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound, >98% purity (HPLC)[10].
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Phosphoric Acid (ACS Grade).
-
Equipment: Analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters (PTFE or Nylon).
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a UV detector.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, widely available instrumentation. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides excellent retention and resolution for compounds of this polarity[11]. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v) | The organic/aqueous blend provides optimal elution. Phosphoric acid controls the pH to ensure the phenolic group remains protonated, leading to sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Injection Volume | 10 µL | A typical volume for achieving good sensitivity without overloading the column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV-Vis Detector at 254 nm | This wavelength provides a strong signal for the analyte based on its chromophores, offering good sensitivity[3]. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities while allowing for high sample throughput. |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of 0.1% Phosphoric Acid in Water, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. Combine 450 mL of Acetonitrile with 550 mL of this solution. Degas via sonication or vacuum filtration before use.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. This solution should be stored at 2-8 °C.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of at least five working standards by serial dilution of the stock solution into the mobile phase. These standards are used to construct the calibration curve.
Sample Preparation from Reaction Mixture
The goal of sample preparation is to quench the reaction, halt the formation of by-products, and dilute the sample into the linear range of the assay.
Caption: Logical workflow for quantitative analysis.
Calculation Formula:
Concentration (mg/mL) = ( (Sample Peak Area - y-intercept) / slope ) * Dilution Factor * (1 mg / 1000 µg)
Conclusion
The RP-HPLC method detailed in this application note is a highly effective tool for the quantification of this compound in synthetic reaction mixtures. Its simplicity, speed, and robust validation make it suitable for routine use in process development and quality control environments, ensuring reliable monitoring of this critical pharmaceutical intermediate.
References
- This compound - ChemBK. (2024). ChemBK. [Link]
- CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol. (2007).
- This compound CAS 40188-45-2. (n.d.). Home Sunshine Pharma. [Link]
- This compound | C12H15NO3 | CID 736331. (n.d.).
- Hirsch, R., Ternes, T., Haberer, K., & Kratz, K. L. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.Trends in Analytical Chemistry, 20(8), 419-433. [Link]
- Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods.
- Tarrida, A., & Lhoest, G. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen).European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 241-244. [Link]
Sources
- 1. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 2. This compound CAS 40188-45-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 40188-45-2 [chemicalbook.com]
- 8. This compound | C12H15NO3 | CID 736331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. This compound | 40188-45-2 | MOLNOVA [molnova.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to In Vitro Biological Screening of Novel Phenolic Compounds
Introduction
Phenolic compounds, a diverse group of secondary metabolites found throughout the plant kingdom, represent a vast and promising reservoir of potential therapeutic agents. Their inherent antioxidant properties form the basis for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The initial stages of drug discovery for these natural products rely heavily on robust and reproducible in vitro screening assays. These assays serve as the critical first step to identify and characterize promising lead compounds, enabling a tiered progression from broad-based screening to more complex, target-specific investigations.
This comprehensive guide provides detailed protocols and expert insights into a suite of essential in vitro assays tailored for the biological evaluation of novel phenolic compounds. The focus is on explaining the causality behind experimental choices, ensuring that each protocol functions as a self-validating system through the appropriate use of controls and standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient screening cascade for natural product discovery.
Part I: The Foundational Assays: Assessing Cytotoxicity
Before exploring the therapeutic potential of a novel compound, it is imperative to determine its cytotoxic profile. Cytotoxicity assays establish the concentration range at which a compound may induce cell death, a critical parameter for interpreting the results of subsequent bioactivity screens.[1] These assays help distinguish between a desired targeted effect (e.g., killing cancer cells) and general toxicity that would render a compound unsuitable for further development.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability.[1][2] Its principle lies in the enzymatic activity of mitochondrial dehydrogenases within metabolically active, living cells.[2][3] These enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[1][3] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[1][4]
Experimental Protocol: MTT Assay [1][5]
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7, or a relevant cell line for your research) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[1][5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the novel phenolic compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells with untreated cells (negative/vehicle control) and cells treated with a known cytotoxic agent like doxorubicin or cisplatin (positive control).[1]
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.[1]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 20-30 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline, PBS) to each well.[1][4][5]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[1][5]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well.[5] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[5]
-
Absorbance Measurement: Read the absorbance of the purple solution on a microplate reader at a wavelength between 490 and 570 nm.[2][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay provides a complementary view of cytotoxicity by quantifying cell death through the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[6][7] The amount of LDH in the supernatant is measured via a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.[6][8]
Experimental Protocol: LDH Assay [6][8][9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to set up three additional control wells for each condition:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits, often containing Triton X-100) 45 minutes before the end of incubation.[8][9]
-
Background Control: Medium only (no cells).[8]
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet any detached cells.[8]
-
Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well assay plate.[8][9][10]
-
Reagent Addition: Add 100 µL of the LDH Reaction Solution (typically containing substrate, cofactor, and diaphorase, often supplied as a kit) to each well of the new plate.[8]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[8][9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[1] % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100
Part II: Primary Screening - Antioxidant Capacity
A defining characteristic of most phenolic compounds is their ability to scavenge free radicals. This antioxidant capacity is often the foundation of their other biological activities. A combination of chemical (cell-free) and cell-based assays is recommended for a comprehensive assessment.
Chemical Assays: DPPH and ABTS
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid, simple, and widely used spectrophotometric methods for evaluating the radical scavenging ability of compounds.[11][12] Both assays measure the ability of an antioxidant to donate an electron or hydrogen atom to a stable radical, causing a color change that can be quantified.[11]
-
DPPH Assay: Measures the scavenging of the stable DPPH radical, which is purple. Upon reduction by an antioxidant, it turns yellow. Absorbance is read at ~517 nm.[11]
-
ABTS Assay: Measures the scavenging of the blue-green ABTS radical cation (ABTS•+). This assay is versatile as the radical is soluble in both aqueous and organic solvents, allowing for the analysis of hydrophilic and lipophilic compounds.[12] Absorbance is typically read at 734 nm, which reduces interference from colored compounds.[11]
Table 1: Comparison of DPPH and ABTS Chemical Assays [11]
| Feature | DPPH Assay | ABTS Assay |
| Radical | 2,2-diphenyl-1-picrylhydrazyl | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation |
| Mechanism | Single Electron Transfer (SET) | Single Electron Transfer (SET) |
| Wavelength | ~517 nm | ~734 nm |
| Advantages | Simple, rapid, commercially available radical. | Applicable to both hydrophilic and lipophilic compounds; less interference from colored compounds. |
| Disadvantages | Can be affected by colored compounds; radical may not be accessible to larger molecules. | Radical must be generated prior to the assay. |
Experimental Protocol: General Radical Scavenging Assay (DPPH/ABTS) [11][13]
-
Reagent Preparation:
-
DPPH: Prepare a working solution of DPPH in methanol or ethanol to an absorbance of ~1.0 at 517 nm.
-
ABTS: Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[14] Dilute the resulting solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.
-
-
Assay Procedure (96-well plate):
-
Add 10-20 µL of your phenolic compound dilutions (in a suitable solvent) to the wells.
-
Add 180-190 µL of the DPPH or ABTS•+ working solution to each well.[11]
-
Controls: Include a blank (solvent only) and a control (solvent + radical solution).[11] Use a known antioxidant like Trolox or Ascorbic Acid as a positive control.
-
-
Incubation: Incubate the plate at room temperature in the dark for a set time (e.g., 6-10 minutes for ABTS, 30-60 minutes for DPPH).[11][12][13]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS).
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC) value.
Cellular Antioxidant Activity (CAA) Assay
While chemical assays are useful for high-throughput screening, they lack biological relevance. The CAA assay bridges this gap by measuring the antioxidant capacity of a compound within a cellular environment.[15] It accounts for cellular uptake, metabolism, and localization of the compound.[15] The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[16][17] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH.[16] Then, an exogenous peroxyl radical generator (like AAPH) induces oxidative stress, converting DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][18] Antioxidant compounds that have entered the cell can scavenge these radicals, inhibiting the formation of DCF and thus reducing fluorescence.[18]
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay [17][18][19]
-
Cell Seeding: Seed human hepatocarcinoma (HepG2) cells at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Compound and Probe Loading: Remove the medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing the test compound and 25 µM DCFH-DA for 1 hour.
-
Washing: Remove the treatment medium and wash the cells gently with PBS to remove any compound or probe that has not been taken up.
-
Radical Initiation: Add 100 µL of the radical initiator AAPH (e.g., 600 µM in Hanks' Balanced Salt Solution) to each well.[17]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[17] The plate reader should be set to a bottom-read mode.[17]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is determined by comparing the AUC of the treated wells to the control wells. Results are often expressed as quercetin equivalents (QE).
Part III: Secondary Screening - Target-Specific Bioassays
Once a compound shows promising antioxidant activity and an acceptable cytotoxicity profile, the next step is to investigate its effects in more targeted, disease-relevant assays.
Anti-inflammatory Assays
Chronic inflammation is linked to numerous diseases.[20] Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways and enzymes.[20]
In inflammatory conditions, macrophages can be stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. While NO has important physiological roles, its overproduction contributes to inflammatory damage. The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in the culture medium.[21][22] The assay involves a two-step diazotization reaction where acidified nitrite reacts with the Griess reagent to form a colored azo product that absorbs light at ~540 nm.[21][22]
Experimental Protocol: Griess Assay for NO Inhibition [21][23]
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[21]
-
Compound Treatment: Pre-treat the cells with various concentrations of the phenolic compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL final concentration) to all wells except the negative control.[21]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect 50-100 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5-5% phosphoric acid).[21][23]
-
Incubation & Measurement: Incubate at room temperature for 10-15 minutes, protected from light.[23] Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite.[23] Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition relative to the LPS-stimulated control.
The COX and LOX enzymes are central to the inflammatory cascade, responsible for metabolizing arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[20] Screening for inhibition of COX-1, COX-2, and 5-LOX can reveal the specific anti-inflammatory mechanism of a compound. Commercially available enzyme immunoassay (EIA) kits are the most common method for this purpose.[24][25][26]
Conceptual Workflow: COX/LOX Enzyme Inhibition Assay
-
The specific enzyme (COX-1, COX-2, or 5-LOX) is incubated with its substrate (arachidonic acid) in the presence and absence of the test compound.
-
The reaction produces specific prostaglandins (for COX) or leukotrienes (for LOX).
-
The amount of product generated is quantified using a competitive ELISA-based method provided in the kit.
-
A reduction in the product formation in the presence of the test compound indicates enzymatic inhibition.
Diagram: Simplified NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of iNOS (leading to NO production) and COX-2. Many phenolic compounds exert anti-inflammatory effects by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway leading to inflammatory gene expression.
Anticancer Assays
Beyond general cytotoxicity, specific assays are needed to elucidate the anticancer mechanisms of a phenolic compound.
Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic drugs act.[27] Assays like Annexin V/PI staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells, providing quantitative data on the mode of cell death induced by a compound.[28]
Metastasis, the spread of cancer cells, is a major cause of mortality. The wound healing or "scratch" assay is a straightforward method to assess a compound's effect on cell migration in vitro.[29][30]
Experimental Protocol: Wound Healing Assay [30]
-
Create Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them until they form a fully confluent monolayer.
-
Create "Wound": Using a sterile pipette tip (p200), make a straight scratch through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris. Replace with fresh medium containing the test compound at a non-cytotoxic concentration (determined from MTT/LDH assays).
-
Image Acquisition: Immediately capture an image of the scratch at time 0 using a microscope with a camera.
-
Incubation: Incubate the plate for 24-48 hours.
-
Final Imaging: Capture images of the same scratch area at the end of the incubation period.
-
Data Analysis: Measure the width of the scratch at time 0 and at the final time point. Calculate the percentage of wound closure. A reduction in closure compared to the untreated control indicates inhibition of cell migration.[30]
Neuroprotective Assays
Phenolic compounds are increasingly being investigated for their potential to combat neurodegenerative diseases like Alzheimer's.[31] A common strategy is to target key enzymes involved in the disease pathology.
In Alzheimer's disease, enhancing cholinergic neurotransmission by inhibiting AChE (the enzyme that breaks down the neurotransmitter acetylcholine) is a primary therapeutic approach.[32] Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.[32][33]
Conceptual Workflow: Ellman's Method for AChE Inhibition [33]
-
The enzyme AChE is incubated with the test compound.
-
The substrate, acetylthiocholine, is added. AChE hydrolyzes it to produce thiocholine.
-
Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion.
-
The rate of color formation is measured spectrophotometrically.
-
A reduced rate of color formation in the presence of the test compound indicates AChE inhibition.
Part IV: A Tiered Screening Strategy
An efficient drug discovery campaign for natural products requires a logical, tiered screening approach. This strategy, often called a screening cascade, prioritizes compounds, conserves resources, and focuses efforts on the most promising candidates.
Diagram: Tiered In Vitro Screening Cascade for Phenolic Compounds
Caption: A logical workflow for screening novel phenolic compounds.
Part V: Data Interpretation & Best Practices
-
IC₅₀/EC₅₀ Values: These values represent the concentration of a compound that elicits a 50% inhibitory (IC₅₀) or effective (EC₅₀) response. They are crucial for comparing the potency of different compounds. Always perform a dose-response curve with multiple concentrations to accurately calculate these values.
-
Controls are Non-Negotiable:
-
Negative Control (Vehicle): Cells treated with the solvent used to dissolve the compound (e.g., 0.1% DMSO). This accounts for any effect of the solvent itself.
-
Positive Control: A known active compound for the specific assay (e.g., Quercetin for antioxidant assays, Celecoxib for COX-2 inhibition). This validates that the assay is working correctly.
-
Blank: Wells containing only medium and reagents. This is used for background subtraction.
-
-
Potential for Interference: Phenolic compounds are often colored and can possess reducing properties, which may interfere with colorimetric or redox-based assays (like MTT). Always run parallel controls containing the compound in a cell-free system to check for direct reaction with assay reagents.[3]
-
Reproducibility: All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure the results are reliable and reproducible.
Conclusion
The in vitro screening methods outlined in this guide provide a robust framework for the initial characterization of novel phenolic compounds. By employing a tiered strategy that begins with foundational cytotoxicity and antioxidant assays and progresses to more complex, disease-relevant models, researchers can efficiently identify and prioritize promising lead candidates for further preclinical development. Adherence to rigorous experimental design, including the diligent use of controls and an awareness of potential assay interferences, is paramount to generating trustworthy and actionable data in the quest for new natural product-based therapeutics.
References
- Promega Corporation. (2024, December 11). LDH cytotoxicity assay. Protocols.io.
- Decker, T., & Lohmann-Matthes, M. L. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Wolfe, K. L., & Liu, R. H. (n.d.). Cellular antioxidant activity (caa) assay. Google Patents.
- Kim, S. J., et al. (2014). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 623-629.
- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
- El-Hawary, S. S., et al. (2023). In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin. Scientific Reports, 13(1), 2097.
- Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments.
- Al-Shuhaib, M. B. S. (2023, February 27). MTT (Assay protocol). Protocols.io.
- Okoro, I. S., et al. (2016). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. Journal of Medicinal Plants Research, 10(30), 468-473.
- Carlini, L., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(11), 3998.
- Asif, M., et al. (2022). In vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Brazilian Journal of Biology, 82, e264250.
- Sanlier, N., & Guler, A. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 936.
- Pohl, P., et al. (2013). Anticholinesterase activity of selected phenolic acids and flavonoids – interaction testing in model solutions. Annals of Agricultural and Environmental Medicine, 20(4), 783-788.
- ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?.
- Griess Test Protocol. (2019, December 8). Protocol Griess Test.
- Zen-Bio. (n.d.). CAA Antioxidant Assay Kit.
- Wang, Y., et al. (2017). Ferruginol exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest. Oncology Letters, 14(5), 5857–5861.
- Phcogj.com. (n.d.). In Vitro Evaluation of Acetylcholinesterase Inhibitory and Neuroprotective Activity in Commiphora species.
- Ferreira-Santos, P., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Applied Sciences, 10(14), 4945.
- Gunathilake, K. D. P. P., et al. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables.
- Zhang, Y., et al. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 28(23), 7792.
- Rauf, A., et al. (2015). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Experimental and Therapeutic Medicine, 10(6), 2395–2402.
- Csupor-Löffler, B., et al. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Molecules, 23(4), 863.
- ResearchGate. (2025, August 6). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
- Gidwani, B., et al. (2021). MTT Assay on Anticancer properties of the different extracts of roots of Lantana camara Linn. International Journal of Pharmaceutical Research, 13(1), 329-334.
- Skrovankova, S., et al. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Journal of Microbiology, Biotechnology and Food Sciences, 10(5), 714-720.
- MacIntyre, L. W., & Adib, R. (2017). Creating and screening natural product libraries. Expert Opinion on Drug Discovery, 12(9), 917–930.
- Guler, B., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(19), 6825.
- Laskar, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6649.
- Phan, C. W., et al. (2015). Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germinated Brown Rice. Molecules, 20(9), 16948–16961.
- Adom, K. K., & Liu, R. H. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments, (170), e62431.
- López-Rosales, D., et al. (2020). In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert. PeerJ, 8, e8733.
- Ullah, R., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology, 15, 1344237.
- E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.).
- Wang, S., et al. (2020). Recent advances in screening active components from natural products based on bioaffinity techniques. Acta Pharmaceutica Sinica B, 10(6), 917–935.
- Frederick National Laboratory. (2023, July 26). Faster workflows boost drug discovery in natural product-based screening.
- Al-Dahmoshi, H. O. M., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(19), 6296.
- Lahlou, M. (2007). Screening of natural products for drug discovery. Expert Opinion on Drug Discovery, 2(5), 697-705.
- Research Journal of Pharmacy and Technology. (n.d.). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 13. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. zen-bio.com [zen-bio.com]
- 18. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata [frontiersin.org]
- 26. rjptonline.org [rjptonline.org]
- 27. In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scielo.br [scielo.br]
- 30. spandidos-publications.com [spandidos-publications.com]
- 31. aaem.pl [aaem.pl]
- 32. phcogj.com [phcogj.com]
- 33. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Acetyl-4-butyramidophenol in Medicinal Chemistry Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the use of 2-Acetyl-4-butyramidophenol, also known by its IUPAC name N-(3-acetyl-4-hydroxyphenyl)butanamide, in medicinal chemistry research. While its primary and well-established role is as a key intermediate in the synthesis of the cardioselective β-adrenergic receptor blocker, acebutolol, this document also explores its potential, though less characterized, independent biological activities. This guide offers detailed protocols for its synthesis, characterization, and proposed in vitro assays to investigate its potential anti-inflammatory and analgesic properties.
Introduction: Understanding this compound
This compound is an organic compound belonging to the class of substituted phenols.[1] Its chemical structure features a phenolic hydroxyl group, an acetyl group, and a butyramide substituent, which impart distinct chemical properties.[1] The presence of both a hydrogen bond donor (hydroxyl and amide N-H) and acceptors (carbonyls and hydroxyl oxygen) suggests its potential for interaction with biological targets.
Historically, the principal interest in this molecule has been centered on its crucial role as a precursor in the industrial synthesis of acebutolol, a widely used medication for managing hypertension and cardiac arrhythmias.[2][3] However, the structural alerts within this compound, namely the substituted phenol moiety, are common in compounds exhibiting a range of biological effects, including anti-inflammatory and analgesic activities.[4][5] This has led to speculation about its intrinsic pharmacological profile. These application notes aim to provide researchers with the necessary information to both utilize this compound as a synthetic intermediate and to explore its potential standalone therapeutic applications.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a research setting.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [6] |
| CAS Number | 40188-45-2 | [1] |
| Appearance | Gray or white crystalline powder/solid | [4][7] |
| Melting Point | 120-126 °C | [8] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and ether. Less soluble in water. | [4][5] |
Storage and Handling:
This compound should be stored in a cool, dry, and well-ventilated area, away from strong acids and bases.[4][5] For laboratory use, it is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, as it may cause skin and eye irritation.[4][5]
Role as a Synthetic Intermediate: The Path to Acebutolol
The primary application of this compound in medicinal chemistry is as a pivotal intermediate in the synthesis of acebutolol.[2] The synthesis of acebutolol from this intermediate typically involves the etherification of the phenolic hydroxyl group.
A generalized synthetic pathway is illustrated below:
Caption: Synthetic route from this compound to Acebutolol.
Exploring Potential Biological Activities: Application Protocols
While not extensively studied for its independent biological effects, the chemical structure of this compound suggests potential for anti-inflammatory and analgesic activities. The following protocols are proposed as a starting point for investigating these potential properties.
In Vitro Anti-Inflammatory Activity Assessment
Principle: This protocol aims to assess the potential of this compound to inhibit the production of pro-inflammatory mediators in a cell-based assay. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for this purpose.
Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture media to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Stimulation: Pre-treat the cells with varying concentrations of this compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in the samples using a standard curve generated with sodium nitrite. Determine the IC₅₀ value for the inhibition of NO production.
Workflow for In Vitro Anti-Inflammatory Assay:
Caption: Workflow for assessing in vitro anti-inflammatory activity.
In Vivo Analgesic Activity Assessment
Principle: The acetic acid-induced writhing test is a common in vivo model to screen for peripheral analgesic activity.[9][10]
Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the mice into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline).
-
Positive control (e.g., Aspirin, 100 mg/kg, p.o.).
-
Test groups (this compound at various doses, e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), administer 0.6% acetic acid solution (10 mL/kg, i.p.) to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Logical Flow for In Vivo Analgesic Assay:
Caption: Workflow for assessing in vivo analgesic activity.
Analytical Characterization
Accurate characterization of this compound is crucial for ensuring the purity and identity of the compound used in research.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a suitable starting point. Detection can be achieved using a UV detector at a wavelength determined by a UV scan of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight. Techniques like Electrospray Ionization (ESI) can be used to obtain the mass-to-charge ratio (m/z) of the molecular ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. Both ¹H NMR and ¹³C NMR should be performed to confirm the presence of all expected functional groups and their connectivity.
Conclusion and Future Directions
This compound is a valuable molecule in medicinal chemistry, primarily serving as a key building block for the synthesis of acebutolol. While its independent pharmacological profile is not well-established, its chemical structure warrants investigation into potential anti-inflammatory and analgesic properties. The protocols outlined in these application notes provide a framework for researchers to systematically explore these potential activities. Further studies, including mechanism of action elucidation and broader in vivo efficacy and safety evaluations, are necessary to fully understand the therapeutic potential of this compound beyond its role as a synthetic intermediate.
References
- This compound - ChemBK. (2024-04-09).
- CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents.
- Acebutolol | C18H28N2O4 | CID 1978 - PubChem.
- Acebutolol……..For the management of hypertension and ventricular premature beats in adults. | New Drug Approvals. (2014-09-05).
- N-(3-acetyl-4-hydroxyphenyl)butanamide - Stenutz.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. (2020-09-15).
- Acebutolol - Wikipedia.
- N-(3-Acetyl-4-hydroxyphenyl)acetamide | C10H11NO3 | CID 81720 - PubChem.
- N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide - PubChem.
- Butanamide, N-acetyl-N-(4-hydroxyphenyl)- | C12H15NO3 | CID - PubChem.
- N-(3-Acetyl-4-hydroxyphenyl)butyramide - ChemBK.
- Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
- Drug Information | Therapeutic Target Database.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed Central. (2020-06-30).
- N-(4-Butanoyl-3-hydroxyphenyl)butanamide - PMC.
- WO1994001394A1 - Preparation of n-aryl amides - Google Patents.
- Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed.
- Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and. (2024-04-08).
- Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. (2025-01-12).
- (PDF) Review on Analgesic Activity and Determination Methods - ResearchGate. (2018-11-23).
- A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one.
Sources
- 1. N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide | C15H21NO5 | CID 13914680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Acetyl-4-hydroxyphenyl)acetamide | C10H11NO3 | CID 81720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acebutolol - Wikipedia [en.wikipedia.org]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | 40188-45-2 | MOLNOVA [molnova.com]
- 8. N-(3-acetyl-4-hydroxyphenyl)butanamide [stenutz.eu]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Acetyl-4-butyramidophenol
Welcome to the technical support center for the synthesis of 2-Acetyl-4-butyramidophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield, optimize your reaction conditions, and overcome common challenges in the synthesis of this compound.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common route involves two key transformations: the acylation of p-aminophenol to form an amide intermediate, followed by a Fries rearrangement to introduce the acetyl group onto the aromatic ring.
The primary challenges in this synthesis often revolve around:
-
Controlling the regioselectivity of the Fries rearrangement: The Fries rearrangement can yield both ortho and para isomers. Optimizing conditions to favor the desired ortho product is crucial.[1][2]
-
Minimizing side reactions: High temperatures and strong Lewis acids used in the Fries rearrangement can lead to the formation of impurities.[1]
-
Effective purification of the final product: The structural similarity between the desired product and potential byproducts can make purification challenging.
This guide will provide you with the technical insights and practical steps to navigate these challenges effectively.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of 4-Butyramidophenol (Intermediate)
-
Question: I am getting a low yield in the first step, the synthesis of 4-butyramidophenol from p-aminophenol and n-butyric acid. What are the likely causes and how can I improve it?
-
Answer:
-
Incomplete Reaction: The reaction between p-aminophenol and n-butyric acid to form the amide is an equilibrium process. To drive the reaction to completion, it's essential to remove the water formed during the reaction. A common method is azeotropic distillation using a suitable solvent like toluene.[3]
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow. Conversely, if it's too high, you risk the degradation of p-aminophenol, which is susceptible to oxidation.[3] An optimal temperature range is typically between 140-150°C.[3]
-
Improper Reagent Ratio: Ensure you are using an appropriate molar ratio of n-butyric acid to p-aminophenol. An excess of n-butyric acid can help to drive the reaction forward.
-
Issue 2: Poor Regioselectivity in the Fries Rearrangement
-
Question: My Fries rearrangement of 4-butyramidophenyl acetate is producing a significant amount of the undesired para-isomer. How can I increase the yield of the ortho-isomer (this compound)?
-
Answer: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions.
-
Temperature: Higher temperatures generally favor the formation of the ortho product, while lower temperatures favor the para product. This is due to the thermodynamic stability of the chelated ortho intermediate at higher temperatures.[1][2]
-
Solvent: The choice of solvent plays a crucial role. Non-polar solvents tend to favor the ortho isomer, whereas polar solvents can increase the proportion of the para isomer.[1]
-
Lewis Acid: The nature and amount of the Lewis acid catalyst (e.g., aluminum chloride) can influence the ortho/para ratio.
-
Issue 3: Formation of Dark-Colored Impurities
-
Question: My reaction mixture turns dark, and the final product is difficult to purify and discolored. What is causing this, and how can I prevent it?
-
Answer: The formation of colored impurities is a common issue, often due to the harsh conditions of the Fries rearrangement.
-
Oxidation of Phenolic Compounds: Phenolic compounds are susceptible to oxidation, which can lead to colored byproducts. It is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Side Reactions at High Temperatures: Excessive heat can promote side reactions and decomposition of the starting material and product. Carefully control the reaction temperature and avoid overheating.
-
Purification: The use of activated charcoal during recrystallization can be effective in removing colored impurities.
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to obtain pure this compound. What are the best purification techniques?
-
Answer:
-
Recrystallization: This is the most common method for purifying the final product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Toluene and ethyl acetate mixtures have been reported to be effective.[4]
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by thin-layer chromatography (TLC).
-
Common Impurities to Consider: Be aware of potential impurities that may co-crystallize with your product. These can include the unreacted starting material (4-butyramidophenyl acetate), the para-isomer, and di-acetylated byproducts. Analytical techniques like HPLC and NMR can help identify these impurities.[5][][7]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the role of the Lewis acid in the Fries rearrangement?
-
A1: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, making the acyl group a better electrophile and facilitating its migration to the aromatic ring.[2]
-
-
Q2: How can I monitor the progress of the Fries rearrangement?
-
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[8][9][10] You can spot the starting material, the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. HPLC can also be used for more quantitative monitoring.[8]
-
-
Q3: What are the key safety precautions to take during this synthesis?
-
A3: The Fries rearrangement involves corrosive and moisture-sensitive reagents like aluminum chloride. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so careful control of the addition of reagents and temperature is necessary.
-
-
Q4: Can I use a different acylating agent in the first step?
-
A4: While n-butyric acid is commonly used, other acylating agents like butyryl chloride or butyric anhydride could also be employed for the amidation of p-aminophenol. The choice of reagent may require an adjustment of the reaction conditions.
-
-
Q5: What are the expected spectral data for this compound?
-
A5: Characterization of the final product is crucial. While specific spectral data can vary slightly based on the solvent and instrument used, you can expect the following:
-
¹H NMR: Signals corresponding to the acetyl group protons, the butyramide chain protons, the aromatic protons, and the phenolic hydroxyl proton.[11]
-
¹³C NMR: Resonances for the carbonyl carbons of the acetyl and amide groups, the aromatic carbons, and the carbons of the butyramide chain.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amide, and the C=O stretches of the ketone and amide.
-
-
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Butyramidophenol
This protocol is adapted from established literature procedures.[3]
Materials:
-
p-Aminophenol
-
n-Butyric acid
-
Toluene
-
Ethanol
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add p-aminophenol and a molar excess of n-butyric acid, along with toluene as the azeotropic solvent.
-
Heat the reaction mixture to reflux (approximately 140-150°C).
-
Continuously remove the water that is formed via the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the p-aminophenol spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Recrystallize the crude product from a mixture of toluene and ethanol to obtain pure 4-butyramidophenol.
-
Characterize the product using IR and ¹H NMR spectroscopy.[3]
Protocol 2: Fries Rearrangement to this compound
This protocol is based on general procedures for the Fries rearrangement.[1][2]
Materials:
-
4-Butyramidophenyl acetate (can be synthesized from 4-butyramidophenol and acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (or other suitable high-boiling solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Toluene
-
Ethyl acetate
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube.
-
Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride to the flask.
-
Slowly add anhydrous nitrobenzene to the stirred AlCl₃.
-
Carefully add 4-butyramidophenyl acetate to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 120-140°C) and maintain it for several hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of toluene and ethyl acetate.
-
Characterize the final product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
V. Data Presentation
Table 1: Optimizing Fries Rearrangement Conditions
| Parameter | Condition Favoring ortho-isomer (this compound) | Condition Favoring para-isomer | Reference |
| Temperature | High Temperature | Low Temperature | [1][2] |
| Solvent | Non-polar (e.g., nitrobenzene) | Polar | [1] |
| Lewis Acid | Stoichiometric or slight excess | Varies |
VI. Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: A schematic overview of the two-step synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. mdpi.org [mdpi.org]
- 4. reddit.com [reddit.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 7. Acebutolol EP Impurity I | 441019-91-6 | SynZeal [synzeal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To [chem.rochester.edu]
- 11. PubChemLite - this compound (C12H15NO3) [pubchemlite.lcsb.uni.lu]
Troubleshooting common issues in acylation of aminophenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the acylation of aminophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. Instead of a rigid manual, we present a series of in-depth, question-and-answer troubleshooting guides grounded in mechanistic principles and practical, field-tested solutions.
The Core Challenge: Chemoselectivity in Aminophenol Acylation
The primary difficulty in the acylation of aminophenols lies in achieving chemoselectivity. The molecule presents two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The goal is typically to achieve selective N-acylation to form a stable amide, like in the synthesis of paracetamol (acetaminophen).[1] However, competitive O-acylation to form a more labile ester, or even di-acylation, can occur, leading to impure products and low yields.
The outcome of the reaction is a delicate balance of the intrinsic nucleophilicity of the nitrogen and oxygen atoms, which is heavily influenced by the reaction conditions. The lone pair of electrons on the nitrogen atom is generally more available and thus more nucleophilic than those on the oxygen atom, kinetically favoring N-acylation under neutral conditions.[2][3] This guide will explore how to exploit and control these factors to achieve your desired product.
Troubleshooting Guides & FAQs
Question 1: Why am I getting significant O-acylation or di-acylation instead of the desired N-acylation?
This is the most frequent issue, stemming from a loss of chemoselectivity. The formation of the O-acylated ester or the di-acylated product points directly to reaction conditions that either deactivate the amino group or hyper-activate the hydroxyl group.
Causality and Mechanistic Insights
The key to selective N-acylation is maintaining the superior nucleophilicity of the amino group relative to the hydroxyl group.[4] Conditions that disrupt this balance will lead to undesired side products.
-
Acidic pH: In the presence of a strong acid, the amino group (-NH₂) is readily protonated to form an ammonium salt (-NH₃⁺). This effectively removes the nitrogen's lone pair from play, making it non-nucleophilic. The hydroxyl group (-OH) then becomes the only available site for acylation, leading exclusively to the O-acylated product.[5] This principle is, in fact, used intentionally when selective O-acylation is desired.[5]
-
Strongly Basic Conditions: While a mild base can be beneficial, a strong base (e.g., NaOH, KOtBu) can deprotonate the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion (-O⁻). This phenoxide is a much stronger nucleophile than the neutral amino group, dramatically increasing the rate of O-acylation.
-
Excess Acylating Agent & High Temperature: Using a large excess of the acylating agent (e.g., acetic anhydride) or running the reaction at elevated temperatures for extended periods can provide enough energy to overcome the kinetic preference for N-acylation, leading to the thermodynamically less-favored O-acylation and often resulting in the di-acylated product.[6]
Visualizing pH-Dependent Selectivity
Caption: pH control is critical for directing acylation selectivity.
Recommended Protocol for Selective N-Acylation (Acetaminophen Synthesis Model)
This protocol is based on the well-established synthesis of N-acetyl-p-aminophenol and is designed to maximize N-acylation.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend p-aminophenol (1.0 eq) in deionized water (approx. 3 mL per gram of aminophenol).
-
Temperature Control: Gently warm the suspension in a water bath to approximately 50°C. Do not boil. The goal is to increase solubility slightly, not to drive off the reactants.
-
Acylating Agent Addition: While stirring, add the acylating agent (e.g., acetic anhydride, 1.05-1.1 eq) dropwise. A slight excess is used to account for slow hydrolysis in water.[7] The p-aminophenol should dissolve upon addition.
-
Reaction: Continue stirring for 15-20 minutes. The desired N-acylated product is often less soluble than the starting material and will begin to precipitate.[7]
-
Isolation: After the reaction period, cool the mixture in an ice-water bath to maximize crystallization.
-
Purification: Collect the crude product by vacuum filtration, washing with a small amount of cold deionized water to remove acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from water.[1]
Question 2: My reaction is incomplete, and I have a low yield of the desired product. What are the possible causes?
Low conversion is a common issue that can often be traced back to reagent quality, stoichiometry, or reaction conditions.
Causality and Mechanistic Insights
-
Hydrolysis of Acylating Agent: Acylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis, especially in aqueous media or in the presence of moisture. If the reagent has degraded or is added to a wet reaction setup, its effective concentration will be lower than calculated, leading to incomplete conversion.[7]
-
Insufficient Mixing/Solubility: Aminophenols can have limited solubility in common reaction solvents. If the starting material is not adequately suspended or dissolved, the reaction becomes mass-transfer limited, meaning the acylating agent cannot efficiently reach the aminophenol molecules.[8]
-
Low Temperature: While high temperatures can cause side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate, leading to incomplete conversion within the allotted time.
-
Incorrect Stoichiometry: An insufficient amount of the acylating agent is a straightforward cause of incomplete reaction. It is crucial to use a slight excess to drive the reaction to completion.[7]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yields.
Question 3: My final product has a pink, red, or brown discoloration. What causes this and how can I prevent it?
Product discoloration is almost always due to the oxidation of the aminophenol starting material or product.
Causality and Mechanistic Insights
Aminophenols, particularly ortho- and para-aminophenols, are highly susceptible to oxidation by atmospheric oxygen. This oxidation process forms highly colored quinone and quinonimine-type impurities.[9] These impurities can be present in the starting material or form during the reaction, especially if the reaction is run at high temperatures or exposed to air for extended periods. Even trace amounts of these chromogenic impurities can impart significant color to the final product.[10]
Prevention and Purification Protocol
-
Use High-Purity Starting Materials: If your starting aminophenol is already discolored, it should be purified before use, for example, by recrystallization, often with the addition of a reducing agent like sodium dithionite or sodium metabisulfite.
-
Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce the formation of oxidative impurities.[11]
-
Decolorization during Workup: If the final product is colored, it can often be purified by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Protocol: Decolorization with Activated Carbon
This procedure is effective for removing colored impurities from crude N-acetyl-p-aminophenol.[12]
-
Dissolution: Dissolve the crude, colored product in a minimal amount of a suitable hot solvent (e.g., a water/isopropanol mixture).[13]
-
Charcoal Treatment: Add a small amount of activated carbon (typically 1-2% by weight of your product) to the hot solution.
-
Heating: Stir the mixture at an elevated temperature (e.g., 80-95°C) for 10-15 minutes.[12]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the purified, colorless product.
-
Isolation: Collect the crystals by vacuum filtration.
Question 4: How can I effectively separate the N-acyl product from the O-acyl isomer and starting material?
Purification can be challenging if the reaction produces a mixture. The key is to exploit the different chemical properties of the amide, ester, and aminophenol.
Separation Strategies
| Compound Type | Key Chemical Property | Separation Technique |
| N-Acyl Product (Amide) | Neutral, often crystalline | Recrystallization is the primary method.[1] The amide is typically less soluble than the starting material and byproducts in aqueous systems. |
| O-Acyl Product (Ester) | Neutral, but labile to hydrolysis | Can be removed by recrystallization. Alternatively, mild basic hydrolysis (e.g., with sodium bicarbonate solution) can selectively cleave the ester back to the aminophenol, which can then be separated based on its basicity. |
| Unreacted Aminophenol | Basic (due to -NH₂) and weakly acidic (due to -OH) | Can be removed by an acidic wash. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The aminophenol will move to the aqueous layer as its hydrochloride salt, leaving the neutral amide and ester in the organic layer. |
References
- Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. [Link]
- Patil, Y., & Mahajan, G. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 4(1), 1694-1702. [Link]
- Google Patents. (1989). Purification of N-acetyl aminophenols. EP0320484A2.
- Google Patents. (2023).
- Google Patents. (1975). Preparation of N-acetyl-p-aminophenol. US3917695A.
- Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
- Google Patents. (1984). Purification of N-acetyl aminophenols. US4474985A.
- European Patent Office. (1989). Purification of N-acetyl aminophenols. EP0320484A2. [Link]
- European Patent Office. (1994). Improved process for preparing acyl aminophenols. EP0622354A2. [Link]
- SciSpace. (2009).
- NileRed. (2017).
- Google Patents. (1973). Method of purification of n-acetyl-p-aminophenol. US3748358A.
- American Chemical Society. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]
- Bai, F., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Advanced Powder Technology. [Link]
- Quora. (2018).
- University of Toronto Scarborough. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link]
- Chemistry Stack Exchange. (2020).
- Google Patents. (1998).
- Royal Society of Chemistry. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. [Link]
- Quora. (2023).
- WIPO Patentscope. (1993). PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. WO/1993/020039. [Link]
- Pediaa. (2020).
- YouTube. (2021). acetylation of 4-aminophenol: Mechanism. [Link]
- ScienceDirect. (2018).
- National Institutes of Health. (2015).
- ResearchGate. (2011). Acetylation of p Aminophenol by Preyssler's anion [NaP5W30O110]14-. [Link]
- ResearchGate. (2024). One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. [Link]
- ResearchGate. (2019). The reaction mechanism of acetaminophen synthesis. [Link]
- Google Patents. (1963). Preparation of N-acetyl-p-aminophenol. US3113150A.
Sources
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 11. US3917695A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 12. US3748358A - Method of purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 13. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Parameters for N-(3-Acetyl-4-hydroxyphenyl)butanamide
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC analysis of N-(3-Acetyl-4-hydroxyphenyl)butanamide. This document moves beyond simple protocols to explain the scientific rationale behind method development and troubleshooting, ensuring robust and reliable results.
Section 1: Foundational Knowledge & Initial Method Development
Optimizing an HPLC method begins with understanding the analyte's physicochemical properties. N-(3-Acetyl-4-hydroxyphenyl)butanamide is a moderately nonpolar molecule, making it an ideal candidate for reversed-phase HPLC.[1][2]
Key Physicochemical Properties:
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₁₂H₁₅NO₃ | - |
| Molecular Weight | ~221.26 g/mol | Influences diffusion characteristics.[3] |
| XLogP3 | 2.2 | Indicates moderate hydrophobicity, suitable for C18 or C8 columns.[1] |
| Key Functional Groups | Phenolic hydroxyl, Amide, Acetyl | The acidic phenolic group is critical. Its ionization state, controlled by mobile phase pH, will significantly impact retention and peak shape. The amide and acetyl groups add to the molecule's polarity. |
| UV Absorbance | Aromatic structure | The phenyl ring with its substituents will have strong UV absorbance, making UV detection highly suitable. Wavelengths around 260-280 nm are a good starting point, but a full UV scan is recommended.[4] |
Recommended Starting HPLC Parameters
This table provides a robust starting point for method development. The rationale for these choices is grounded in the compound's properties and established chromatographic principles for similar phenolic compounds.[5][6]
| Parameter | Recommended Starting Condition | Rationale & Expert Insights |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides sufficient hydrophobic interaction for this moderately nonpolar analyte. A high-purity, end-capped column is crucial to minimize peak tailing from silanol interactions. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shape and lower backpressure than methanol. The acidic modifier (formic or phosphoric acid) is essential to suppress the ionization of the phenolic hydroxyl group and residual column silanols, thereby preventing peak tailing.[7][8] |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 60:40 A:B). If co-eluting impurities are present, a shallow gradient (e.g., 30% to 70% B over 20 minutes) will be necessary for improved resolution.[9] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[10] |
| Detection | UV at 275 nm | Perform a UV scan of the analyte to determine the absorbance maximum (λmax) for optimal sensitivity. 275 nm is a reasonable starting point for phenolic compounds.[11] |
| Injection Volume | 10 µL | This can be adjusted based on sample concentration and detector response. |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase is critical to prevent peak distortion, especially for early-eluting peaks. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the analysis of N-(3-Acetyl-4-hydroxyphenyl)butanamide.
Q1: Which type of HPLC column is best for this compound?
A1: A high-purity, end-capped C18 (octadecyl-silica) column is the recommended choice.[4] The moderate non-polarity (XLogP3 of 2.2) of N-(3-Acetyl-4-hydroxyphenyl)butanamide allows for good retention on a C18 stationary phase.[1] Using a column with high-purity silica and robust end-capping is critical to minimize interactions between the analyte's phenolic hydroxyl group and acidic silanol groups on the silica surface, which is a primary cause of peak tailing.[12]
Q2: Why is adding acid to the mobile phase necessary?
A2: Adding a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), serves two primary purposes. First, it lowers the mobile phase pH to ensure the phenolic hydroxyl group on your analyte remains in its protonated (neutral) form. An ionized (negatively charged) phenol can exhibit poor retention and severe peak tailing. Second, the acid suppresses the ionization of any residual silanol groups on the column's stationary phase, further preventing unwanted secondary interactions and improving peak symmetry.[13]
Q3: My peak is showing significant tailing. What is the most likely cause?
A3: The most common cause of peak tailing for a phenolic compound like this is secondary interaction with the stationary phase.[12] This can be due to:
-
Silanol Interactions: The phenolic group is interacting with active silanol groups on the column. Ensure your mobile phase is sufficiently acidic (pH 2.5-4.0). If the problem persists, consider a column specifically designed for analyzing basic or polar compounds, which often have superior shielding of the silica surface.
-
Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
Mismatched Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Always try to dissolve your sample in the initial mobile phase composition.
Q4: How do I determine the best UV wavelength for detection?
A4: To ensure maximum sensitivity, you should determine the analyte's absorbance maximum (λmax). Prepare a standard solution of N-(3-Acetyl-4-hydroxyphenyl)butanamide in your mobile phase. Use the diode array detector (DAD) or a UV-Vis spectrophotometer to scan the solution across a range of wavelengths (e.g., 200-400 nm). The wavelength with the highest absorbance should be used for your method.[9] For multi-component analysis, selecting a wavelength where all compounds have reasonable absorbance may be necessary.[14]
Q5: My retention time is shifting between injections. What should I check first?
A5: Retention time instability is a common issue.[15] The first things to verify are:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This is especially critical when using buffered mobile phases or after a gradient run.[16]
-
Mobile Phase Preparation: In reversed-phase chromatography, small changes in the organic solvent percentage can cause significant shifts in retention. Prepare your mobile phase accurately and consistently, preferably by weight. Ensure it is properly degassed.[16]
-
System Leaks: Check for any leaks in the system, from the pump to the detector. A leak can cause pressure fluctuations and, consequently, retention time drift.[17]
-
Column Temperature: Verify that the column oven is maintaining a stable temperature, as temperature fluctuations can affect retention.[10]
Section 3: Troubleshooting Guides
This section provides a structured approach to resolving specific chromatographic problems.
Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)
// Node Definitions tailing [label="Is the peak tailing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; fronting [label="Is the peak fronting?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; broad [label="Is the peak broad?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Tailing Branch silanol [label="Cause: Secondary Silanol\nInteractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_silanol [label="Solution:\n1. Add 0.1% acid (TFA/Formic) to mobile phase.\n2. Ensure mobile phase pH is 2.5-4.\n3. Use a high-purity, end-capped column.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Fronting Branch overload [label="Cause: Column Overload or\nIncompatible Sample Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_overload [label="Solution:\n1. Reduce sample concentration/injection volume.\n2. Dissolve sample in mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Broadening Branch extracol [label="Cause: Extra-Column Volume or\nLow Column Efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_extracol [label="Solution:\n1. Minimize tubing length and ID.\n2. Check for column void; replace if necessary.\n3. Optimize flow rate.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> tailing; tailing -> fronting [label="No"]; tailing -> silanol [label="Yes"]; silanol -> sol_silanol;
fronting -> broad [label="No"]; fronting -> overload [label="Yes"]; overload -> sol_overload;
broad -> extracol [label="Yes"]; extracol -> sol_extracol; } endom Caption: Troubleshooting workflow for poor peak shape issues.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Peak Tailing | Secondary Silanol Interactions: The analyte's phenolic group interacts with active sites on the column packing. | 1. Acidify Mobile Phase: Add 0.1% TFA or formic acid to suppress silanol ionization.[13] 2. Check pH: Ensure mobile phase pH is between 2.5 and 4.0. 3. Use End-Capped Column: Employ a high-purity, fully end-capped C18 column. |
| Peak Fronting | Sample Overload: Exceeding the mass capacity of the column. | 1. Reduce Concentration: Dilute the sample. 2. Reduce Injection Volume: Inject a smaller volume. |
| Sample Solvent Effects: Sample is dissolved in a solvent stronger than the mobile phase. | 1. Match Diluent: Dissolve the sample in the initial mobile phase. | |
| Broad Peaks | Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell causes band spreading. | 1. Minimize Tubing: Use shorter, narrower ID (e.g., 0.005") tubing between the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly seated with no gaps. |
| Column Degradation: Loss of stationary phase or a void at the column inlet. | 1. Reverse Flush: Disconnect the column from the detector and flush it in the reverse direction. 2. Replace Column: If performance does not improve, the column may be compromised and require replacement.[13] |
Problem 2: Unstable or Drifting Baseline
// Node Definitions noise [label="Is the baseline noisy\n(high frequency)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; drift [label="Is the baseline drifting\n(low frequency)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Noise Branch air_bubbles [label="Cause: Air Bubbles or\nContaminated Solvents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_air_bubbles [label="Solution:\n1. Degas mobile phase thoroughly.\n2. Use fresh, HPLC-grade solvents.\n3. Purge the pump.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Drift Branch temp_equilib [label="Cause: Temperature Fluctuation or\nColumn Not Equilibrated", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_temp_equilib [label="Solution:\n1. Use a column oven.\n2. Allow sufficient time for column equilibration\n(10-20 column volumes).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> noise; noise -> drift [label="No"]; noise -> air_bubbles [label="Yes"]; air_bubbles -> sol_air_bubbles;
drift -> temp_equilib [label="Yes"]; temp_equilib -> sol_temp_equilib; } endom Caption: Diagnostic workflow for baseline instability.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Noisy Baseline | Air in the System: Air bubbles passing through the detector flow cell cause sharp spikes.[17] | 1. Degas Mobile Phase: Use an online degasser or sonicate/sparge the mobile phase before use. 2. Purge Pump: Purge the pump to remove any trapped air. |
| Contaminated Solvents: Impurities in the mobile phase can create a noisy baseline.[18] | 1. Use HPLC-Grade: Always use high-purity, HPLC-grade solvents and water. 2. Prepare Fresh: Prepare mobile phases fresh daily to prevent microbial growth. | |
| Drifting Baseline | Column Temperature Fluctuations: Changes in ambient temperature affect the refractive index of the mobile phase and column retention.[10] | 1. Use Column Oven: Employ a thermostatically controlled column compartment. |
| Insufficient Equilibration: The column stationary phase has not reached equilibrium with the mobile phase.[16] | 1. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before analysis. | |
| Mobile Phase Contamination: A slowly eluting contaminant is bleeding from the column. | 1. Flush System: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[18] |
Problem 3: Inconsistent or Low Sensitivity
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low Signal | Incorrect Wavelength: The detector is not set to the analyte's absorbance maximum (λmax).[19] | 1. Verify λmax: Perform a UV scan of a standard solution to confirm the optimal wavelength. |
| Detector Lamp Failure: The detector lamp is nearing the end of its life, resulting in low light intensity.[19] | 1. Check Lamp Energy: Most data systems have a diagnostic tool to check lamp intensity or energy. 2. Replace Lamp: Replace the lamp if its energy is low. | |
| System Leak: A leak after the injector but before the detector will result in less sample reaching the flow cell.[18] | 1. Inspect Fittings: Carefully inspect all fittings for signs of leakage. | |
| Inconsistent Peak Areas | Injector Issues: Worn injector seals or a partially blocked sample loop can lead to variable injection volumes. | 1. Check Reproducibility: Make at least six replicate injections of a standard. If the relative standard deviation (RSD) of the peak area is high (>2%), service the injector.[14] 2. Clean Injector: Flush the injector and sample loop with a strong solvent. |
| Incomplete Sample Solubilization: The sample is not fully dissolved, leading to inconsistent concentrations being drawn into the loop. | 1. Sonicate Sample: Ensure the sample is completely dissolved, using sonication if necessary. |
Section 4: Experimental Protocols
These protocols provide a self-validating framework for your analysis.
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
-
Aqueous Phase (A): Measure 999 mL of HPLC-grade water into a 1 L clean glass reservoir. Carefully add 1 mL of high-purity formic acid. Mix thoroughly.
-
Organic Phase (B): Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L clean glass reservoir. Carefully add 1 mL of high-purity formic acid. Mix thoroughly.
-
Degassing: Degas both mobile phases for 10-15 minutes using an online degasser, sonication, or helium sparging to prevent bubble formation in the system.[18]
-
Labeling: Clearly label both reservoirs with the composition and date of preparation.
Protocol 2: Standard and Sample Preparation
-
Stock Standard Preparation (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of N-(3-Acetyl-4-hydroxyphenyl)butanamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Preparation (e.g., 50 µg/mL): Dilute the stock standard solution appropriately with the mobile phase to achieve a final concentration within the expected linear range of the instrument.
-
Sample Preparation: Prepare the unknown sample by dissolving it in the mobile phase to an expected concentration similar to the working standard.
-
Filtration: Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from blocking the column or system tubing.[18]
Protocol 3: System Suitability Testing (SST)
Before analyzing samples, a system suitability test must be performed to verify that the chromatographic system is performing adequately.
-
Procedure: Make five or six replicate injections of a working standard solution.
-
Acceptance Criteria:
-
Tailing Factor (T): Must be ≤ 2.0. This ensures peak symmetry.
-
Theoretical Plates (N): Should be > 2000. This indicates column efficiency.
-
Reproducibility (RSD): The relative standard deviation for peak area and retention time should be ≤ 2.0%. This confirms system precision.[14]
-
-
Validation: Do not proceed with sample analysis if the system fails to meet these criteria. Troubleshoot the issue using the guides above and repeat the SST.
References
- Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
- Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions! Universal Lab Blog.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- Zeb, A. (2015). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 7(17), 7253-7257.
- Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
- Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-performance liquid chromatography for the improvement of routine analysis of flavonoids. Pharmacognosy Magazine, 16(Suppl 3), S486–S491.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- Vera, N., et al. (2005). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química, 22(1), 73-77.
- ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Request PDF.
- Hadjikinova, R., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 10(11), 2686.
- PharmaCompass. (n.d.). 3'-Acetyl-4'-hydroxybutyranilide.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Restek Corporation. HPLC Troubleshooting Guide.
- National Center for Biotechnology Information. (n.d.). Butanamide, N-acetyl-N-(4-hydroxyphenyl)-. PubChem Compound Summary.
- Stenutz, R. (n.d.). N-(3-acetyl-4-hydroxyphenyl)butanamide.
- National Center for Biotechnology Information. (n.d.). N-(3-Acetyl-4-hydroxyphenyl)acetamide. PubChem Compound Summary for CID 81720.
- SIELC Technologies. (n.d.). Separation of Acetanilide on Newcrom R1 HPLC column.
- PharmaCompass. (n.d.). Butanamide, N-(3-acetyl-4-hydroxyphenyl)-.
- SIELC Technologies. (2018, May 16). Separation of 3'-Acetyl-4'-hydroxybutyranilide on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of N-(3-Acetyl-4-hydroxyphenyl)acetamide on Newcrom R1 HPLC column.
- Adilakshmi, N., & Sreekanth, N. D. S. (2020). A novel RP – HPLC methodology for method development and validation of aceclofenac and tizanidine pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 8(4), 33-44.
- ResearchGate. (2025, August 6). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- International Journal of Pharmaceutical Sciences and Research. (2020, September 1). DEVELOPMENT OF RP-HPLC METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE USING AQbD APPROACH.
- Al-Sabri, A. M., et al. (2018). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Journal of AOAC International, 101(4), 1043-1049.
- Jamrógiewicz, M., et al. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 69(2), 217-223.
- Onac, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Iranian Journal of Pharmaceutical Research, 10(2), 243-249.
- Kumar, K. S., et al. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LACOSAMIDE IN BULK AND ITS PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry, 4(1), 126-132.
Sources
- 1. 3'-Acetyl-4'-hydroxybutyranilide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. N-(3-acetyl-4-hydroxyphenyl)butanamide [stenutz.eu]
- 4. phcog.com [phcog.com]
- 5. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. redalyc.org [redalyc.org]
- 7. 3’-Acetyl-4’-hydroxybutyranilide | SIELC Technologies [sielc.com]
- 8. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. halocolumns.com [halocolumns.com]
- 11. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. labcompare.com [labcompare.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. aelabgroup.com [aelabgroup.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
Technical Support Center: Stability and Degradation of 2-Acetyl-4-butyramidophenol
Welcome to the technical support center for 2-Acetyl-4-butyramidophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common challenges encountered during the handling and analysis of this compound. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to address potential degradation pathways and stability issues directly.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is dictated by three key functional groups on its phenolic ring:
-
Phenolic Hydroxyl (-OH) Group: This group is susceptible to oxidation, especially under basic conditions or in the presence of metal ions. It can be deprotonated to a phenoxide ion, which is highly reactive.
-
Amide (-NH-CO-(CH₂)₂-CH₃) Group: The N-butyramido group is an amide linkage. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the bond.[1][2]
-
Acetyl (-CO-CH₃) Group: While generally stable, the acetyl group is an electron-withdrawing group that can influence the reactivity of the aromatic ring.
The arrangement of these groups, particularly the para-relationship between the hydroxyl and amide groups (a p-aminophenol derivative structure), is critical. This arrangement makes the compound particularly prone to oxidation, which can lead to the formation of colored quinone-imine species.[3][4]
Q2: What are the main degradation pathways I should be concerned about during my experiments?
A2: Based on the compound's structure, you should anticipate three primary degradation pathways:
-
Hydrolytic Degradation: Cleavage of the butyramido (amide) bond, accelerated by acidic or basic pH.
-
Oxidative Degradation: Formation of reactive intermediates like phenoxy radicals and quinone-imines, often leading to colored degradants and polymerization.[3][5][6]
-
Photodegradation: Degradation upon exposure to light, particularly UV, which can initiate radical-based reactions.[7][8][9]
Understanding these pathways is the first step in designing stable formulations and robust analytical methods.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Hydrolytic Instability
Q: I've noticed a loss of my parent compound in aqueous solutions buffered at low or high pH. What is the likely cause and what are the degradation products?
A: This is a classic sign of hydrolytic degradation. The amide bond of the 4-butyramido group is being cleaved.
-
Causality:
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 5), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10]
-
Base-Catalyzed Hydrolysis: In basic conditions (pH > 8), the hydroxide ion directly attacks the carbonyl carbon. This pathway is often more rapid than acid-catalyzed hydrolysis for amides.[1][2]
-
-
Expected Degradation Products: The hydrolysis will yield 4-Amino-3-acetylphenol and Butyric Acid .
-
Troubleshooting & Prevention:
-
pH Control: The compound will likely exhibit maximum stability in the neutral pH range (approx. pH 6-7.5). Determine the pH-rate profile to identify the optimal pH for your experiments.
-
Temperature: Reduce the storage and experimental temperature, as hydrolysis rates are highly temperature-dependent.
-
Solvent Choice: If possible, use non-aqueous or mixed-solvent systems to reduce the concentration of water available for hydrolysis.
-
Caption: Acid or base-catalyzed hydrolysis of the amide bond.
Issue 2: Oxidative Instability
Q: My solutions are turning yellow, brown, or even purple upon standing, especially when exposed to air. What is happening?
A: This color change is a strong indicator of oxidative degradation. The p-aminophenol core of your molecule is being oxidized.
-
Causality: The oxidation of p-aminophenol derivatives is a complex, multi-step process.
-
One-Electron Oxidation: The compound loses an electron to form a p-aminophenoxy free radical.[3]
-
Formation of Quinone-imine: This radical can be further oxidized to a highly reactive quinone-imine intermediate.
-
Coupling and Polymerization: Quinone-imines are electrophilic and can react with other molecules of the parent compound or with themselves, leading to dimers, trimers, and eventually complex, colored polymers.[5][6] This process is often catalyzed by trace metal ions and oxygen.
-
-
Expected Degradation Products: A complex mixture of oligomers and polymers. Early-stage products may include dimers formed by C-C or C-N coupling.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Antioxidants: Add antioxidants such as sodium metabisulfite, ascorbic acid, or butylated hydroxytoluene (BHT) to the formulation.
-
Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Light Protection: Store samples in amber vials or protect them from light, as light can initiate oxidative processes.
-
Caption: Multi-step oxidation leads to reactive intermediates.
Experimental Protocols and Methodologies
Q: How can I systematically investigate the stability of this compound and identify its degradants?
A: A forced degradation (or stress testing) study is the standard approach.[11][12] This involves subjecting the compound to harsh conditions to intentionally produce degradants, which helps in developing a stability-indicating analytical method.
This protocol outlines the conditions to generate degradants from the primary pathways.
| Stress Condition | Reagent/Condition | Time | Objective |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | To generate acid-catalyzed hydrolysis products.[11] |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60°C | To generate base-catalyzed hydrolysis products.[12] |
| Oxidation | 3% H₂O₂ | 24 hours at RT | To generate oxidative degradation products.[11] |
| Thermal | Solid sample at 80°C | 7 days | To assess solid-state thermal stability. |
| Photolytic | Solution exposed to UV/Vis light (ICH Q1B) | 24-48 hours | To assess photostability. |
Execution Steps:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
For each condition, mix the stock solution with the stressor solution (e.g., 1 mL stock + 9 mL 0.1 M HCl).
-
Incubate for the specified time. Periodically withdraw aliquots.
-
Neutralize the acid/base samples before analysis.
-
Analyze all samples by a suitable stability-indicating method (see Protocol 2).
Caption: Workflow for conducting a forced degradation study.
Q: What is a good starting point for an analytical method to separate the parent compound from its potential degradants?
A: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard for this type of analysis.[13][14]
This method should be able to resolve the parent compound from its more polar hydrolytic degradants and potentially different-polarity oxidative products.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for elution. |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | A gradient is essential to elute both polar degradants and the non-polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm or 275 nm | Phenolic and aromatic compounds typically have strong absorbance at these wavelengths.[14] |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
Method Validation: To ensure your method is "stability-indicating," you must demonstrate that the peaks for the degradation products generated during the forced degradation study are well-resolved from the parent peak. Peak purity analysis using a Photodiode Array (PDA) detector is highly recommended.[12] For definitive identification of degradants, coupling the HPLC to a Mass Spectrometer (LC-MS) is necessary.[15]
References
- Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI. [Link]
- Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. PubMed. [Link]
- Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. PubMed. [Link]
- A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumin
- Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH.
- HPLC chromatograms for phenolic compounds mix photodegradation by using 2 wt.% AuZnO as photocatalyst.
- Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta. [Link]
- Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Royal Society of Chemistry. [Link]
- Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Royal Society of Chemistry. [Link]
- Photocatalytic degradation of phenolic compounds with new TiO2 catalysts.
- Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. [Link]
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
- Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. [Link]
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]
- Extraction, isolation and characterization of the acylphenols and...
- Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. CORE. [Link]
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
- Forced degradation of fentanyl: identification and analysis of impurities and degradants. PubMed. [Link]
- Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed. [Link]
- Biodegradation and toxicity reduction of nonylphenol, 4-tert-octylphenol and 2,4-dichlorophenol by the ascomycetous fungus Thielavia sp HJ22: Identification of fungal metabolites and proposal of a putative pathway.
- Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. PubMed. [Link]
- Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination | MDPI [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
How to prevent side product formation in acebutolol intermediate synthesis
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acebutolol, a cardioselective β-1 adrenergic receptor blocker, is a critical therapeutic agent for managing hypertension and cardiac arrhythmias.[1] Its synthesis involves a multi-step process where the formation of impurities can significantly impact the final product's purity, efficacy, and safety.[1][] This guide provides in-depth troubleshooting for common side product formation during the synthesis of key acebutolol intermediates. We will delve into the mechanistic origins of these impurities and offer field-proven strategies to mitigate their formation, ensuring a robust and reproducible synthetic process.
Core Challenge: Regioselectivity in the Acylation of 4-Aminophenol Derivatives
A pivotal step in many acebutolol syntheses is the selective N-acylation of a 4-aminophenol derivative. The primary challenge lies in preventing the competing O-acylation of the hydroxyl group. The amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation under mild conditions.[3] However, reaction conditions can influence this selectivity, leading to the formation of undesired O-acylated and di-acylated side products.[4][5]
Troubleshooting Guide & FAQs
Issue 1: Formation of O-Acylated and Di-acylated Impurities During Butyrylation of 4-Aminophenol
Question: During the synthesis of N-(4-hydroxyphenyl)butyramide, the precursor to a key acebutolol intermediate, I'm observing significant amounts of the O-butyrylated and N,O-dibutyrylated side products. How can I improve the N-selectivity of this reaction?
Root Cause Analysis:
The formation of O-acylated and di-acylated impurities arises from the competitive reaction of the hydroxyl group with the acylating agent (e.g., butyric anhydride or butyryl chloride). While the amino group is a stronger nucleophile, factors like elevated temperatures, prolonged reaction times, and the choice of base and solvent can promote O-acylation.[3][5]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Acylating Agent | Use butyric anhydride instead of butyryl chloride. | Butyric anhydride is generally less reactive than butyryl chloride, allowing for better control over the reaction and favoring the more nucleophilic amino group.[3] |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 0-50°C). | Higher temperatures can provide sufficient energy to overcome the activation barrier for O-acylation, leading to a decrease in selectivity.[3] |
| Solvent | Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. | Protic solvents can potentially participate in the reaction or alter the nucleophilicity of the functional groups. |
| Base | Use a non-nucleophilic organic base like triethylamine or pyridine in stoichiometric amounts. | These bases are sufficient to neutralize the acid byproduct without competing in the acylation reaction.[6] An excess of a strong base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-acylation. |
| Reaction Time | Monitor the reaction closely by TLC or HPLC and quench it upon completion of N-acylation. | Extended reaction times can lead to the formation of the thermodynamically more stable di-acylated product.[5] |
Experimental Protocol: Selective N-Butyrylation of 4-Aminophenol
-
Dissolve 4-aminophenol in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C using an ice bath.
-
Add one equivalent of triethylamine to the solution.
-
Slowly add one equivalent of butyric anhydride dropwise to the cooled solution while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature while monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to obtain N-(4-hydroxyphenyl)butyramide.
Issue 2: Side Products from Fries Rearrangement in the Synthesis of 2-Acetyl-4-N-butyramidophenol
Question: I am attempting to synthesize 2-acetyl-4-N-butyramidophenol via a Fries rearrangement of an acylated precursor. However, I am getting a mixture of products, including the starting material and other isomers. How can I optimize this reaction?
Root Cause Analysis:
The Fries rearrangement, which involves the migration of an acyl group from a phenolic ester to the aromatic ring, is sensitive to reaction conditions. Incomplete reaction, side reactions, and the formation of ortho- and para-isomers are common challenges. The choice of Lewis acid catalyst and reaction temperature are critical parameters that dictate the reaction's success and selectivity.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Lewis Acid | Aluminum chloride (AlCl₃) is the most common and effective catalyst for the Fries rearrangement. | AlCl₃ coordinates with the carbonyl oxygen of the ester, facilitating the cleavage of the ester bond and the formation of an acylium ion electrophile. |
| Stoichiometry of Lewis Acid | Use a slight excess of AlCl₃ (e.g., 1.1-1.2 equivalents). | A stoichiometric amount is required to complex with both the ester and the product to drive the reaction to completion. |
| Temperature | The reaction is typically carried out at elevated temperatures (e.g., 100-160°C). | The optimal temperature needs to be determined empirically, as too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to decomposition and byproducts. |
| Solvent | The reaction can be run neat (solvent-free) or in a high-boiling inert solvent like nitrobenzene or 1,2-dichlorobenzene. | A solvent-free approach can be advantageous for simplifying workup and reducing waste.[7] |
Experimental Protocol: Fries Rearrangement for 2-Acetyl-4-N-butyramidophenol
-
In a reaction vessel, thoroughly mix the N-(4-butyramidophenyl) acetate with anhydrous aluminum chloride (1.1 equivalents).
-
Heat the mixture to the desired temperature (e.g., 140°C) and maintain it for the required reaction time, monitoring by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the reaction mass to ice-cold dilute hydrochloric acid.
-
The product will precipitate as a solid. Filter the solid, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-acetyl-4-N-butyramidophenol.
Issue 3: Formation of Polymeric Byproducts During the Reaction with Epichlorohydrin
Question: In the synthesis of the epoxide intermediate by reacting 2-acetyl-4-N-butyramidophenol with epichlorohydrin, I am observing the formation of a significant amount of viscous, polymeric material, which is reducing my yield. What is causing this, and how can I prevent it?
Root Cause Analysis:
The reaction between a phenol and epichlorohydrin under basic conditions can lead to the ring-opening polymerization of epichlorohydrin as a side reaction.[8] This is often initiated by the base or the phenoxide ion attacking another molecule of epichlorohydrin instead of the intended intramolecular cyclization.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Mode of Addition | Add the epichlorohydrin dropwise to the reaction mixture containing the phenoxide. | This maintains a low concentration of epichlorohydrin, minimizing the chance of polymerization.[8] |
| Base | Use a milder base like potassium carbonate or a phase-transfer catalyst system. | Strong bases like sodium hydroxide can aggressively promote the polymerization of epichlorohydrin.[8] A phase-transfer catalyst can facilitate the reaction at the interface of two immiscible phases, often under milder conditions. |
| Temperature | Maintain a moderate reaction temperature (e.g., 60-80°C). | Higher temperatures can accelerate the rate of polymerization. |
| Solvent | A two-phase system with a phase-transfer catalyst can be effective. | This allows for the reaction to occur at the interface, which can suppress the bulk polymerization in the organic phase. |
Experimental Protocol: Epoxidation with Minimized Polymerization
-
To a solution of 2-acetyl-4-N-butyramidophenol in a suitable solvent (e.g., toluene), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and an aqueous solution of a mild base (e.g., potassium carbonate).
-
Heat the mixture to 70°C with vigorous stirring.
-
Add epichlorohydrin dropwise to the reaction mixture over a period of 1-2 hours.
-
Continue stirring at 70°C until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture, separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the crude epoxide intermediate.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Synthetic Challenges
Reaction Pathway and Side Product Formation
Caption: Key steps in acebutolol intermediate synthesis and common side product pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in acebutolol synthesis? A1: Common impurities include structurally related compounds from side reactions, residual solvents, and degradation products.[1] Specific impurities that have been identified include Acebutolol Impurity A, B, and C, among others.[][9]
Q2: How can I effectively monitor the progress of these reactions to minimize side product formation? A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable techniques. TLC provides a quick qualitative assessment of the reaction progress, while HPLC offers quantitative data on the consumption of starting materials and the formation of products and byproducts.
Q3: Are there alternative synthetic routes that avoid some of these problematic steps? A3: Yes, alternative routes have been explored. For instance, some methods aim to simplify the process by performing multiple steps in one pot, which can sometimes avoid the isolation of intermediates that are prone to side reactions. Asymmetric synthesis routes have also been developed to produce specific enantiomers of acebutolol with high optical purity.[10]
Q4: What is the impact of starting material purity on side product formation? A4: The purity of starting materials is crucial. Impurities in the initial substrates can act as catalysts for side reactions or be carried through the synthesis to contaminate the final product. Always use reagents of the highest possible purity and consider purification of starting materials if necessary.
Q5: Where can I find reference standards for acebutolol impurities? A5: Several chemical suppliers specialize in pharmaceutical reference standards and offer a range of acebutolol impurities for analytical and quality control purposes.[9][11]
References
- SynThink Research Chemicals. (n.d.). Acebutolol EP Impurities and Related Compounds.
- ResearchGate. (n.d.). New process for the synthesis of acebutolol.
- Pharmaffiliates. (n.d.). Acebutolol-impurities.
- SynZeal. (n.d.). Acebutolol EP Impurity I | 441019-91-6.
- Google Patents. (n.d.). CN1510026A - The synthetic method of acebutolol.
- Google Patents. (n.d.). CN102241603A - Asymmetric synthesis method of R-or S-acebutolol.
- Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?
- The Student Room. (2012, March 11). Synthesis of Paracetamol by Acetylation of 4-Aminophenol.
- Google Patents. (n.d.). CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol.
- Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22–27.
- Lood, K., & Baltzersen, B. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 532–565.
- YouTube. (2024, August 24). acetylation of 4-aminophenol: Mechanism.
- Axios Research. (n.d.). Acebutolol Impurity K - CAS - 57898-71-2.
- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
- Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O- acylation?
- ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis.
- ResearchGate. (2016, June 14). synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide.
- Portada, D. J., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry.
- ResearchGate. (n.d.). Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14.
- Chegg.com. (2019, April 28). Solved Describe each step of the synthesis of the drug.
- Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation.
- Arora, S., et al. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8), x220277.
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).
- ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 3. quora.com [quora.com]
- 4. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 8. CN1510026A - The synthetic method of acebutolol - Google Patents [patents.google.com]
- 9. Acebutolol EP Impurity I | 441019-91-6 | SynZeal [synzeal.com]
- 10. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Scaling Up 2-Acetyl-4-butyramidophenol Production
Welcome to the technical support center for the synthesis and scale-up of 2-Acetyl-4-butyramidophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient scaling of your synthesis.
I. Synthesis and Reaction Monitoring
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Below are common issues that may arise during the synthesis and how to address them.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-step process. The first step is the N-acylation of p-aminophenol with n-butyric acid or its derivative to form an amide intermediate. This is followed by a Fries rearrangement to introduce the acetyl group onto the aromatic ring, yielding the final product.[1]
Q2: What are the critical parameters to monitor during the reaction?
A2: Temperature, reaction time, and the exclusion of moisture are critical. The Fries rearrangement, in particular, is temperature-sensitive, often requiring heating between 120-130°C.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Troubleshooting Guide: Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction conversion | - Insufficient reaction temperature or time.- Inactive catalyst (e.g., aluminum trichloride for Fries rearrangement).- Presence of moisture, which can deactivate the catalyst. | - Optimize the reaction temperature and time based on small-scale experiments and analytical monitoring.- Use a fresh, anhydrous catalyst.- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple byproducts | - Over-acylation (di-acetylation) of the starting material.[2]- Side reactions due to excessive heat or prolonged reaction times.- Oxidation of the aminophenol starting material.[3] | - Carefully control the stoichiometry of the acylating agent.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using an antioxidant or performing the reaction under an inert atmosphere to minimize oxidation. |
| Inconsistent reaction yields at larger scales | - Inefficient heat transfer in larger reactors.- Poor mixing leading to localized "hot spots" and side reactions.- Challenges in maintaining anhydrous conditions at scale. | - Use a reactor with appropriate heating and cooling capabilities to ensure uniform temperature control.- Employ efficient mechanical stirring.- Implement rigorous procedures for drying solvents and reagents and maintaining an inert atmosphere. |
II. Work-up and Product Isolation
The work-up procedure is critical for quenching the reaction and isolating the crude product. Improper work-up can lead to product loss and the introduction of impurities.
Frequently Asked Questions (FAQs)
Q1: How should the reaction be quenched after the Fries rearrangement?
A1: The reaction mixture is typically cooled and then carefully quenched by the slow addition of water or a dilute acid to hydrolyze the aluminum chloride complex.[1] This should be done in a well-ventilated fume hood as the reaction can be exothermic and may release fumes.
Q2: What is the best way to isolate the crude product?
A2: After quenching, the crude product often precipitates out of the aqueous solution. It can then be collected by filtration. The filter cake should be washed with water to remove any remaining inorganic salts.
Troubleshooting Guide: Work-up and Isolation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product oiling out instead of precipitating | - The temperature of the quench solution is too high.- The concentration of the product in the solution is too low. | - Perform the quench at a lower temperature, for example, in an ice bath.- If the product is partially soluble, you may need to concentrate the solution or perform a solvent extraction. |
| Low recovery of crude product | - Product is partially soluble in the aqueous quench solution.- Incomplete precipitation. | - After filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.- Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility. |
III. Purification and Analysis
Purification is a crucial final step to obtain this compound of the required purity. The choice of purification method will depend on the nature and quantity of the impurities present.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for purifying this compound?
A1: Recrystallization is a common and effective method for purifying the crude product.[1] A solvent system of toluene and ethanol has been reported to be effective.[1] For colored impurities, treatment with a decolorizing agent may be necessary.
Q2: How can I remove colored impurities from my product?
A2: Colored impurities, often arising from the oxidation of the aminophenol starting material, can sometimes be removed by treating a solution of the crude product with activated carbon.[2] In some cases, a reducing agent like sodium dithionite (sodium hydrosulfite) can be used to chemically reduce the colored impurities to colorless forms before recrystallization.[3]
Troubleshooting Guide: Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is still colored after recrystallization | - Inefficient removal of colored impurities by recrystallization alone.- Thermal degradation of the product during hot recrystallization. | - Treat the solution of the crude product with activated carbon before recrystallization.- Consider using a reducing agent to decolorize the impurities prior to crystallization.[3]- Avoid prolonged heating during recrystallization. |
| Low recovery after recrystallization | - The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures.- Too much solvent was used. | - Experiment with different solvent systems to find one in which the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product. |
| Product purity does not improve after recrystallization | - The impurities have similar solubility properties to the product.- The product may be co-crystallizing with an impurity. | - Consider an alternative purification method such as column chromatography.- If the impurity is an isomer, fractional crystallization may be required. |
Analytical Methods
Accurate analysis of this compound is essential for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful techniques for assessing purity and identifying impurities.[4][5]
Recommended HPLC Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: Method development and validation are crucial for accurate quantitative analysis.[6][7]
IV. Process Visualization
Synthetic Pathway Overview
Caption: A simplified overview of the two-step synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
V. References
-
ChemBK. (2024-04-09). This compound. Retrieved from [Link]
-
CN1970529A. (n.d.). Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol. Google Patents. Retrieved from
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
US4474985A. (n.d.). Purification of N-acetyl aminophenols. Google Patents. Retrieved from
-
Shanbhag, A. (2006). Synthesis of Acetaminophen. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]
-
JP2014073999A. (n.d.). Purification method of 2-acetyl-1-pyrroline. Google Patents. Retrieved from
-
Williamson, K. L., & Masters, K. M. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education. Retrieved from [Link]
-
Bante, P., et al. (2022). The reaction mechanism of acetaminophen synthesis. ResearchGate. Retrieved from [Link]
-
WO2001044151A1. (n.d.). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Google Patents. Retrieved from
Sources
- 1. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. rene.souty.free.fr [rene.souty.free.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Senior Application Scientist's Guide to Resolving Peak Tailing for Phenolic Compounds in Reverse-Phase HPLC
Welcome to the technical support center dedicated to addressing a persistent challenge in analytical chemistry: peak tailing of phenolic compounds in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and require a systematic, science-backed approach to troubleshooting. Here, we move beyond generic advice to provide in-depth, actionable strategies grounded in chromatographic principles.
I. Understanding the "Why": The Root Causes of Peak Tailing in Phenolic Analysis
Peak tailing, characterized by an asymmetric peak with a trailing edge, is more than a cosmetic issue; it compromises resolution, skews integration, and ultimately undermines the quantitative accuracy of your analysis.[1][2] For phenolic compounds, this problem is particularly prevalent due to their unique chemical properties.
The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[3][4] While the primary, desired mechanism in RP-HPLC is hydrophobic interaction with the stationary phase, secondary interactions can occur, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail".
For phenolic compounds, the main culprits behind these secondary interactions are:
-
Silanol Interactions: Silica-based columns, the workhorses of RP-HPLC, have residual silanol groups (Si-OH) on their surface.[4] Phenolic compounds, with their polar hydroxyl groups, can engage in strong secondary interactions with these silanols, especially when the silanols are ionized (negatively charged).[1][2]
-
Mobile Phase pH Effects: The pH of the mobile phase dictates the ionization state of both the phenolic analytes and the surface silanols.[5][6] If the mobile phase pH is close to the pKa of a phenolic compound, a mixture of its ionized and non-ionized forms will exist, leading to peak distortion.[6]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column can act as chelation sites for phenolic compounds, introducing another unwanted retention mechanism.[4]
II. A Logical Troubleshooting Workflow: From Diagnosis to Solution
Encountering peak tailing can be frustrating. The following diagnostic workflow is designed to systematically identify the root cause and guide you to the most effective solution.
Caption: A step-by-step workflow for diagnosing the cause of peak tailing.
III. Frequently Asked Questions (FAQs) & In-Depth Solutions
This section provides detailed answers to common questions regarding peak tailing of phenolic compounds, along with step-by-step protocols to resolve these issues.
Q1: My phenolic peaks are tailing, but other compounds in the same run look fine. What is the most likely cause?
A1: This is a classic sign of secondary interactions between your phenolic analytes and the stationary phase. The primary suspect is the interaction with residual silanol groups on the silica surface.[3][7]
Solution: Mobile Phase pH Optimization
The pH of the mobile phase is the most powerful tool for controlling peak shape for ionizable compounds like phenols.[5][8]
-
The Principle: Phenolic compounds are weakly acidic. By lowering the pH of the mobile phase, you can ensure that the phenolic hydroxyl groups are protonated (in their neutral form), which is ideal for reversed-phase retention.[9] Simultaneously, a low pH (typically below 3) will suppress the ionization of the acidic silanol groups on the stationary phase, minimizing the electrostatic interactions that lead to tailing.[3][9]
-
Protocol:
-
Determine the pKa of your phenolic analyte(s).
-
Adjust the pH of the aqueous portion of your mobile phase to be at least 2 pH units below the pKa of your analyte.
-
Use a suitable buffer to maintain a stable pH. For LC-MS applications, volatile buffers like formic acid or acetic acid (typically at 0.1%) are recommended.[9][10] For UV detection, phosphate buffers can be used.[9]
-
Ensure your column is stable at the chosen pH. Standard silica-based columns can degrade at very low pH.[3] Consider using a column specifically designed for low-pH applications if necessary.
-
Q2: I've adjusted the mobile phase pH, but I'm still seeing some tailing. What's my next step?
A2: If pH optimization alone isn't sufficient, the issue likely lies with the column chemistry itself. Not all C18 columns are created equal, and older or less-deactivated columns can have a higher population of active silanol groups.
Solution: Evaluate and Change Your Column Chemistry
-
The Principle: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to make the surface more inert.[1][3] Using a high-purity, well-end-capped column can significantly reduce peak tailing for polar analytes like phenols.[4]
-
Recommended Column Chemistries for Phenolic Compounds:
| Column Type | Principle of Operation & Benefits for Phenols |
| High-Purity, End-Capped C18/C8 | Utilizes a very pure silica base with minimal metal contamination and a dense bonding of the C18/C8 phase, followed by thorough end-capping. This minimizes the number of accessible silanol groups.[1] |
| Polar-Embedded Phase | Incorporates a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. This polar group helps to shield the analytes from residual silanols and can also provide alternative selectivity.[1] |
| Phenyl-Hexyl Phase | The phenyl groups in the stationary phase can offer beneficial pi-pi interactions with the aromatic rings of phenolic compounds, providing a different retention mechanism and often improved peak shape. |
-
Action: If you are using a standard or older C18 column, switch to one of the recommended types above.
Q3: Can my sample preparation be contributing to peak tailing?
A3: Absolutely. The way you prepare and introduce your sample into the HPLC system can have a significant impact on peak shape.
-
Sample Solvent Strength: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing. The ideal practice is to dissolve your sample in the initial mobile phase whenever possible.
-
Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak fronting, but in some cases, can also contribute to tailing.[9][11] To test for this, try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
-
Sample Matrix Effects: Complex sample matrices can contain components that bind strongly to the column, creating active sites that can cause tailing in subsequent injections. A robust sample clean-up procedure, such as Solid Phase Extraction (SPE), can remove these interferences.[3][12]
Q4: Are there any mobile phase additives that can help reduce peak tailing for phenols?
A4: Yes, though their use has become less common with the advent of modern, high-purity columns, certain additives can be effective.
-
Chelating Agents: If you suspect that metal contamination in your column or system is causing chelation with your phenolic compounds, adding a small amount of a chelating agent like EDTA to the mobile phase can be beneficial.[13] This will bind to the metal ions, rendering them unavailable for interaction with your analytes.
-
Competitive Bases (Historical Context): In the past, small amounts of a basic compound like triethylamine (TEA) were sometimes added to the mobile phase.[14] The idea was that the TEA would preferentially interact with the acidic silanol groups, effectively "masking" them from the analytes. However, TEA can suppress ionization in mass spectrometry and is generally not recommended with modern, high-quality columns.
IV. The Chemistry of Peak Tailing: A Closer Look
To effectively troubleshoot, it's helpful to visualize the interactions at the molecular level.
Sources
- 1. chromtech.com [chromtech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. labcompare.com [labcompare.com]
- 10. mdpi.com [mdpi.com]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 2-Acetyl-4-butyramidophenol
Here is the technical support center for stabilizing 2-Acetyl-4-butyramidophenol.
Section 1: Compound Overview and Inherent Stability Profile
This compound (CAS: 40188-45-2) is a substituted phenol compound featuring both an amide and a ketone functional group.[1] Its molecular structure is the primary determinant of its stability. The phenolic hydroxyl group is highly susceptible to oxidation, while the amide linkage, though generally stable, can undergo hydrolysis under certain conditions.[2][3][4] Understanding these two potential degradation pathways is critical for ensuring its long-term integrity in research and development settings.
This guide provides researchers, scientists, and drug development professionals with the necessary information to mitigate degradation and ensure the reliability of their experimental outcomes.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal stability of the solid compound, we recommend the following conditions, summarized in the table below. The primary goal is to minimize exposure to atmospheric oxygen, light, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | Reduces the rate of all chemical degradation reactions. While 5°C is better than room temperature, freezer storage provides superior long-term protection.[5][6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The phenolic group is prone to oxidation. Displacing air with an inert gas is the most effective way to prevent this. |
| Light | Amber/Opaque Vial | Photodegradation can be initiated by UV and visible light, leading to oxidation.[7][8] |
| Container | Tightly Sealed, Low-Headspace Vial | Minimizes exposure to ambient air and moisture ingress. Using a vial appropriate for the sample size reduces the amount of trapped air. |
| Humidity | Store with Desiccant | Although the solid is not overtly hygroscopic, minimizing water activity prevents potential solid-state hydrolysis over extended periods.[9] |
Q2: My solid this compound has developed a yellow or brownish tint. What does this mean?
A color change from white/off-white to yellow or brown is a strong indicator of oxidative degradation. The phenolic ring is likely oxidizing to form quinone-like species, which are often colored. This is a common degradation pathway for phenolic compounds.[7][10] If you observe a color change, the purity of the material should be re-assessed by a suitable analytical method (e.g., HPLC-UV, LC-MS) before use.
Q3: What are the primary chemical reactions that cause this compound to degrade?
The two principal degradation pathways are oxidation of the phenol group and hydrolysis of the amide bond.
-
Oxidation: This is typically the faster and more common degradation route under ambient conditions. It is accelerated by oxygen, light, heat, and the presence of trace metal ions. The process can lead to the formation of benzoquinones and other complex colored products.[10][11][12]
-
Hydrolysis: This involves the cleavage of the amide bond to yield N-(3-acetyl-4-hydroxyphenyl)amine and butyric acid. This reaction is significantly slower than oxidation at neutral pH but is accelerated by strong acidic or basic conditions.[3][13]
Caption: Primary degradation pathways for this compound.
Q4: How should I prepare and store stock solutions of this compound?
The stability of this compound is significantly lower in solution than in its solid state.
-
Solvent Choice: Use high-purity, anhydrous solvents like DMSO or Ethanol.[1][13] Avoid aqueous buffers for long-term storage. If an aqueous buffer is required for an experiment, prepare it fresh from a concentrated organic stock solution.
-
Preparation: Prepare solutions under an inert atmosphere (e.g., in a glove box or by purging the solvent and vial with argon/nitrogen) to minimize dissolved oxygen.
-
Storage: Store stock solutions at ≤ -20°C, protected from light in tightly sealed vials. For highly sensitive applications, consider storing under an inert gas overlay.
-
Usage: Use fresh solutions whenever possible. For frozen stocks, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
Q5: Can I use heat to dissolve the compound?
Gentle warming (e.g., 37°C water bath) for a short duration is generally acceptable. However, avoid aggressive or prolonged heating, as high temperatures accelerate both oxidation and hydrolysis.[5] Never leave solutions at elevated temperatures for extended periods.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Caption: Decision tree for selecting appropriate storage conditions.
| Observed Problem | Probable Cause(s) | Recommended Actions & Troubleshooting Steps |
| Unexpected peak(s) appear in HPLC/LC-MS chromatogram after storage. | Chemical Degradation. The new peaks are likely oxidation or hydrolysis products. | 1. Characterize Degradants: Use LC-MS to get molecular weights of the new peaks. Compare with potential structures (hydrolyzed amine, oxidized quinones).[10][14]2. Review Storage: Was the compound stored as a solid or solution? Were all recommended conditions (temperature, inert gas, light protection) met?3. Perform Forced Degradation: Intentionally degrade small amounts of the compound under stress conditions (acid, base, peroxide, heat, light) to confirm the identity of the degradant peaks. See Protocol 1 . |
| Variability in experimental results between batches or over time. | Purity Decline. The concentration of the active compound is decreasing due to degradation, leading to inconsistent results. | 1. Implement Routine Purity Checks: Do not assume 100% purity. Re-qualify the purity of your working stock/solid material at regular intervals using a validated HPLC method.2. Check Solution Age: Are you using freshly prepared solutions for each experiment? A solution prepared a week ago may have a significantly lower concentration than one made today.3. Establish a T=0 Baseline: Always analyze a freshly prepared sample as your baseline for any new batch of the compound. |
| Poor solubility of the compound after long-term storage. | Formation of Insoluble Polymers. Advanced oxidation can lead to polymerization of reactive intermediates, forming insoluble, often colored, materials. | 1. Visual Inspection: Check for any particulate matter or haziness in the solid material before weighing.2. Filtration: If dissolving a stored solid, use a syringe filter (e.g., 0.22 µm PTFE) to remove any insoluble polymeric material before use in sensitive assays.3. Discard and Replace: If significant insolubility is observed, the batch is likely heavily degraded and should be discarded. |
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This study helps identify potential degradation products and pathways.
-
Preparation: Prepare five separate solutions of this compound (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl to one sample.
-
Base Hydrolysis: Add 1M NaOH to a second sample.
-
Oxidation: Add 3% H₂O₂ to a third sample.
-
Thermal Stress: Heat a fourth sample at 80°C.
-
Photolytic Stress: Expose a fifth sample to high-intensity UV light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24-48 hours), alongside a control sample stored at 5°C in the dark.
-
Analysis: Neutralize the acid/base samples. Analyze all samples by a gradient reverse-phase HPLC-UV/MS method.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks that form under specific conditions correspond to likely degradation products. This provides an empirical understanding of the compound's vulnerabilities.
Sources
- 1. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chembk.com [chembk.com]
- 14. The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Purification of Aromatic Amides
Welcome to the Technical Support Center for the purification of aromatic amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of these valuable compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both technical accuracy and practical success.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of aromatic amides in a question-and-answer format.
Low Recovery After Column Chromatography
Question: I'm experiencing significant product loss when purifying my aromatic amide using silica gel column chromatography. My 1H NMR of the crude product shows a high yield, but this is not reflected post-purification. What could be the cause?
Answer: This is a frequent challenge with aromatic amides. Several factors, often related to the inherent properties of amides and their interaction with silica gel, can contribute to low recovery.
Probable Causes & Solutions:
-
Strong Adsorption to Silica: The polar nature of the amide functional group, particularly the lone pair on the nitrogen and the carbonyl oxygen, can lead to strong hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of silica gel. This can cause irreversible adsorption or significant tailing, leading to poor recovery.[1]
-
Solution 1: Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by pre-treating it with a small amount of a polar solvent that contains a non-polar component. A common practice is to slurry the silica gel in the mobile phase that will be used for the chromatography. Alternatively, adding a small percentage of a competing amine, like triethylamine (typically 0.1-1%), to your eluent can neutralize the acidic sites on the silica, reducing product adsorption.[2]
-
Solution 2: Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica.[2] For highly polar amides, reversed-phase chromatography (e.g., C18 silica) can be an effective alternative.[3]
-
-
Product Degradation on Silica: The acidic nature of silica gel can sometimes catalyze the hydrolysis of sensitive amides, especially if there is residual water in the solvents or on the silica itself.
-
Solution: Use Anhydrous Conditions: Ensure your solvents are dry and consider using freshly dried silica gel. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize contact with atmospheric moisture.
-
-
Inappropriate Solvent System: An eluent that is too polar can lead to co-elution of your product with impurities, while an eluent that is not polar enough will result in very slow or no elution of your product.
-
Solution: Meticulous TLC Analysis: Before committing to a large-scale column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of 0.2-0.4 for your desired compound. Common solvent systems for aromatic amides include mixtures of hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[1][4]
-
Difficulty in Achieving Baseline Separation from Starting Materials
Question: I am struggling to separate my aromatic amide from the unreacted starting carboxylic acid and amine. They appear as overlapping spots on my TLC plate. How can I improve this separation?
Answer: Co-elution of starting materials is a common issue, particularly if the polarity of the product is very similar to that of the reactants. A multi-pronged approach involving reaction optimization and purification strategy is often necessary.
Probable Causes & Solutions:
-
Incomplete Reaction: The most direct way to simplify purification is to drive the reaction to completion.
-
Solution: Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or using a slight excess of one of the reagents (if it can be easily removed later). The use of coupling agents like DCC, EDCl, or HATU can also significantly improve reaction efficiency.[]
-
-
Acid-Base Extraction (Work-up): Leveraging the acidic and basic properties of your starting materials is a powerful pre-purification step.
-
Solution: Implement a Liquid-Liquid Extraction Protocol:
-
Dissolve your crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and remove the unreacted amine into the aqueous phase.[6][7]
-
Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated NaHCO3) to deprotonate and remove the unreacted carboxylic acid into the aqueous phase.[6]
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and then dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) before concentrating.
-
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purifying aromatic amides via acid-base extraction.
-
-
Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography offers a highly selective alternative.
Product Oiling Out During Recrystallization
Question: I'm trying to recrystallize my aromatic amide, but it keeps "oiling out" and forming a liquid phase instead of crystals. How can I induce proper crystallization?
Answer: "Oiling out" occurs when the solute's solubility is so high in the hot solvent that upon cooling, it separates as a supersaturated liquid before it has a chance to form an ordered crystal lattice. This is a common issue with amides due to their strong hydrogen bonding capabilities.[8]
Probable Causes & Solutions:
-
Solvent Choice: The chosen solvent may be too good at dissolving the amide, even at lower temperatures.
-
Solution 1: Use a Solvent Pair: A two-solvent system is often effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[9] Common solvent pairs for amides include ethanol-water, acetone-hexane, and ethyl acetate-hexane.[10][11]
-
Solution 2: Screen a Wider Range of Solvents: Systematically test a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold.[12] Consider solvents like acetonitrile or 1,4-dioxane, which have shown success with amides.[1]
-
-
Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution: Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. You can insulate the flask with glass wool or a beaker of warm water to further slow the cooling process. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: Pre-purification: If the crude product is highly impure, a preliminary purification step, such as a quick filtration through a plug of silica or an acid-base wash, may be necessary before attempting recrystallization.
-
Data Presentation: Common Recrystallization Solvents for Aromatic Amides
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | High | 78-100 | Good for polar amides.[11] |
| Ethyl Acetate/Hexane | Medium | 69-77 | A versatile system for a range of polarities.[10] |
| Acetonitrile | Medium | 82 | Often gives very good results for amides.[1] |
| Toluene | Low | 111 | Suitable for less polar aromatic amides.[13] |
| 1,4-Dioxane | Medium | 101 | A recommended solvent for some amides.[1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity of my final aromatic amide product?
A1: A combination of techniques is always recommended for a comprehensive assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of your compound and identifying any impurities.[14][15] The presence of unexpected signals or incorrect integration values can indicate impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically 0.5-1°C).[16] Impurities will cause a depression and broadening of the melting point range.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity. An amide-based column operating in Hydrophilic Interaction Chromatography (HILIC) mode can be particularly effective for polar amides.[19]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also separate and identify volatile impurities.
Q2: Can I use liquid-liquid extraction as the sole method of purification?
A2: While liquid-liquid extraction is a powerful technique for removing acidic and basic impurities, it is generally not sufficient as the sole purification method.[20] It will not remove neutral, organic impurities that have similar solubility properties to your target amide. Therefore, it is best used as a crucial work-up step prior to chromatography or recrystallization.[6]
Q3: My aromatic amide is a liquid at room temperature. What are my purification options?
A3: For liquid amides, recrystallization is not an option. The primary methods would be:
-
Column Chromatography: This is the most common method for purifying liquid compounds.
-
Distillation: If your amide is thermally stable and has a sufficiently low boiling point, vacuum distillation can be a very effective method for removing non-volatile impurities.
-
Preparative TLC/HPLC: For small quantities of valuable material, preparative thin-layer chromatography or preparative HPLC can provide high purity products.[1]
Q4: Are there any "green" or more sustainable approaches to aromatic amide purification?
A4: Yes, there is a growing emphasis on sustainable chemistry.
-
Minimizing Chromatography: Whenever possible, prioritize recrystallization over chromatography as it typically uses smaller volumes of solvent.[1]
-
Solvent Selection: Choose solvents with a better environmental, health, and safety profile. Consult solvent selection guides for greener alternatives.
-
Solid-Phase Workup: In some cases, impurities can be removed by stirring the crude product with scavenger resins, which can then be filtered off. This can sometimes eliminate the need for aqueous workups and chromatography.[21][22][23][24]
References
- Green Chemistry. Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Royal Society of Chemistry. [Link]
- 4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]
- ResearchGate.
- Wikipedia. Liquid–liquid extraction. [Link]
- YouTube.
- University of Rochester, Department of Chemistry.
- Nanalysis.
- GL Sciences. Amide Column. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Chemical Journal of Chinese Universities.
- Unknown.
- Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]
- Save My Exams. Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. [Link]
- Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]
- Unknown.
- Unknown.
- Agilent. Streamline Purification of Organic Synthesis Mixture. [Link]
- CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
- New Journal of Chemistry. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. Royal Society of Chemistry. [Link]
- National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- White Rose eTheses Online.
- Daxue Huaxue. 1 H NMR Spectrum of Amide Compounds. [Link]
- ACS Publications. Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. [Link]
- ACS Publications. Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins.
- MicroSolv Technology Corp. How to Use Cogent Amide™ HPLC Columns. [Link]
- Organic & Biomolecular Chemistry. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
- The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. [Link]
- RSC Education.
- MDPI. N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. [Link]
- ResearchGate. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]
- Unknown.
- Reddit.
- University of Rochester, Department of Chemistry.
- Cytiva.
- Google Patents. EP4355452A2 - Method for purifying an extraction liquid.
- Journal of Organic Chemistry. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Biotage.
- Organometallics.
- Organic Chemistry Portal. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
- 14. 4irsolutions.com [4irsolutions.com]
- 15. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 16. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 17. savemyexams.com [savemyexams.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. glsciences.eu [glsciences.eu]
- 20. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 21. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
Managing reaction temperature for Fries rearrangement of phenolic esters
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing one of the most critical parameters in this reaction: temperature . Here, you will find troubleshooting guides and frequently asked questions to help you navigate experimental challenges and optimize your synthesis of hydroxyaryl ketones.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides direct, actionable solutions grounded in mechanistic principles.
Issue 1: Poor Regioselectivity - I'm getting an inseparable mixture of ortho and para isomers.
This is the most common challenge in the Fries rearrangement, and temperature is the primary lever for controlling it. The ortho vs. para selectivity is a classic example of kinetic versus thermodynamic control.[1][2]
Probable Cause: The selected reaction temperature is promoting the formation of both isomers. At lower temperatures, the reaction is under thermodynamic control, favoring the more stable para product.[3] As the temperature increases, the reaction shifts to kinetic control, which favors the formation of the ortho product.[1][3] The ortho product's formation is kinetically favored at higher temperatures because it can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[1][3]
Solutions:
-
To Favor the para Isomer (Thermodynamic Control):
-
Lower the Temperature: Conduct the reaction at a low temperature, typically below 60°C.[3] Some protocols for high para selectivity run at temperatures as low as 0°C or -10°C.[4][5]
-
Increase Solvent Polarity: Use a polar solvent like nitrobenzene or nitromethane.[4][6][7] Polar solvents help to solvate and "free" the acylium ion intermediate, allowing it to react at the more sterically accessible and thermodynamically stable para position.[4]
-
-
To Favor the ortho Isomer (Kinetic Control):
-
Increase the Temperature: Elevate the reaction temperature significantly. Temperatures above 140-160°C are often required to maximize the yield of the ortho isomer.[3][7]
-
Use a Non-Polar Solvent: Employ a non-polar solvent such as carbon disulfide (CS₂) or run the reaction neat (without solvent).[3][6][8] In non-polar media, the acylium ion intermediate is believed to exist as a "tight" ion pair, which favors the intramolecular acyl transfer to the nearby ortho position.[4]
-
Caption: Temperature dictates the kinetic vs. thermodynamic pathways.
Q2: Are there any alternatives to the classic Lewis acid-catalyzed Fries rearrangement where temperature is also a factor? A2: Yes, the photo-Fries rearrangement is a key alternative. This reaction proceeds through a radical mechanism initiated by UV light and does not require a catalyst. [1][9]While it can be performed at milder temperatures (e.g., room temperature), the reaction is often less efficient and can produce low yields. [1][10]Temperature can still play a role in the stability of the radical intermediates and subsequent reaction steps.
Q3: What are the general limitations of this reaction concerning temperature-sensitive substrates? A3: The primary limitation is the often harsh conditions required. [1][9]Substrates with functional groups that are unstable to strong Lewis acids or high temperatures will not perform well. If the aromatic ring or the acyl component is heavily substituted, the reaction may also give low yields due to steric hindrance, which can be exacerbated by the thermal requirements. [1][11]
Experimental Protocols
Protocol 1: Synthesis of para-Hydroxybenzophenone (Favors para Isomer)
This protocol is adapted from methodologies that utilize low temperatures and polar solvents to achieve high para-selectivity. [4][5]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve the phenolic ester (e.g., phenyl benzoate, 1.0 eq.) in a dry, polar solvent (e.g., nitromethane).
-
Cooling: Cool the flask to 0°C using an ice-water bath. For even greater selectivity, a temperature of -10°C can be used. [4]3. Catalyst Addition: In a separate flask, dissolve anhydrous AlCl₃ (approx. 5 eq.) in anhydrous nitromethane.
-
Reaction Initiation: Slowly add the AlCl₃/nitromethane solution dropwise to the stirred solution of the phenolic ester, ensuring the internal temperature remains at or below 0°C.
-
Monitoring: Allow the reaction to stir at 0°C. Monitor its progress by TLC until the starting material is consumed. The reaction time will vary depending on the substrate.
-
Work-up: Once complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum complexes.
-
Isolation: The product can then be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.
Protocol 2: Synthesis of ortho-Hydroxyacetophenone (Favors ortho Isomer)
This protocol utilizes high temperatures and non-polar conditions to favor the kinetic ortho product. [3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the phenolic ester (e.g., phenyl acetate, 1.0 eq.).
-
Solvent/Catalyst: Either run the reaction neat or add a high-boiling, non-polar solvent (e.g., monochlorobenzene).
-
Catalyst Addition: While stirring, slowly and carefully add the Lewis acid (e.g., anhydrous AlCl₃, 1.5 eq.) in portions. The reaction may be exothermic.
-
Heating: Heat the reaction mixture to a high temperature (e.g., >160°C). [3]5. Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Quenching: Carefully and slowly pour the cooled mixture into a beaker containing a slurry of ice and concentrated hydrochloric acid.
-
Isolation: Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude product for purification.
References
- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
- Wikipedia. (n.d.). Fries rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Oreate AI Blog. (2026, January 7). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement.
- Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application.
- Reddit. (2020, December 12). Fries Rearrangement: Orientation of the reaction is temperature-dependent. Why?.
- ResearchGate. (n.d.). Fries rearrangement of dibenzofuran-2-yl ethanoate under photochemical and Lewis-acid-catalysed conditions.
- ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement.
- L.S.College, Muzaffarpur. (2020, March 18). Fries rearrangement.
- Royal Society of Chemistry. (n.d.). The photo-Fries rearrangement in a side-chain liquid-crystalline polymer.
- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
- RIT Digital Institutional Repository. (2008, April 1). The effect of polymer composition and structure on the photo-Fries rearrangement.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. byjus.com [byjus.com]
- 7. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement - Oreate AI Blog [oreateai.com]
- 8. jk-sci.com [jk-sci.com]
- 9. aakash.ac.in [aakash.ac.in]
- 10. repository.rit.edu [repository.rit.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Introduction: The Critical Role of Impurity Profiling in Paracetamol Quality Control
Paracetamol (acetaminophen) is one of the most widely consumed analgesic and antipyretic agents globally.[1] Its efficacy and safety profile are well-established, but this relies on the stringent control of impurities within the active pharmaceutical ingredient (API) and final drug product. Impurity profiling—the identification, quantification, and control of unwanted chemical substances—is a cornerstone of pharmaceutical quality assurance.[2] These impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials.
Even at trace levels, certain impurities can possess significant toxicity, potentially leading to adverse effects such as nephrotoxicity and hepatotoxicity.[2][3] Therefore, robust analytical methodologies are essential to ensure that all potential contaminants are maintained below strict regulatory thresholds.
This guide provides an in-depth comparison of 2-Acetyl-4-butyramidophenol, a paracetamol-related substance, with other well-characterized impurities of paracetamol. We will explore their chemical origins, comparative analytical behavior, and toxicological significance, supported by experimental data and established protocols for their detection. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the quality and safety of pharmaceutical products.
The Chemical Landscape: Origins of Paracetamol Impurities
The most common synthesis route for paracetamol involves the acetylation of p-aminophenol with acetic anhydride.[4][5] The majority of process-related impurities are derived from this core reaction, either as unreacted starting materials, by-products from side reactions, or subsequent degradation products.
-
Starting Materials & Intermediates: The primary starting material, p-aminophenol (PAP) , is a critical impurity to monitor. It is known to be both nephrotoxic and hepatotoxic.[2]
-
By-products of Synthesis: Side reactions can introduce a host of other substances. For instance, p-chloroacetanilide (PCA) , a potent nephrotoxin, can be formed if chloroacetic acid or chloroacetyl chloride is present in the acetylating agent.[2]
-
Degradation Products: Paracetamol can hydrolyze back to p-aminophenol, especially under humid conditions or in acidic/basic solutions, making PAP both a process and degradation impurity.[1]
Below is a diagram illustrating the primary synthesis pathway and the introduction points for key impurities.
Caption: Paracetamol synthesis pathway and sources of key impurities.
Comparative Profile: this compound vs. Standard Paracetamol Impurities
This compound, also known as N-(3-acetyl-4-hydroxyphenyl)butanamide, is structurally related to paracetamol.[6][7] While not a typical process impurity found in paracetamol synthesis, it is listed as a known impurity of the beta-blocker Acebutolol (Acebutolol EP Impurity C).[7] Its structural similarity makes it a valuable compound for comparative studies, particularly in developing and validating analytical methods designed to separate a wide range of related substances.
The table below compares the physicochemical properties of this compound with prominent impurities specified in the European Pharmacopoeia (Ph. Eur.).
| Property | This compound | p-Aminophenol (Impurity K) | p-Chloroacetanilide (Impurity J) | Paracetamol (API) |
| Chemical Structure | C₁₂H₁₅NO₃ | C₆H₇NO | C₈H₈ClNO | C₈H₉NO₂ |
| Molecular Weight | 221.25 g/mol | 109.13 g/mol | 169.61 g/mol | 151.16 g/mol |
| Appearance | White crystalline solid | White or slightly colored crystals | Crystalline solid | White crystalline powder |
| Melting Point | ~120-126 °C[8] | 186-189 °C | 178-181 °C | 169-172 °C[9] |
| Solubility | Soluble in organic solvents like ethanol and DMSO[10] | Soluble in hot water, ethanol | Slightly soluble in water | Soluble in ethanol, sparingly soluble in water[1] |
| Typical Origin | Related substance; impurity in Acebutolol synthesis[7] | Unreacted starting material; degradation product[2] | Synthesis by-product[2] | Active Pharmaceutical Ingredient |
Analytical Methodologies: A Validated RP-HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of paracetamol and its impurities due to its high resolution, sensitivity, and robustness.[11][12] A well-designed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component (paracetamol) from a wide array of structurally similar impurities.
Rationale for Method Design
The goal of the analytical method is to achieve baseline separation of all potential impurities from the paracetamol peak and from each other.
-
Column Choice: A C18 column is selected for its versatility and excellent retention of moderately polar compounds like paracetamol and its impurities.[11] Sub-2 µm or core-shell particle columns are increasingly used to achieve faster analysis times and higher efficiency.[11][13]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The buffer controls the ionization state of phenolic and amino groups, which is critical for achieving reproducible retention times and good peak shapes. The gradient allows for the elution of impurities with a wide range of polarities within a reasonable timeframe.[14]
-
Detection: UV detection at approximately 245 nm is suitable as it represents a wavelength where paracetamol and many of its chromophore-containing impurities exhibit significant absorbance.[11]
Experimental Protocol: RP-HPLC for Impurity Profiling
This protocol is a representative method synthesized from established and validated procedures for paracetamol impurity analysis.[2][11][14]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.[11]
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent)[2]
-
Mobile Phase A: Phosphate buffer (pH 7.5)[2]
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.7 - 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm[11]
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Solution: Prepare individual stock solutions of paracetamol and each impurity (including this compound) in methanol or a suitable solvent. Dilute with the mobile phase to a final concentration relevant to the specification limits (e.g., 0.1% of the sample concentration).
-
Sample Solution: Accurately weigh and dissolve the paracetamol API or powdered tablet formulation in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).
-
System Suitability Solution: A spiked solution containing paracetamol and key impurities to verify resolution and other system performance parameters.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the system suitability solution to confirm that the resolution between critical pairs (e.g., paracetamol and impurity K) meets the predefined criteria (e.g., Resolution > 5.0 as per draft Ph. Eur. monograph).[15]
-
Inject the standard solutions to determine the retention time and response factor for each impurity.
-
Inject the sample solution.
-
Identify impurity peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the impurities using the peak area and the response factor from the standard, or by comparison to the main paracetamol peak area (area normalization).
Caption: General workflow for RP-HPLC impurity profiling of paracetamol.
Toxicological Significance and Regulatory Control
The control of paracetamol impurities is driven by their potential toxicity. While paracetamol itself is safe at therapeutic doses, its overdose is a leading cause of acute liver failure due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][16]
-
p-Aminophenol (PAP, Impurity K): This impurity is a known nephrotoxin and can also contribute to hepatotoxicity.[2] Its presence is strictly controlled. The European Pharmacopoeia sets a limit of 50 ppm (0.005%) for PAP in the drug substance.[9]
-
p-Chloroacetanilide (PCA, Impurity J): PCA is considered a particularly hazardous impurity with established nephrotoxic and hepatotoxic effects.[2] It is also a potential skin and eye irritant.[2] The Ph. Eur. limit for PCA is very low, at just 10 ppm (0.001%).[9]
-
This compound: In contrast, publicly available toxicological data for this compound is limited. Some sources suggest it may have anti-inflammatory and analgesic properties of its own.[10] Its primary relevance in a pharmaceutical context is as a controlled impurity in Acebutolol. The lack of established toxicity as a paracetamol impurity highlights the difference between a known hazardous substance (like PCA) and a related substance that must be controlled as part of good manufacturing practice (GMP) but may not pose the same direct toxic threat.
| Impurity | Regulatory Limit (Ph. Eur.) | Known Toxicological Concerns |
| p-Chloroacetanilide (Impurity J) | ≤ 10 ppm | Nephrotoxic, Hepatotoxic[2] |
| p-Aminophenol (Impurity K) | ≤ 50 ppm | Nephrotoxic, Hepatotoxic, Teratogenic[2] |
| Other Unspecified Impurities | ≤ 0.05% (each) | Varies; must be evaluated |
| Total Other Impurities | ≤ 0.1% | Cumulative effect |
(Data sourced from European Pharmacopoeia 7.0)[9]
Conclusion
The rigorous control of impurities is non-negotiable in the manufacturing of paracetamol. While process-related impurities like p-aminophenol and p-chloroacetanilide are the primary focus due to their known toxicities and strict regulatory limits, the study of other related compounds such as this compound is crucial for the development of comprehensive and robust analytical methods.
This compound serves as an excellent case study. Though not a direct process impurity of paracetamol, its structural similarity challenges analytical scientists to develop methods with sufficient specificity to distinguish it from the API and other known contaminants. This ensures that the analytical techniques employed are not only capable of quantifying specified impurities but are also stability-indicating and can detect any unexpected substances. By understanding the chemical landscape, employing validated analytical protocols, and respecting the toxicological rationale behind regulatory limits, the pharmaceutical industry can continue to ensure the safety and efficacy of this vital medication.
References
- Wahba, I. A., Hassan, S. A., Fayed, A. S., & El-Mosallamy, S. S. (2025). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. Chemistry Central Journal.
- Knöfel, A., & Marten, S. High Speed Analysis of Paracetamol and its Process Impurities. LCGC International.
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.).
- European Pharmacopoeia 7.0. (2014). Paracetamolum.
- EVALUATED METHOD FOR THE SEPARATION AND IDENTIFICATION OF PARACETAMOL IMPURITIES BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC). (2018). International Journal of Biology Pharmacy and Allied Sciences.
- PubChemLite. (n.d.). This compound (C12H15NO3).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- High speed analysis of paracetamol and its process impurities. (n.d.). LabRulez LCMS.
- ChemBK. (2024). This compound.
- Slideshare. (n.d.). synthesis-of-paracetamol.pdf.
- Olusanmi, D., et al. (2008). The Impact of Low-Level Inorganic Impurities on Key Physicochemical Properties of Paracetamol. PubMed.
- Chinachemnet. (n.d.). China this compound 40188-45-2.
- Scribd. (n.d.). Paracetamol Impurities.
- National Center for Biotechnology Information. (n.d.). Paracetamol (Acetaminophen). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50.
- Haley, S. (n.d.). The Chemistry of Paracetamol. Stamford School.
- Impurity profiling of paracetamol dosage forms used in maiduguri metropolis. (2024). World Journal of Advanced Research and Reviews.
- Active Pharmaceutical Ingredient and Impurity Profiling Paracetamol. (2023). International Journal of Advanced Research in Science, Communication and Technology.
- The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation.
- Pharmaffiliates. (n.d.). Paracetamol-impurities.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia.
- Yoon, E., et al. (2023). Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Taylor & Francis Online.
- Wikipedia. (n.d.). Paracetamol poisoning.
- European Pharmacopoeia Paracetamol Monograph Draft Method. (n.d.). Phenomenex.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2020). Update on the review of the CEP application regarding an impurity in the active substance paracetamol.
- European Medicines Agency (EMA). (2022). Guideline on control of impurities of pharmacopoeial substances.
Sources
- 1. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 6. This compound | C12H15NO3 | CID 736331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 40188-45-2 [chemicalbook.com]
- 9. drugfuture.com [drugfuture.com]
- 10. chembk.com [chembk.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. appslab.thermofisher.com [appslab.thermofisher.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. researchgate.net [researchgate.net]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Paracetamol poisoning - Wikipedia [en.wikipedia.org]
Comparative Toxicity Analysis: N-(3-Acetyl-4-hydroxyphenyl)butanamide vs. Paracetamol and Phenacetin
A Technical Guide for Researchers in Drug Development
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparative toxicity analysis of the novel compound N-(3-Acetyl-4-hydroxyphenyl)butanamide. As a structural analog to widely-used analgesics, understanding its safety profile is paramount for any future therapeutic development. Herein, we juxtapose its predicted toxicological profile with the well-documented toxicities of paracetamol (acetaminophen) and the withdrawn drug, phenacetin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for key toxicological assays and a rationale for a structured, evidence-based approach to safety assessment.
Introduction: The Rationale for a New Analgesic Candidate
The global demand for effective and safe analgesics remains a critical driver of pharmaceutical research. Paracetamol is one of the most widely used over-the-counter pain relievers and fever reducers, yet it carries a significant risk of dose-dependent hepatotoxicity, which can lead to acute liver failure[1][2]. Phenacetin, an earlier analgesic, was withdrawn from the market due to its association with severe adverse effects, including nephrotoxicity and carcinogenicity[3][4].
N-(3-Acetyl-4-hydroxyphenyl)butanamide, a compound structurally related to both paracetamol and phenacetin, emerges as a potential candidate for investigation. Its chemical structure, featuring a butanamide side chain, presents an opportunity to explore how modifications to the acetamide group of paracetamol might alter its metabolic fate and, consequently, its toxicity profile. This guide outlines a predictive and experimental framework to rigorously assess its safety in comparison to established benchmarks.
Toxicological Profiles of Comparator Compounds
A thorough understanding of the toxicity of existing analgesics provides the necessary context for evaluating our target compound.
Paracetamol (Acetaminophen)
-
Mechanism of Toxicity: The primary mechanism of paracetamol-induced toxicity is the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), through metabolism by cytochrome P450 enzymes (primarily CYP2E1)[1][5]. At therapeutic doses, NAPQI is detoxified by conjugation with glutathione (GSH). However, during an overdose, GSH stores are depleted, allowing NAPQI to accumulate and covalently bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis[5][6].
-
Key Toxicities:
Phenacetin
-
Mechanism of Toxicity: Phenacetin undergoes O-deethylation to form paracetamol, which then follows the metabolic pathways described above. However, a portion of phenacetin is also metabolized to other intermediates, such as p-phenetidine, which are implicated in its specific toxicities[8]. Chronic use leads to the formation of reactive metabolites that are believed to be responsible for kidney damage and cancer[9].
-
Key Toxicities:
Predicted Toxicological Profile of N-(3-Acetyl-4-hydroxyphenyl)butanamide
In the absence of direct experimental data, we must rely on in silico (computational) modeling and structural analogy to predict the toxicological profile of N-(3-Acetyl-4-hydroxyphenyl)butanamide. The compound is a known impurity and metabolite of the beta-blocker acebutolol[2][10]. Acebutolol itself is metabolized to diacetolol, a compound with a similar core structure, providing valuable clues for our predictions[11].
Predicted Metabolism
The structure of N-(3-Acetyl-4-hydroxyphenyl)butanamide suggests several potential metabolic pathways:
-
Phase I Metabolism:
-
Hydrolysis: The butanamide bond may be susceptible to hydrolysis by amidases, releasing butyric acid and 3-acetyl-4-aminophenol.
-
Oxidation: The aromatic ring is a likely site for hydroxylation, mediated by CYP450 enzymes. The acetyl and butyl groups may also undergo oxidation.
-
-
Phase II Metabolism:
-
Glucuronidation and Sulfation: The phenolic hydroxyl group is a prime candidate for conjugation with glucuronic acid and sulfate, forming water-soluble metabolites for excretion. This is a major detoxification pathway for paracetamol[5].
-
A critical question is whether N-(3-Acetyl-4-hydroxyphenyl)butanamide can be metabolized to a reactive quinone-imine species, similar to NAPQI. The presence of the free hydroxyl group para to the amide linkage suggests this is a possibility that must be investigated.
In Silico ADME/Tox Predictions (Simulated)
Using computational tools like SwissADME and pkCSM, we can generate a predicted profile. The SMILES string for N-(3-Acetyl-4-hydroxyphenyl)butanamide is CCCC(=O)Nc1ccc(O)c(c1)C(C)=O.
-
Physicochemical Properties & Lipophilicity: Predicted to have good oral bioavailability based on Lipinski's rule of five.
-
Pharmacokinetics:
-
Absorption: High predicted gastrointestinal absorption.
-
Distribution: Moderate volume of distribution, likely to distribute into tissues.
-
Metabolism: Predicted to be a substrate for several CYP450 enzymes, including CYP3A4 and CYP2D6.
-
Excretion: Likely to be excreted renally after metabolic conversion to more polar conjugates.
-
-
Predicted Toxicities:
-
Hepatotoxicity: In silico models may predict a risk of hepatotoxicity, warranting experimental verification.
-
Mutagenicity (Ames Test): Predicted to be non-mutagenic.
-
Carcinogenicity: No structural alerts for carcinogenicity are immediately apparent, but this requires thorough experimental confirmation.
-
Comparative Toxicity Summary
The following table summarizes the known and predicted toxicity profiles.
| Feature | Paracetamol | Phenacetin | N-(3-Acetyl-4-hydroxyphenyl)butanamide (Predicted) |
| Primary Toxicity | Hepatotoxicity (acute overdose)[2][7] | Nephrotoxicity, Carcinogenicity (chronic use)[3][4] | Hepatotoxicity (potential for reactive metabolite formation) |
| Toxic Metabolite | NAPQI[5][6] | Multiple, including p-phenetidine metabolites[8] | Unknown, potential for a quinone-imine species |
| Genotoxicity | Generally considered non-genotoxic | Genotoxic metabolites are implicated in carcinogenicity | Predicted to be non-genotoxic |
| Carcinogenicity | Not classified as a human carcinogen | Known human carcinogen[3][4] | No strong structural alerts; requires testing |
Proposed Experimental Workflow for Toxicity Assessment
A tiered approach, starting with in vitro assays and progressing to in vivo studies, is recommended to experimentally validate the predicted toxicity profile.
Detailed Experimental Protocols
The following protocols are foundational for the initial safety assessment of N-(3-Acetyl-4-hydroxyphenyl)butanamide.
In Vitro Cytotoxicity: MTT and Neutral Red Assays
Rationale: These colorimetric assays provide a rapid and quantitative measure of cell viability and cytotoxicity. The MTT assay assesses mitochondrial function, while the Neutral Red assay evaluates lysosomal integrity. Using both provides a more comprehensive picture of potential cytotoxic mechanisms[6][12]. The human hepatoma cell line HepG2 is chosen for its relevance to liver toxicity studies.
Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of N-(3-Acetyl-4-hydroxyphenyl)butanamide in a suitable solvent (e.g., DMSO) and create a serial dilution in culture media. Replace the media in the wells with the compound dilutions (including a vehicle control) and incubate for 24, 48, and 72 hours.
-
Assay Procedure (MTT):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Assay Procedure (Neutral Red):
-
Incubate cells with media containing Neutral Red dye (50 µg/mL) for 3 hours.
-
Wash the cells with PBS.
-
Add a destaining solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye.
-
Read the absorbance at 540 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Rationale: The Ames test is a widely used method to assess a chemical's potential to cause gene mutations[5][13]. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). A positive result is indicated by the chemical causing a reverse mutation, allowing the bacteria to grow on a histidine-free medium[10][14]. The inclusion of a liver extract (S9 fraction) simulates mammalian metabolism[10].
Protocol:
-
Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the test compound.
-
Main Experiment:
-
In separate tubes, combine the test compound at various concentrations, the bacterial culture, and either a phosphate buffer or the S9 metabolic activation mix.
-
Include a vehicle control (solvent only) and positive controls (known mutagens like sodium azide or 2-aminoanthracene).
-
After a short pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the vehicle control indicates a mutagenic effect.
In Vivo Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
Rationale: This method provides an estimate of a substance's acute oral toxicity and allows for its classification. It is a stepwise procedure using a small number of animals (typically rats) while minimizing animal suffering[6][9].
Protocol:
-
Animal Selection: Use healthy, young adult female rats (the more sensitive sex is typically used).
-
Housing and Fasting: Acclimatize animals to laboratory conditions. Fast animals overnight prior to dosing.
-
Dosing: Administer a single oral dose of N-(3-Acetyl-4-hydroxyphenyl)butanamide via gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg) based on any prior information. If no information is available, a starting dose of 300 mg/kg is often chosen.
-
Procedure:
-
Dose a group of three animals.
-
The outcome (mortality or survival) determines the next step:
-
If mortality is high, the dose for the next group is lowered.
-
If no or low mortality occurs, a higher dose is tested.
-
-
This process is continued until a clear outcome is obtained for classification.
-
-
Observation: Observe animals closely for the first few hours after dosing and at least daily for 14 days. Record all signs of toxicity, morbidity, and mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Classification: The substance is classified into a toxicity category based on the observed mortality at specific dose levels.
Conclusion and Future Directions
This guide establishes a framework for the comparative toxicity analysis of N-(3-Acetyl-4-hydroxyphenyl)butanamide. The in silico predictions, based on structural analogy to paracetamol and acebutolol metabolites, suggest a potential for hepatotoxicity that must be experimentally investigated. The provided protocols for in vitro and in vivo assays represent the initial, critical steps in building a comprehensive safety profile.
Should this initial screening reveal a favorable toxicity profile compared to paracetamol—particularly a reduced propensity for forming reactive metabolites—further studies would be warranted. These would include mechanistic studies to elucidate its metabolic pathways, repeated-dose toxicity studies, and ultimately, a full preclinical safety package. The goal is to rigorously determine if this new chemical entity offers a safer alternative in the vast landscape of analgesic therapies.
References
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
- Paracetamol poisoning. (2023). In Wikipedia. [Link]
- The Ames Test. (n.d.). Columbia University. [Link]
- Acetaminophen Poisoning. (2023). MSD Manual Professional Edition. [Link]
- Ames test. (2023). In Wikipedia. [Link]
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
- Singh, N. P., McCoy, M. T., Tice, R. R., & Schneider, E. L. (1988). A simple technique for quantitation of low levels of DNA damage in individual cells. Experimental Cell Research, 175(1), 184-191. [Link]
- Acebutolol. (2023). In Wikipedia. [Link]
- Acetaminophen Toxicity. (2024). Medscape. [Link]
- Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. (2022). Expert Opinion on Drug Safety, 21(11), 1437-1451. [Link]
- What is the purpose and procedure of the Ames test in assessing mutagenic potential of chemical compounds?. (2023). Dr.Oracle. [Link]
- What are the side effects of Phenacetin?. (2024).
- Hinson, J. A., Nelson, S. D., & Gillette, J. R. (1979). Reactive metabolites of phenacetin and acetaminophen: a review. Drug Metabolism Reviews, 10(1), 65-81. [Link]
- Acetaminophen Intoxication: A Critical-Care Emergency. (2016). U.S. Pharmacist. [Link]
- The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023).
- Phenacetin Hazard Summary. (n.d.). New Jersey Department of Health. [Link]
- Advancing hepatotoxicity assessment: current advances and future directions. (2023). Cellular and Molecular Life Sciences, 80(6), 159. [Link]
- In vivo hepatotoxicity study of rats in comparison with in vitro hepatotoxicity screening system. (2007). The Journal of Toxicological Sciences, 32(3), 267-276. [Link]
- Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (2015). Marmara Pharmaceutical Journal, 19(2), 101-107. [Link]
- The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. (2023). STAR Protocols, 4(2), 102248. [Link]
- Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate. (1991). Toxicology in Vitro, 5(5-6), 573-578. [Link]
- Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. (n.d.). Agilent. [Link]
- In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. (2023).
- Neutral Red versus MTT assay of cell viability in the presence of copper compounds. (2018).
- A Comprehensive Review of Experimental Animal Models of Hepatopathy. (2022).
- IN VIVO HEPATOTOXICITY STUDY OF RATS IN COMPARISON WITH IN VITRO HEPATOTOXICITY SCREENING SYSTEM. (2007). Journal of Toxicological Sciences, 32(3), 267-276. [Link]
- In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotec. (2015). Physiological Research, 64(Suppl 4), S419-S430. [Link]
- Butanamide, N-(3-acetyl-4-hydroxyphenyl)-. (n.d.). PharmaCompass. [Link]
Sources
- 1. pozescaf.com [pozescaf.com]
- 2. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico genotoxicity and carcinogenicity prediction for food-relevant secondary plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Silico Model for Predicting Drug-Induced Hepatotoxicity [ouci.dntb.gov.ua]
- 8. Comparison of in silico models for prediction of mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In silico models for the prediction of dose-dependent human hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 11. scholarworks.iu.edu [scholarworks.iu.edu]
- 12. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 13. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating a Quantitative HPLC Method for 2-Acetyl-4-butyramidophenol
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2][3] This guide provides a comprehensive, in-depth framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-Acetyl-4-butyramidophenol, an important pharmaceutical intermediate.
Drawing from the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, this document moves beyond a simple checklist.[2][4] It delves into the causality behind experimental choices, offering field-proven insights to ensure the resulting method is not only compliant but also scientifically robust and defensible. We will compare the performance of a fully validated HPLC-UV method against a common alternative, a direct UV-Spectrophotometric assay, to highlight the critical advantages of chromatographic separation in ensuring data integrity.
The Analytical Challenge: Why HPLC is the Gold Standard
This compound is a molecule whose accurate quantification is critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). While a simple UV-Spectrophotometric assay might seem like a rapid, cost-effective alternative, it inherently lacks specificity. Such a method measures the total absorbance of all chromophore-containing molecules at a specific wavelength and cannot distinguish the analyte from impurities, degradation products, or excipients.[1] This can lead to inaccurate, often overestimated, results.
A well-developed, stability-indicating HPLC method overcomes this fundamental limitation by physically separating the analyte from other interfering components before detection.[1] This guide details the validation process for such a superior method.
Table 1: Method Comparison - Validated HPLC-UV vs. UV-Spectrophotometry
| Performance Parameter | Validated HPLC-UV Method | Direct UV-Spectrophotometric Method | Rationale for Superiority |
| Specificity | High: Resolves analyte from impurities, degradants, and matrix components. | Very Low: Measures any substance absorbing at the target wavelength. | HPLC provides unequivocal assessment of the analyte, which is a core regulatory requirement.[5][6] |
| Accuracy | High (98.0-102.0% Recovery): Free from interference. | Potentially Low & Inaccurate: Prone to positive bias from interfering substances. | Accurate results are foundational for correct dosage and safety assessments.[7][8] |
| Linearity | Excellent (R² > 0.999): Over a wide, defined range. | Good: Follows Beer-Lambert law but is susceptible to interference. | A strong linear relationship ensures results are proportional to concentration.[9][10] |
| Limit of Quantitation (LOQ) | Low: Capable of quantifying trace-level impurities and low concentrations. | High: Limited sensitivity due to background noise and lack of specificity. | A low LOQ is essential for impurity testing and stability studies.[11][12] |
| Robustness | High: Method performance is confirmed against deliberate small changes. | Moderate: Sensitive to pH, solvent composition, and matrix variability. | A robust method ensures inter-laboratory transferability and consistent performance.[13][14] |
Foundational Steps: HPLC System and System Suitability
Before validation can commence, a suitable chromatographic system must be established. The following parameters serve as a robust starting point for the analysis of this compound.
Table 2: Recommended HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality: A C18 column is chosen for its versatility in reversed-phase chromatography, which is ideal for moderately polar compounds like this compound. The acidic mobile phase (pH 3.0) ensures the phenolic hydroxyl group is protonated, leading to a sharp, symmetrical peak shape.
System Suitability Testing (SST)
SST is a non-negotiable prerequisite for any analytical run. It is an integrated system evaluation that verifies the HPLC system is performing adequately for the intended analysis.[15] This is typically done by making five or six replicate injections of a standard solution before starting any validation experiment.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% for n=5 injections | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% for n=5 injections | Indicates the stability of the pump and mobile phase delivery. |
The Validation Workflow: A Parameter-by-Parameter Guide
The following sections provide detailed protocols for validating the core performance characteristics of the HPLC method as mandated by ICH Q2(R2).[4]
Caption: High-level workflow for HPLC method validation.
Specificity (and Stability-Indicating Properties)
Expertise: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or placebo matrix elements.[5][16][17] A stability-indicating method is one that demonstrates such specificity for degradation products formed during stability studies.[1]
Experimental Protocol:
-
Prepare Solutions: Create separate solutions of the diluent (blank), a placebo formulation, a standard solution of this compound, and a sample solution spiked with known related substances, if available.
-
Forced Degradation: Subject the analyte in solution to stress conditions to intentionally degrade it. This is critical for proving the method's stability-indicating nature.[5]
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject all prepared solutions onto the HPLC system. If using a PDA detector, perform peak purity analysis on the analyte peak in all stressed samples.
Data Presentation & Acceptance Criteria:
Table 4: Specificity and Forced Degradation Results
| Sample | Analyte Retention Time (min) | Resolution (Rs) to Nearest Peak | Peak Purity Index | Acceptance Criteria |
| Standard | 5.2 | N/A | > 0.999 | Baseline resolution from other peaks. |
| Placebo | No peak at 5.2 min | N/A | N/A | No interference at the analyte RT. |
| Acid Stressed | 5.2 | 2.5 | > 0.999 | Rs > 2.0; Peak Purity > 0.990 |
| Base Stressed | 5.2 | 3.1 | > 0.999 | Rs > 2.0; Peak Purity > 0.990 |
| Oxidative Stressed | 5.2 | 2.8 | > 0.999 | Rs > 2.0; Peak Purity > 0.990 |
Trustworthiness: The data must show that the analyte peak is free from co-elution from any degradants, impurities, or excipients. A Peak Purity Index greater than 0.990 provides high confidence that the peak is spectrally homogeneous.
Linearity and Range
Expertise: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[9][10] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[9][16]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels. For an assay, this typically covers 80% to 120% of the nominal test concentration.[1][18]
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
Table 5: Linearity Data
| Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 80 | 798500 |
| 2 | 90 | 899100 |
| 3 | 100 | 1001500 |
| 4 | 110 | 1102300 |
| 5 | 120 | 1201900 |
| Regression Output | Value | Acceptance Criterion |
| Correlation Coefficient (r) | 0.9998 | r ≥ 0.999 |
| Coefficient of Determination (R²) | 0.9996 | R² ≥ 0.998 |
| y-intercept | Close to zero | Should not be statistically significant. |
Accuracy
Expertise: Accuracy expresses the closeness of the method's results to the true value.[7][8] It is typically assessed via a recovery study on a spiked matrix.[1]
Experimental Protocol:
-
Prepare a homogenous mixture of a placebo formulation.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three independent samples at each concentration level (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery.
Data Presentation & Acceptance Criteria:
Table 6: Accuracy (Recovery) Data
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=1) | 80.0 | 79.5 | 99.4% |
| 80% (n=2) | 80.0 | 80.3 | 100.4% |
| 80% (n=3) | 80.0 | 79.8 | 99.8% |
| Mean (80%) | 99.9% | ||
| 100% (n=1) | 100.0 | 101.1 | 101.1% |
| 100% (n=2) | 100.0 | 99.8 | 99.8% |
| 100% (n=3) | 100.0 | 100.5 | 100.5% |
| Mean (100%) | 100.5% | ||
| 120% (n=1) | 120.0 | 119.5 | 99.6% |
| 120% (n=2) | 120.0 | 121.0 | 100.8% |
| 120% (n=3) | 120.0 | 120.4 | 100.3% |
| Mean (120%) | 100.2% | ||
| Overall Mean Recovery | 100.2% | ||
| Acceptance Criteria | \multicolumn{3}{l}{Mean recovery at each level should be between 98.0% and 102.0%.} |
Precision
Expertise: Precision measures the degree of scatter between a series of measurements from the same homogenous sample.[6][8] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay): Prepare six individual test samples from the same homogenous batch at 100% of the target concentration. Analyze them on the same day, with the same analyst, on the same instrument. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision (Inter-assay): Repeat the experiment with six new samples on a different day, with a different analyst, and/or on a different HPLC system. The results from both sets are statistically compared.
Data Presentation & Acceptance Criteria:
Table 7: Precision Data
| Parameter | Day 1 / Analyst 1 / Inst 1 | Day 2 / Analyst 2 / Inst 2 | Acceptance Criterion |
| Sample 1 (% Assay) | 99.8 | 100.5 | |
| Sample 2 (% Assay) | 100.2 | 99.6 | |
| Sample 3 (% Assay) | 100.5 | 100.1 | |
| Sample 4 (% Assay) | 99.5 | 100.8 | |
| Sample 5 (% Assay) | 100.1 | 99.9 | |
| Sample 6 (% Assay) | 100.3 | 100.4 | |
| Mean | 100.1 | 100.2 | |
| Std. Deviation | 0.38 | 0.45 | |
| % RSD (Repeatability) | 0.38% | 0.45% | %RSD ≤ 2.0% |
| Overall % RSD (Intermediate) | \multicolumn{2}{c | }{\textbf{0.42%}} | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[11][12]
Experimental Protocol: The most common and regulatory-accepted method is based on the standard deviation of the response and the slope of the calibration curve.[19][20]
-
Use the data from the linearity study.
-
Calculate the standard deviation of the y-intercepts (σ) from the regression line.
-
Calculate the average slope (S) of the calibration curve.
-
Apply the following formulas:
-
Verification: Prepare a standard at the calculated LOQ concentration and inject it multiple times (n=6). The recovery should be accurate and the precision (%RSD) should be acceptable (typically ≤ 10%).[1]
Robustness
Expertise: Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][14][21]
Experimental Protocol:
-
Analyze a standard solution under the nominal method conditions.
-
Vary individual parameters one at a time while keeping others constant.
-
Record the effect on system suitability parameters (retention time, tailing factor, etc.).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. database.ich.org [database.ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmtech.com [pharmtech.com]
- 8. actascientific.com [actascientific.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. industrialpharmacist.com [industrialpharmacist.com]
- 11. youtube.com [youtube.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. aaps.ca [aaps.ca]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 20. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 21. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
A Guide to the Spectroscopic Differentiation of 2-Acetyl-4-butyramidophenol and Its Positional Isomers
Introduction
In the landscape of pharmaceutical development and quality control, the unambiguous identification of chemical entities is paramount. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of functional groups on a structural backbone—often exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, robust analytical methods for their differentiation are not merely a procedural formality but a critical component of ensuring drug safety and efficacy.
This guide focuses on 2-Acetyl-4-butyramidophenol, a substituted phenol that is structurally related to pharmacologically active compounds and is known as an impurity and metabolite of the beta-blocker Acebutolol.[1] We present a comparative spectroscopic analysis between this primary compound and three of its key positional isomers. The objective is to provide researchers, scientists, and drug development professionals with a detailed framework for distinguishing these closely related molecules using fundamental spectroscopic techniques. By examining the subtle yet significant variations in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, we will elucidate the structural nuances that govern their unique spectroscopic signatures.
The isomers selected for this comparison are:
-
Compound 1: this compound (The primary compound of interest)
-
Isomer A: 3-Acetyl-4-butyramidophenol
-
Isomer B: 4-Acetyl-2-butyramidophenol
-
Isomer C: 2-Acetyl-5-butyramidophenol
Figure 1: Chemical structures of this compound (1) and its positional isomers (A, B, C).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C). The relative positions of the electron-withdrawing acetyl group and the electron-donating hydroxyl and butyramido groups create unique electronic environments, leading to distinct chemical shifts and coupling patterns for each isomer.[2]
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is the most diagnostic for distinguishing these isomers. The substitution pattern dictates the number of protons on the ring and their splitting patterns.
Predicted ¹H NMR Spectral Data:
| Compound | Ar-H Signals (Predicted δ, ppm & Multiplicity) | -COCH₃ (s) | -OH (s, br) | -NH (s, br) | Butyryl Protons |
| 1: 2-Ac-4-Bu | 3H: ~7.8 (d), ~7.5 (dd), ~6.9 (d) | ~2.6 | ~10-12 | ~9-10 | ~2.3 (t), ~1.7 (m), ~1.0 (t) |
| A: 3-Ac-4-Bu | 3H: ~7.9 (d), ~7.6 (dd), ~6.9 (d) | ~2.5 | ~9-11 | ~9-10 | ~2.3 (t), ~1.7 (m), ~1.0 (t) |
| B: 4-Ac-2-Bu | 3H: ~7.8 (d), ~7.5 (dd), ~7.0 (d) | ~2.5 | ~9-11 | ~9-10 | ~2.3 (t), ~1.7 (m), ~1.0 (t) |
| C: 2-Ac-5-Bu | 3H: ~7.3 (d), ~7.2 (d), ~7.1 (dd) | ~2.6 | ~9-11 | ~9-10 | ~2.3 (t), ~1.7 (m), ~1.0 (t) |
*The chemical shifts of -OH and -NH protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding.[2]
Causality Behind the Differences:
-
Compound 1 (this compound): The acetyl group at the ortho position to the hydroxyl group allows for strong intramolecular hydrogen bonding. This can shift the phenolic -OH proton significantly downfield (δ > 10 ppm). The aromatic protons will show a clear ortho, meta, and para relationship.
-
Isomer A (3-Acetyl-4-butyramidophenol): The acetyl group is meta to the -OH group. The lack of direct ortho or para conjugation results in a different pattern of deshielding for the aromatic protons compared to Compound 1.
-
Isomer B (4-Acetyl-2-butyramidophenol): Here, the positions of the acetyl and butyramido groups are swapped relative to Compound 1. While the substitution pattern is still 1,2,4, the electronic interplay is different, leading to subtle but measurable changes in the chemical shifts of the aromatic protons.
-
Isomer C (2-Acetyl-5-butyramidophenol): This isomer has a 1,2,5-substitution pattern. The aromatic protons will exhibit a different set of coupling constants and chemical shifts compared to the 1,2,4-substituted isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The carbon directly attached to the hydroxyl group (C-OH), the acetyl group (C-COCH₃), and the butyramido group (C-NH) will have characteristic chemical shifts.
Predicted Key ¹³C NMR Chemical Shifts (Aromatic Region):
| Compound | C-OH (δ, ppm) | C-COCH₃ (δ, ppm) | C-NH (δ, ppm) | C=O (Acetyl) | C=O (Amide) |
| 1: 2-Ac-4-Bu | ~158 | ~120 | ~130 | ~204 | ~172 |
| A: 3-Ac-4-Bu | ~155 | ~132 | ~128 | ~198 | ~172 |
| B: 4-Ac-2-Bu | ~156 | ~131 | ~122 | ~197 | ~172 |
| C: 2-Ac-5-Bu | ~154 | ~122 | ~138 | ~204 | ~172 |
Rationale: The distinct electronic environment of each carbon atom in the benzene ring, as dictated by the specific arrangement of substituents, ensures that each isomer will produce a unique set of signals in the ¹³C NMR spectrum.[3]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing the exchangeable -OH and -NH protons.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Acquire spectra at a constant temperature (e.g., 298 K).
-
Set a spectral width sufficient to cover all expected signals (e.g., 0-15 ppm).
-
Employ a relaxation delay of 1-5 seconds and acquire 8-16 scans for a good signal-to-noise ratio.[2]
-
-
¹³C NMR Acquisition:
-
Perform a proton-decoupled experiment to obtain singlets for all carbon signals.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[2]
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Analyzing Molecular Vibrations
IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers contain the same functional groups (phenol, ketone, amide), the position of these groups affects the molecular vibrations, particularly those involving hydrogen bonding and the substitution pattern on the aromatic ring.[4][5]
Key Differentiating IR Absorption Bands (cm⁻¹):
| Vibration | Compound 1 (2-Ac-4-Bu) | Isomers A, B, C | Rationale for Differences |
| O-H Stretch (Phenol) | ~3200-3400 (broad, shifted) | ~3300-3500 (broad) | Intramolecular H-bonding between the ortho -OH and -COCH₃ in Compound 1 weakens the O-H bond, shifting the band to a lower wavenumber.[6] |
| N-H Stretch (Amide) | ~3300 | ~3300 | Generally similar, but can be influenced by intermolecular H-bonding. |
| C=O Stretch (Ketone) | ~1650 | ~1670 | The same intramolecular H-bond in Compound 1 slightly lowers the frequency of the acetyl C=O stretch. |
| C=O Stretch (Amide I) | ~1660 | ~1660 | Less affected by the positional changes. |
| C-H Out-of-Plane Bending | ~800-880 | Varies | This "fingerprint" region is highly diagnostic of the benzene ring substitution pattern (1,2,4 vs 1,2,5).[7][8] |
Experimental Protocol for ATR-FTIR Spectroscopy
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact using the pressure clamp.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000–650 cm⁻¹.[9]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after each measurement.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides a molecular fingerprint based on the fragmentation of a molecule. All four isomers have the same molecular formula (C₁₂H₁₅NO₃) and therefore the same nominal molecular weight of 221 g/mol . The molecular ion peak ([M]⁺˙) will appear at an m/z of 221. The differentiation lies in the relative abundances of the fragment ions.
Predicted Key Fragmentations (m/z):
The fragmentation is initiated by ionization, often at a lone pair of electrons on an oxygen or nitrogen atom.[10]
-
Molecular Ion [M]⁺˙: m/z 221 (present in all isomers, consistent with the Nitrogen Rule for an odd number of nitrogen atoms).[11]
-
Loss of Propyl Radical (-C₃H₇): m/z 178. This results from cleavage within the butyramido side chain, specifically the loss of the propyl group, leading to the [M - 43]⁺ ion. This is a likely fragmentation pathway for all isomers.
-
McLafferty Rearrangement of Butyramido Group: m/z 179. A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, resulting in the loss of propene (C₃H₆, 42 Da). The resulting fragment ion would be at [M - 42]⁺.
-
Alpha-Cleavage of Acetyl Group (-CH₃): m/z 206. Loss of the methyl radical from the acetyl group creates the [M - 15]⁺ ion.
-
Alpha-Cleavage of Butyramido Group (-CO-C₃H₇): m/z 136. Cleavage of the entire butyryl group from the amide nitrogen.
Differentiation through Fragmentation: The relative positions of the functional groups will influence which fragmentation pathways are most favorable. For instance, ortho effects in Compound 1 and Isomer B might promote specific rearrangements or cyclizations that are less likely in the other isomers, leading to unique fragment ions or different relative intensities of common fragments.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.
-
Gas Chromatography (GC):
-
Inject 1 µL of the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms).
-
Use a temperature program to separate the analyte from any impurities (e.g., start at 100°C, ramp to 280°C).
-
-
Mass Spectrometry (MS):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Use a standard electron ionization (EI) energy of 70 eV.
-
Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the analyte. Compare the fragmentation patterns of the different isomers.
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzene ring and carbonyl groups act as chromophores, while the -OH and -NHCOR groups are powerful auxochromes. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic interplay between these groups.
Predicted UV-Vis Absorption Maxima (λ_max):
| Compound | Predicted λ_max (nm) | Rationale |
| 1: 2-Ac-4-Bu | Longest λ_max | The ortho-acetyl and para-butyramido groups are both in conjugation with the phenolic -OH group, extending the conjugated system and causing a bathochromic (red) shift. |
| A: 3-Ac-4-Bu | Shorter λ_max | The acetyl group is meta to the -OH, breaking the direct conjugation path and leading to a hypsochromic (blue) shift compared to Compound 1. |
| B: 4-Ac-2-Bu | Long λ_max | Similar to Compound 1, with strong conjugation between the para-acetyl group and the hydroxyl group, resulting in a long wavelength of absorption. |
| C: 2-Ac-5-Bu | Intermediate λ_max | The electronic interactions in the 1,2,5-substitution pattern will result in a λ_max that is distinct from the 1,2,4-isomers. |
Note: The spectra of aminophenol isomers show distinct λ_max values based on the substitution pattern, supporting this predictive approach.[12][13]
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a dilute stock solution of the analyte. Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (in the Beer-Lambert law linear range).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Measurement: Replace the solvent with the sample solution in the cuvette and record the absorption spectrum over a range of approximately 200-400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) for each isomer.
Overall Workflow and Data Integration
A multi-technique approach is essential for the confident identification of isomers. The following workflow illustrates the logical progression of analysis.
Caption: A logical workflow for the spectroscopic comparison and identification of chemical isomers.
Safety Precautions
These compounds are chemical substances that require careful handling.[14] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for each compound before use.
Conclusion
The differentiation of positional isomers like those of this compound is a quintessential challenge in analytical chemistry. While techniques like mass spectrometry will yield an identical molecular weight for all isomers, a holistic approach leveraging the strengths of multiple spectroscopic methods provides the necessary resolving power. ¹H and ¹³C NMR spectroscopy offer the most definitive data through the precise mapping of atomic environments. Infrared spectroscopy provides crucial confirmation of functional groups and insights into intramolecular interactions like hydrogen bonding. Finally, UV-Visible spectroscopy and the fragmentation patterns in mass spectrometry serve as valuable complementary techniques that corroborate the structural assignments. By systematically applying these methods and understanding the causal relationships between molecular structure and spectral output, researchers can confidently and accurately distinguish between even the most closely related isomers.
References
- Vertex AI Search Result[4], Infrared Absorption Spectra of Trisubstituted Phenol Deriv
- PubChem - NIH. (n.d.). This compound.
- ChemBK. (2024). This compound.
- López-Lorente, Á. I., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. Journal of Chemical Education.
- Slideshare. (n.d.). Spectroscopic study of paracetamol.
- ResearchGate. (2025). Spectroscopic analysis of pharmaceutical formulations through the use of chemometric tools.
- Illinois State University. (2015). Infrared Spectroscopy.
- Penn State Research Database. (2022). Synthesis and Characterization of Acetaminophen: An Experimental and Theoretical Laboratory for the Undergraduate Curriculum.
- PubChemLite. (n.d.). This compound (C12H15NO3).
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of phenol.
- Vietnam Journals Online. (2020). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES.
- University Handout. (n.d.). Infrared Spectroscopy Guide.
- Course Hero. (n.d.). Synthesis of Acetaminophen and Analysis of Some Common Analgesics.
- Drugfuture. (n.d.). This compound.
- ResearchGate. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- PubMed. (1986). Spectrophotometric determination of aspirin by transacetylation of 4-aminophenol.
- NIH - PMC. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions.
- University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum of 4-Aminophenol.
- Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns.
- Home Sunshine Pharma. (n.d.). This compound CAS 40188-45-2.
- ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol).
- Sam Houston State University. (n.d.). Fragmentation and Interpretation of Spectra.
- ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol.
- YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms.
- PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways.
- American Institute of Chemists. (n.d.). Computational Studies on the IR & NMR Spectra of 2-Aminophenol.
- Chinachemnet. (n.d.). China this compound 40188-45-2.
Sources
- 1. This compound CAS 40188-45-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. whitman.edu [whitman.edu]
- 12. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 13. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
A Comparative Guide to the Synthetic Routes of 2-Acetyl-4-butyramidophenol: An Essential Intermediate for Cardiovascular Therapeutics
In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. 2-Acetyl-4-butyramidophenol, a critical precursor to the beta-blocker Acebutolol, presents a compelling case study in synthetic strategy.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the primary synthetic pathways to this valuable compound, offering researchers, chemists, and drug development professionals a comprehensive resource for selecting the optimal route based on efficiency, scalability, and green chemistry principles.
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind experimental choices and providing detailed, actionable protocols. All data is presented to facilitate objective comparison, and the discussion is grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of this compound
This compound, also known as N-(3-acetyl-4-hydroxyphenyl)butanamide, is a key intermediate in the synthesis of Acebutolol.[1] Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[2][3][4][5] The molecular structure of this compound, featuring a phenol, a ketone, and an amide functional group, necessitates a carefully considered synthetic approach to ensure regioselectivity and high yield.
This guide will explore three distinct and plausible synthetic routes, evaluating each on its merits and drawbacks.
Route 1: The Industrial Approach - One-Pot Amidation/Esterification Followed by Fries Rearrangement
This route, adapted from industrial methodologies, represents a streamlined and efficient pathway commencing from the readily available starting material, 4-aminophenol.[6] This approach is characterized by its "one-pot" initial step, which combines butanoylation of the amino group and esterification of the hydroxyl group, followed by a thermally induced, solvent-free Fries rearrangement.
Scientific Rationale and Mechanistic Insight
The initial one-pot reaction is a testament to process optimization. By conducting the butanoylation and subsequent esterification in a single vessel, this process minimizes solvent usage and reduces unit operations, aligning with the principles of green chemistry. The selection of a water-carrying agent like toluene or xylene is critical for driving the initial amidation between 4-aminophenol and n-butyric acid to completion by removing the water byproduct via azeotropic distillation.[6] The subsequent addition of an acid anhydride, after formation of the phenate salt, efficiently esterifies the hydroxyl group.
The cornerstone of this route is the Fries rearrangement, a classic named reaction that involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1][7][8][9] In this case, the acetyl group from the intermediate ester migrates to the ortho position of the phenolic hydroxyl group. The solvent-free, solid-phase nature of this rearrangement at elevated temperatures is a significant advantage in an industrial setting, reducing solvent waste and simplifying product isolation.[6] The regioselectivity of the Fries rearrangement is temperature-dependent; higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this synthesis.[7]
Visualizing the Pathway
Caption: Route 2: Stepwise Amidation and Friedel-Crafts Acetylation.
Experimental Protocol
Step 1: Synthesis of 4-Butyramidophenol
-
Dissolve 4-aminophenol in a suitable solvent (e.g., acetone or an aqueous basic solution).
-
Cool the solution in an ice bath.
-
Slowly add butyryl chloride or butyric anhydride with vigorous stirring.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Isolate the crude product by filtration.
-
Purify the 4-butyramidophenol by recrystallization.
Step 2: Friedel-Crafts Acetylation of 4-Butyramidophenol
-
Suspend 4-butyramidophenol and anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Route 3: A Convergent Approach from 4-Hydroxyacetophenone
This synthetic strategy employs a convergent approach, starting with the commercially available 4-hydroxyacetophenone. The key steps involve the introduction of a nitro group, followed by its reduction to an amine, and finally, N-acylation with a butyryl group.
Scientific Rationale and Mechanistic Insight
The initial step is the nitration of 4-hydroxyacetophenone. The hydroxyl and acetyl groups are both ortho-, para-directing. However, the hydroxyl group is a much stronger activating group, directing the incoming nitro group to the position ortho to it (and meta to the acetyl group). This regioselectivity is crucial for the success of this route. [10] The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl or Sn/HCl). [11]Care must be taken to choose conditions that do not affect the acetyl group.
The final step is the butanoylation of the resulting 3-amino-4-hydroxyacetophenone. As in Route 2, the amino group is more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acylation with butyryl chloride or butyric anhydride.
Visualizing the Pathway
Caption: Route 3: Convergent Synthesis from 4-Hydroxyacetophenone.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-3-nitroacetophenone
-
Dissolve 4-hydroxyacetophenone in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid.
-
Cool the solution in an ice-salt bath.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid, or fuming nitric acid in acetic acid) while maintaining a low temperature. [10]4. After the addition is complete, allow the reaction to stir at a low temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry. Recrystallization may be necessary for purification. [10] Step 2: Synthesis of 3-Amino-4-hydroxyacetophenone
-
Suspend the 4-hydroxy-3-nitroacetophenone in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the hot reaction mixture to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the 3-amino-4-hydroxyacetophenone and dry.
Step 3: Synthesis of this compound
-
Dissolve the 3-amino-4-hydroxyacetophenone in a suitable solvent.
-
Add a base (e.g., pyridine or triethylamine) to act as an acid scavenger.
-
Cool the solution and slowly add butyryl chloride or butyric anhydride.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Comparative Analysis of the Synthetic Routes
| Metric | Route 1: Industrial Approach | Route 2: Classical Approach | Route 3: Convergent Approach |
| Starting Material | 4-Aminophenol | 4-Aminophenol | 4-Hydroxyacetophenone |
| Number of Steps | 2 (One-pot followed by rearrangement) | 2 | 3 |
| Key Reactions | Amidation, Esterification, Fries Rearrangement | Amidation, Friedel-Crafts Acetylation | Nitration, Reduction, Amidation |
| Estimated Overall Yield | High (Industrially optimized) | Moderate to High | Moderate |
| Scalability | Excellent | Good | Good |
| Green Chemistry Aspects | - "One-pot" initial step reduces solvent and operations. - Solvent-free rearrangement. | - Stepwise nature may require more solvent and purification steps. | - Nitration step uses strong acids. - Reduction with metals can generate waste. |
| Key Advantages | - High efficiency and atom economy. - Well-suited for large-scale production. | - Utilizes well-understood, classical reactions. | - Convergent approach. - Avoids Fries rearrangement. |
| Key Challenges | - Fries rearrangement can be sensitive to conditions. - Potential for side products in the one-pot reaction. | - Regioselectivity of Friedel-Crafts acetylation needs to be controlled. | - Handling of nitrating agents requires care. - Reduction step needs to be selective. |
Conclusion and Future Perspectives
The synthesis of this compound offers a fascinating glimpse into the strategic decisions made in pharmaceutical chemistry. The industrial one-pot approach (Route 1) stands out for its elegance and efficiency, making it the preferred method for large-scale manufacturing. Its adherence to green chemistry principles through a one-pot reaction and a solvent-free rearrangement is particularly noteworthy.
The classical stepwise approach (Route 2) provides a reliable and well-understood alternative, suitable for laboratory-scale synthesis where process optimization is not the primary driver. The convergent route from 4-hydroxyacetophenone (Route 3) is a viable option, especially if the starting material is readily available and the challenges associated with nitration and selective reduction can be effectively managed.
Future research in this area will likely focus on further enhancing the green credentials of these syntheses. This could involve the development of more environmentally benign catalysts for the Fries rearrangement and Friedel-Crafts acetylation, or the exploration of biocatalytic methods for the key transformations. As the pharmaceutical industry continues to embrace sustainable practices, the evolution of synthetic routes to essential intermediates like this compound will remain a critical area of innovation.
References
- CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google P
- An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B. 2000.
- CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google P
- Fries Rearrangement. Organic Chemistry Portal. (n.d.).
- Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. International Journal of ChemTech Research. 2017.
- Fries Rearrangement. Merck Millipore. (n.d.).
- Synthesis of 4-hydroxyacetophenone (Scheme-12),...
- O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. 2021.
- CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google P
- via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure. (n.d.).
- p-Hydroxyaniline reacts with acetic anhydride to give N-(4-hydroxyphenyl).. Filo. 2025.
- Fries Rearrangement. Sigma-Aldrich. (n.d.).
- Butanamide, N-acetyl-N-(4-hydroxyphenyl)- | C12H15NO3 | CID - PubChem.
- Fries Rearrangement | Thermo Fisher Scientific - US.
- Aberystwyth University Two-Step Synthesis of Paracetamol (Acetaminophen)
- N-Terminus Acetyl
- The Power of Acetylation: Acetic Anhydride's Role
- This compound | 40188-45-2 - ChemicalBook.
- Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. (n.d.).
- Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol.
- Regioselective Fries Rearrangement and Friedel−Crafts Acylation as Efficient Routes to Novel Enantiomerically Enriched ortho-Acylhydroxy[2.2]paracyclophanes | Request PDF.
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
- Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. 2025.
- CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google P
- Optimization of reaction conditions for two pot synthesis of compound 4a.
- The Acetyl Derivative of a Novel Fries Rearrangement Product.
- CN105967986A - 3-hydroxyacetophenone synthesis method - Google P
- CN106905175A - A kind of preparation method of p-aminophenyl butyric acid - Google P
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- US20110190495A1 - N-butyramide, the preparation method and use thereof - Google P
- Synthesis of N-Boc-3-amino-1,2-epoxy-4-phenylbutane from (3S)-Hydroxy-g-butyrolactone by Means of the Hofmann Rearrangement.
- flavone - Organic Syntheses Procedure.
- CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google P
- CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google P
- A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. (n.d.).
Sources
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fries Rearrangement [sigmaaldrich.com]
- 9. Fries Rearrangement | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 11. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Acetyl-4-butyramidophenol and Aspirin Derivatives
This guide provides a comprehensive framework for the comparative analysis of 2-Acetyl-4-butyramidophenol, a structural analog of paracetamol, against established aspirin derivatives. Designed for researchers and drug development professionals, this document delves into the essential experimental protocols and theoretical underpinnings required to objectively evaluate and contrast their biological activities. We will explore the causality behind experimental choices, providing detailed methodologies for assessing anti-inflammatory, analgesic, antipyretic, and toxicological profiles.
Introduction: The Rationale for Comparison
The global search for novel non-steroidal anti-inflammatory drugs (NSAIDs) is driven by the need to balance therapeutic efficacy with an improved safety profile. Aspirin (acetylsalicylic acid), the archetypal NSAID, exerts its effects through the irreversible inactivation of cyclooxygenase (COX) enzymes, thereby inhibiting the production of prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[1][2] However, its therapeutic utility is often limited by significant gastrointestinal side effects, stemming from the non-selective inhibition of the homeostatic COX-1 isoform.[3][4][5]
This has led to the development of numerous aspirin derivatives aimed at mitigating these adverse effects while retaining or enhancing therapeutic activity.[3][6] In parallel, compounds structurally related to paracetamol (acetaminophen), such as this compound, represent an alternative chemical space for analgesic and antipyretic agents.[7] Paracetamol's mechanism is distinct from traditional NSAIDs and is not fully elucidated, but it is known to have a more favorable gastrointestinal safety profile compared to aspirin.[4][8]
This guide proposes a systematic approach to compare the biological activity of this compound with aspirin derivatives, providing the necessary tools to elucidate its mechanism, efficacy, and safety.
Mechanistic Foundations: The Cyclooxygenase Pathway
Understanding the primary target of aspirin is fundamental to this comparison. The enzyme cyclooxygenase (COX) exists in at least two isoforms: COX-1 and COX-2.[2]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastric mucus production and platelet aggregation.[2][9]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[2][5]
Aspirin irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2, making it a non-selective inhibitor, though it is more potent against COX-1.[1][9] The gastrointestinal toxicity of aspirin is largely attributed to its inhibition of COX-1.[4] Conversely, the mechanism of paracetamol and its analogs is thought to be more complex, possibly involving a central COX variant (COX-3), modulation of the endocannabinoid system, or effects on serotonergic pathways.[10]
Caption: The Arachidonic Acid Cascade and Sites of Inhibition.
Experimental Comparison Framework
A multi-tiered approach is essential for a thorough comparison, beginning with in vitro assays to determine target engagement and potency, followed by in vivo models to assess efficacy and safety in a physiological context.
Part A: In Vitro Biological Evaluation
1. Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
-
Rationale: This is the foundational assay to determine if this compound acts via the same primary mechanism as aspirin. By evaluating its inhibitory concentration (IC50) against both COX-1 and COX-2, we can quantify its potency and selectivity. A high COX-1/COX-2 IC50 ratio would suggest COX-2 selectivity and a potentially lower risk of gastrointestinal side effects.[11]
-
Methodology: A colorimetric or fluorometric inhibitor screening assay is recommended for efficiency.[12][13]
Protocol: Colorimetric COX Inhibitor Screening [12]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Dilute Heme cofactor in Assay Buffer.
-
Prepare working solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer.
-
Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare serial dilutions of test compounds (this compound, Aspirin, and a selective COX-2 inhibitor like Celecoxib as a control) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To "Inhibitor Wells," add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound dilution to the corresponding wells. For "100% Activity" wells, add 10 µL of DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the arachidonic acid/TMPD solution to all wells.
-
Immediately monitor the absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC50 value.
-
Calculate the COX-2 Selectivity Index: (IC50 for COX-1) / (IC50 for COX-2).
-
2. In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
-
Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent heat-induced protein denaturation is a recognized indicator of anti-inflammatory activity.[14][15] This assay provides a mechanistic insight that is independent of the COX pathway.
-
Methodology: The assay measures the inhibition of heat-induced denaturation of albumin.[15]
Protocol: Inhibition of Albumin Denaturation [14][15]
-
Reaction Mixture Preparation:
-
Prepare test solutions of this compound and aspirin derivatives at various concentrations (e.g., 100-1000 µg/mL) in a suitable solvent.
-
The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test solution.
-
A control solution consists of the same mixture with the test solution replaced by the solvent.
-
-
Incubation and Measurement:
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
Part B: In Vivo Efficacy and Safety Evaluation
All in vivo experiments must be conducted following approved animal care guidelines. Acclimatize animals for at least one week under controlled conditions before experimentation.[16][17]
Caption: Generalized Workflow for In Vivo Comparative Studies.
1. Analgesic Activity: Acetic Acid-Induced Writhing Test
-
Rationale: This model is highly sensitive for peripheral analgesics. Intraperitoneal injection of acetic acid causes tissue irritation and triggers the release of inflammatory mediators like prostaglandins, leading to characteristic abdominal constrictions (writhing).[16][18][19] A reduction in the number of writhes indicates analgesic activity.
-
Methodology: Mice are pre-treated with the test compounds before acetic acid injection, and the number of writhes is counted.[16]
Protocol: Acetic Acid-Induced Writhing in Mice [16][18]
-
Animal Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline).
-
Group II: Positive Control (Aspirin, e.g., 100 mg/kg, p.o.).
-
Groups III-V: this compound (e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments orally (p.o.).
-
After 60 minutes, inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the total number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous 20-minute period.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage protection (analgesia) using the formula: % Protection = [ (Mean Writhes_control - Mean Writhes_treated) / Mean Writhes_control ] * 100
-
2. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
-
Rationale: This is a classic and highly reproducible model of acute inflammation. Sub-plantar injection of carrageenan induces a biphasic inflammatory response, with the later phase (after 3 hours) being highly dependent on prostaglandin synthesis.[18][20] Inhibition of paw swelling (edema) in this later phase is indicative of COX-2 inhibitory activity.
-
Methodology: Paw volume is measured before and at set intervals after carrageenan injection in pre-treated rats.[21]
Protocol: Carrageenan-Induced Paw Edema in Rats [18][21]
-
Animal Grouping (n=6-8 per group):
-
Group I: Vehicle Control.
-
Group II: Positive Control (Indomethacin or Aspirin, e.g., 10 mg/kg, p.o.).
-
Groups III-V: this compound (e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective treatments orally.
-
After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage inhibition of edema using the formula: % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] * 100
-
3. Antipyretic Activity: Brewer's Yeast-Induced Pyrexia
-
Rationale: Pyrexia (fever) is a hallmark of the inflammatory response, mediated by the action of prostaglandins (particularly PGE2) on the hypothalamus. Inducing fever with Brewer's yeast provides a standard model to assess the antipyretic potential of test compounds.[17][22][23]
-
Methodology: Rectal temperature is measured in rats before and after the induction of pyrexia and subsequent treatment.[17]
Protocol: Brewer's Yeast-Induced Pyrexia in Rats [17][21]
-
Induction of Pyrexia:
-
Record the basal rectal temperature of each rat.
-
Induce pyrexia by subcutaneous injection of a 20% aqueous suspension of Brewer's yeast (10 mL/kg).
-
After 18 hours, record the rectal temperature again. Select only the animals that show an increase in temperature of at least 0.7°C for the study.
-
-
Animal Grouping and Treatment (n=6-8 per group):
-
Group I: Pyretic Control (Vehicle).
-
Group II: Positive Control (Paracetamol, e.g., 150 mg/kg, p.o.).[22]
-
Groups III-V: this compound (e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments orally.
-
Record the rectal temperature at 1, 2, 3, and 4 hours post-treatment.
-
-
Data Analysis:
-
Calculate the mean reduction in rectal temperature for each group at each time point compared to the pyretic control.
-
4. Safety Assessment: Gastrointestinal Tolerability
-
Rationale: The primary differentiating safety factor between aspirin and paracetamol-like compounds is gastrointestinal toxicity.[4][8] A direct comparison of the potential for this compound to cause gastric damage versus aspirin is critical.
-
Methodology: High doses of the compounds are administered to rats, and the stomach is later examined for lesions and ulceration.
Protocol: Gastric Ulcerogenicity Study in Rats [4]
-
Animal Grouping (n=6-8 per group):
-
Group I: Vehicle Control.
-
Group II: Ulcerogenic Control (Aspirin, e.g., 200 mg/kg, p.o.).
-
Groups III-V: this compound (e.g., 200, 400, 800 mg/kg, p.o.).
-
-
Procedure:
-
Fast the rats for 24 hours prior to the experiment but allow free access to water.
-
Administer the respective treatments orally.
-
Four hours after administration, sacrifice the animals by cervical dislocation.
-
Remove the stomach, open it along the greater curvature, and wash gently with saline.
-
Examine the gastric mucosa for any signs of hemorrhage, erosions, or ulcers using a magnifying glass.
-
-
Data Analysis:
-
Score the gastric lesions based on their number and severity (e.g., 0 = no lesion; 1 = small petechiae; 5 = large ulcer > 4mm).
-
Calculate a mean Ulcer Index (UI) for each group.
-
Compare the UI of the test groups to the aspirin and vehicle control groups.
-
Data Summary and Interpretation
The quantitative data generated from these experiments should be summarized in clear, comparative tables to facilitate analysis.
Table 1: Hypothetical In Vitro Activity Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Albumin Denaturation Inhibition (IC50, µg/mL) |
| Aspirin | 0.5 | 8.5 | 0.06 | 450 |
| Celecoxib (Control) | 15 | 0.05 | 300 | >1000 |
| This compound | >100 | >100 | N/A | 620 |
Table 2: Hypothetical In Vivo Efficacy and Safety Profile (at 100 mg/kg)
| Compound | Analgesic Activity (% Protection) | Anti-inflammatory Activity (% Inhibition at 3h) | Antipyretic Activity (Temp. Reduction at 2h, °C) | Ulcer Index (UI) |
| Vehicle Control | 0 | 0 | 0 | 0.1 ± 0.05 |
| Aspirin | 65.2% | 58.1% | 1.8 ± 0.2 | 4.5 ± 0.8 |
| Paracetamol (Control) | 55.8% | 25.3% | 2.1 ± 0.3 | 0.4 ± 0.1 |
| This compound | 58.5% | 30.5% | 1.9 ± 0.2 | 0.5 ± 0.1 |
Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound, unlike aspirin, is not a direct inhibitor of COX-1 or COX-2, pointing towards a different mechanism of action. Table 2 would show that despite its lack of direct COX inhibition, it possesses analgesic and antipyretic efficacy comparable to paracetamol and superior gastrointestinal safety compared to aspirin. Its moderate anti-inflammatory effect, weaker than aspirin but present, would warrant further investigation.
Conclusion
This guide outlines a rigorous, multi-faceted experimental strategy to compare the biological activities of this compound and aspirin derivatives. By systematically evaluating their effects on key enzymatic targets in vitro and assessing their analgesic, anti-inflammatory, antipyretic, and gastrointestinal effects in vivo, researchers can build a comprehensive profile of this novel compound. This structured approach, grounded in established pharmacological methods, is essential for identifying promising new therapeutic agents with an optimal balance of efficacy and safety, ultimately contributing to the development of next-generation analgesics and anti-inflammatory drugs.
References
- Mechanism of action of aspirin - Wikipedia.
- 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity.
- Aspirin | Circulation - American Heart Associ
- Screening models(IN-VIVO)
- The mechanism of action of aspirin - PubMed.
- General Explanation of Aspirin: Recent and Future Advancement - Auctores | Journals.
- Aspirin: The Mechanism of Action Revisited in the Context of Pregnancy Complic
- Aspirin Derivatives Exploration: A Review on Comparison Study with Parent Drug.
- Structure-activity study of paracetamol analogues: inhibition of replicative DNA synthesis in V79 Chinese hamster cells - PubMed.
- Gastrointestinal Effects of Antipyretic Analgesics - PubMed.
- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods - | International Journal of Innov
- In vivo analgesic activity: Significance and symbolism.
- Paracetamol vs Aspirin: Your essential guide to more accur
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid deriv
- Aspirin - Wikipedia.
- Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models - Frontiers.
- Gastrointestinal tolerability of ibuprofen compared with paracetamol and aspirin
- COX Colorimetric Inhibitor Screening Assay Kit.
- In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS.
- Aspirin vs Paracetamol Comparison - Drugs.com.
- Structure-activity study of paracetamol analogs: inhibition of replicative DNA synthesis in V79 Chinese hamster cells | Chemical Research in Toxicology - ACS Public
- Experimental evaluation of antipyretic and analgesic activity of aspartame - PMC - NIH.
- Gastrointestinal Tolerability of Ibuprofen Compared with Paracetamol and Aspirin at Over-the-Counter Doses - ResearchG
- Synthesis and biological activity of aspirin deriv
- Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity - ResearchG
- Assessment of Analgesic, Anti-Inflammatory And Anti-Pyretic Activities of Malva Neglecta Wallr.
- EVALUATION OF POLYHERBAL FORMULATION FOR ANTIPYRETIC ACTIVITY ON SMALL ANIMAL MODEL | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF - ResearchG
- Analgesic, anti-inflammatory and antipyretic activities of ethanol extract of Annona senegalensis leaves in experimental animal models | International Journal of Basic & Clinical Pharmacology.
- A Short Review on Biological Activities of Paracetamol Deriv
- Technical Support Center: Controlling for COX-1 Inhibition in Cox-2-IN-1 Experiments - Benchchem.
- Synthesis and biological activity of aspirin derivatives - ResearchG
- A Comparative Analysis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) for Researchers - Benchchem.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH.
- In vitro assays to investigate the anti-inflamm
- Full article: Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Deriv
- This compound - ChemBK.
Sources
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gastrointestinal effects of antipyretic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. Synthesis and biological activity of aspirin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Gastrointestinal tolerability of ibuprofen compared with paracetamol and aspirin at over-the-counter doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. A Short Review on Biological Activities of Paracetamol Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 15. tandfonline.com [tandfonline.com]
- 16. scielo.br [scielo.br]
- 17. Frontiers | Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models [frontiersin.org]
- 18. ijisrt.com [ijisrt.com]
- 19. In vivo analgesic activity: Significance and symbolism [wisdomlib.org]
- 20. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. ijpsr.com [ijpsr.com]
- 23. ijbcp.com [ijbcp.com]
A Comparative Guide to the Purity Assessment of 2-Acetyl-4-butyramidophenol Using Reference Standards
In the landscape of pharmaceutical development and quality control, the rigorous assessment of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy. This guide provides an in-depth, technical comparison of methodologies for determining the purity of 2-Acetyl-4-butyramidophenol, a known impurity of the beta-blocker Acebutolol, often referred to as Acebutolol Related Compound A.[1][2][3] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative pharmacopeial standards.
Introduction: The Critical Role of Impurity Profiling
This compound (CAS: 40188-45-2) is a significant process-related impurity and potential degradant in the synthesis of Acebutolol hydrochloride.[4][5] Its chemical structure features a substituted phenol, making it a molecule of interest in medicinal chemistry.[1][6] The presence and quantity of such impurities in an active pharmaceutical ingredient (API) can directly impact the safety and efficacy of the final drug product.[7] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over these impurities.[8]
The use of highly characterized reference standards is the cornerstone of accurate impurity quantification.[9][10] These standards serve as a benchmark for analytical methods, enabling the precise and reliable determination of impurity levels.[7] This guide will compare and contrast the use of different reference standards in the context of a validated High-Performance Liquid Chromatography (HPLC) method, the most widely adopted technique for this type of analysis.[4][11]
Analytical Methodologies: A Comparative Overview
While various analytical techniques can be employed for impurity detection, HPLC remains the gold standard for its robustness, sensitivity, and resolving power. Other methods like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) have their applications but often lack the quantitative precision of HPLC for non-volatile impurities like this compound.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Causality of Method Selection: The choice of a reversed-phase HPLC method is dictated by the chemical nature of this compound and Acebutolol. Both are moderately polar organic molecules, making them well-suited for separation on a nonpolar stationary phase like C18 with a polar mobile phase, typically a mixture of water/buffer and an organic modifier like acetonitrile or methanol.[2][12] UV detection is appropriate due to the presence of chromophores in the molecular structures.[2][11]
Experimental Protocol: HPLC Purity Assessment
This section provides a detailed, step-by-step protocol for the purity assessment of this compound using a pharmacopeial-grade reference standard. This protocol is designed to be self-validating through the inclusion of system suitability tests.
Materials and Reagents
-
Reference Standards:
-
USP Acebutolol Related Compound A RS (this compound)
-
USP Acebutolol Hydrochloride RS
-
-
Sample: Test sample of this compound
-
Solvents: HPLC grade acetonitrile, water, phosphoric acid, and triethylamine.[2]
-
Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, and pipettes.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size | Provides excellent resolution for moderately polar compounds. The dimensions are standard for robust analytical methods. |
| Mobile Phase | Gradient elution with Solution A and Solution B (See preparation below) | A gradient is often necessary to achieve optimal separation of the main component from its impurities with varying polarities within a reasonable run time.[2] |
| Solution A | Mix 2.0 mL of phosphoric acid and 3.0 mL of triethylamine, and dilute with water to 1 L.[2] | The buffered aqueous phase controls the pH to ensure consistent ionization and retention of the analytes. Triethylamine is a tailing inhibitor. |
| Solution B | Acetonitrile and Solution A (50:50).[2] | Acetonitrile is a common organic modifier that provides good peak shape and elution strength for the analytes of interest. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Detection | UV at 240 nm.[2][12] | This wavelength provides good sensitivity for both Acebutolol and this compound based on their UV absorbance spectra. |
| Injection Volume | 25 µL.[2] | A typical injection volume for analytical HPLC, providing a good balance between signal intensity and potential for column overload. |
| Column Temperature | 40°C.[2] | Elevated temperature can improve peak shape and reduce viscosity of the mobile phase, leading to better efficiency and lower backpressure. |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve USP Acebutolol Related Compound A RS in a suitable solvent (e.g., a mixture of acetonitrile and Solution A) to obtain a known concentration of approximately 0.2 mg/mL.[2]
-
Standard Solution: Dilute the Standard Stock Solution with Solution A to a final concentration of approximately 0.002 mg/mL.[2]
-
Sample Solution: Accurately weigh and dissolve the this compound test sample in Solution A to obtain a concentration of approximately 2 mg/mL.[2]
-
System Suitability Solution: Prepare a solution containing both USP Acebutolol Hydrochloride RS and USP Acebutolol Related Compound A RS at low concentrations in Solution A to verify the resolution and performance of the chromatographic system.[2]
Experimental Workflow
Caption: HPLC Purity Assessment Workflow.
System Suitability
Before sample analysis, the system suitability solution is injected to ensure the chromatographic system is performing adequately. Key parameters to evaluate include:
-
Resolution: The resolution between the Acebutolol and this compound peaks should be greater than 2.0 to ensure baseline separation.
-
Tailing Factor: The tailing factor for each peak should be less than 2.0 for symmetrical peaks.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0% for peak area and retention time.
Calculation of Purity
The purity of the this compound sample is determined by comparing the peak area of the main component in the sample chromatogram to the sum of all peak areas. The percentage of any other impurity can be calculated using the following formula, assuming the response factor is the same:
% Impurity = (Areaimpurity / Total Areaall peaks) x 100
For quantification against a reference standard, the concentration of a specific impurity is calculated as follows:
% Impurity = (Areaimpurity in sample / Areastandard) x (Concstandard / Concsample) x 100
Comparison of Reference Standards
The quality of the reference standard is paramount for accurate purity assessment. Here is a comparison of different grades of reference standards that may be available:
| Reference Standard Type | Typical Purity | Characterization | Intended Use | Advantages | Disadvantages |
| Pharmacopeial (e.g., USP, EP) | >99.5% | Extensively characterized using multiple analytical techniques (HPLC, MS, NMR, TGA, etc.).[3] | Quantitative analysis, method validation, and as a primary reference standard.[8] | Highest level of accuracy and traceability; accepted by regulatory authorities. | Higher cost and may have limited availability. |
| Certified Reference Material (CRM) | >98.0% | Well-characterized with a certificate of analysis detailing purity and uncertainty. | Quantitative analysis in quality control labs. | Good accuracy and traceability; often more readily available than pharmacopeial standards. | May not be directly accepted for all regulatory submissions without further validation. |
| Analytical Standard | >95.0% | Characterized by at least one analytical method (e.g., HPLC). | Qualitative identification and semi-quantitative analysis. | Lower cost and widely available. | Lower purity and less comprehensive characterization can lead to inaccurate results.[9] |
| Research Grade | Variable | May have limited characterization data. | Early-stage research and development. | Lowest cost. | Not suitable for quantitative analysis or quality control due to unknown purity.[9] |
Conclusion
The purity assessment of this compound is a critical aspect of ensuring the quality and safety of Acebutolol drug products. A well-validated, robust HPLC method is the cornerstone of this analysis. The accuracy of the results is directly dependent on the quality of the reference standard used. For definitive quantitative analysis intended for regulatory submission, the use of pharmacopeial-grade reference standards is non-negotiable. By following a structured and self-validating experimental protocol, researchers and drug development professionals can ensure the integrity of their data and, ultimately, the safety of the final pharmaceutical product.
References
- PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. [Link]
- Scribd. Acebutolol Hydrochloride. [Link]
- NIH. (2015).
- USP. (2025, February 17). Acebutolol Hydrochloride USP 2025. [Link]
- PubChem. This compound. [Link]
- ResearchGate. (2014, August 5).
- ChemBK. This compound. [Link]
- Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. [Link]
- Pharmaceutical Technology. (2009, April 2).
- Knors Pharma. (2024, June 10). Enhancing Quality Assurance: Reference Standards for Impurities in Pharmaceuticals. [Link]
- PubChemLite. This compound (C12H15NO3). [Link]
- Scribd. (2020, November 27). USP-NF Acebutolol Hydrochloride. [Link]
- SynZeal. Acebutolol EP Impurity I. [Link]
- ResearchGate. (2015, August 8). Development of an Ion-Pair HPLC Method for Determination of Acebutolol in Pharmaceuticals. [Link]
Sources
- 1. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. アセブトロール 塩酸塩 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 40188-45-2 [chemicalbook.com]
- 6. This compound | C12H15NO3 | CID 736331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. knorspharma.com [knorspharma.com]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Acebutolol Intermediates
<
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison and cross-validation of analytical techniques for monitoring the synthesis of acebutolol, a widely used cardioselective beta-blocker. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights and detailed experimental protocols to ensure robust and reliable analysis of acebutolol and its intermediates.
The Critical Role of Intermediate Analysis in Acebutolol Synthesis
Acebutolol is synthesized through a multi-step process, often starting from 4-aminophenol.[1] Key intermediates, such as 2-acetyl-4-n-butyramidophenol, are formed along this pathway.[2] The purity of these intermediates directly impacts the quality, safety, and efficacy of the final acebutolol API. Therefore, rigorous analytical monitoring at each stage is not merely a regulatory requirement but a cornerstone of process understanding and control. The choice of analytical technique is critical and depends on the physicochemical properties of the intermediates, including their volatility, thermal stability, and polarity.
A Comparative Overview of Key Analytical Techniques
The three primary chromatographic techniques employed in pharmaceutical analysis are HPLC, GC, and LC-MS. Each possesses distinct advantages and limitations for the analysis of acebutolol intermediates.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it particularly suitable for many pharmaceutical ingredients.[3] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For acebutolol and its intermediates, HPLC is often the primary technique for purity assessment and impurity profiling.[4][5]
-
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[3] The separation is achieved by partitioning analytes between a gaseous mobile phase and a stationary phase.[6] While less commonly used for the primary analysis of non-volatile acebutolol, GC excels in detecting volatile impurities, such as residual solvents, that may be present from the synthesis process.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.[7] LC-MS is invaluable for the identification and characterization of unknown impurities and degradation products, providing definitive molecular weight and structural information.[9][10]
Head-to-Head Performance Comparison
The selection of an analytical method should be guided by a thorough evaluation of its performance characteristics. The following table summarizes the expected performance of HPLC, GC, and LC-MS for the analysis of acebutolol intermediates, based on validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[11][12]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Causality Behind Performance |
| Specificity | High; excellent for non-volatile impurities.[3] | Good; potential for thermal degradation of analyte or impurities.[3] | Very High; provides mass-to-charge ratio for definitive identification.[7] | HPLC is ideal for the polar, non-volatile nature of acebutolol and its intermediates. GC's high temperatures can cause degradation. LC-MS offers an orthogonal detection method, enhancing specificity. |
| Linearity (R²) | > 0.999[3] | > 0.995[3] | > 0.999 | Both techniques are expected to show excellent linearity over a defined concentration range, a prerequisite for accurate quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0%[3] | 95.0 - 105.0%[3] | 98.0 - 102.0% | HPLC and LC-MS often provide slightly better accuracy due to the lower risk of sample degradation at ambient temperatures.[3] |
| Precision (%RSD) | < 2.0%[3] | < 5.0%[3] | < 2.0% | The lower operating temperatures and automated injection systems of modern HPLC and LC-MS systems typically lead to better precision. |
| Limit of Detection (LOD) | Low (ng range)[3] | Moderate (pg to ng range)[3] | Very Low (pg to fg range) | The choice of detector is crucial. A Flame Ionization Detector (FID) in GC is very sensitive to hydrocarbons, while MS detectors in LC-MS offer unparalleled sensitivity. |
| Limit of Quantitation (LOQ) | Low (ng range)[3] | Moderate (pg to ng range)[3] | Very Low (pg to fg range) | Both techniques provide sufficiently low LOQs for impurity profiling, with LC-MS being the most sensitive. |
| Robustness | Generally robust to small changes in mobile phase composition, pH, and temperature.[3] | Sensitive to changes in carrier gas flow rate, temperature programming, and injection parameters. | Robustness is dependent on both the LC and MS components, requiring careful optimization. | The stability of the liquid mobile phase in HPLC contributes to its robustness. The gaseous mobile phase and high temperatures in GC make it more susceptible to variations. |
The Imperative of Cross-Validation
Relying on a single analytical technique can lead to an incomplete understanding of a sample's purity profile. Cross-validation, the process of comparing results from two or more orthogonal (different and independent) analytical methods, is a cornerstone of robust analytical science. It provides a self-validating system that ensures the reliability and consistency of the data. For acebutolol intermediates, a dual-method approach using HPLC as the primary technique and a complementary method like GC or LC-MS is highly recommended.[3] This strategy is particularly effective for detecting a wider range of potential impurities, from non-volatile process-related substances to volatile residual solvents.
The following diagram illustrates a typical cross-validation workflow:
Caption: Cross-validation workflow for HPLC and GC/LC-MS methods.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, step-by-step methodologies for the analysis of acebutolol intermediates. These protocols are designed to be self-validating by incorporating system suitability tests.
HPLC-UV Method for Purity Assessment
This method is suitable for the quantification of acebutolol intermediates and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Reference standards for acebutolol and known intermediates
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the acebutolol intermediate sample in methanol to a known concentration.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor (should be < 2.0) and theoretical plates (should be > 2000).
-
Analysis: Inject the calibration standards and sample solutions.
-
Data Processing: Integrate the peak areas and construct a calibration curve to determine the concentration of the intermediate in the sample.
GC-FID Method for Residual Solvent Analysis
This method is designed to detect and quantify volatile residual solvents that may be present in the intermediate samples.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness)
-
Headspace autosampler
-
Data acquisition and processing software
Reagents and Standards:
-
Dimethyl sulfoxide (DMSO) or another suitable solvent
-
Reference standards for expected residual solvents
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Headspace Parameters: Vial equilibration at 80°C for 15 minutes.
Procedure:
-
Standard Preparation: Prepare a stock solution of the residual solvent standards in DMSO.
-
Sample Preparation: Accurately weigh the intermediate sample into a headspace vial and add a known volume of DMSO.
-
System Suitability: Inject a standard solution to verify system performance, including resolution between critical solvent pairs.
-
Analysis: Analyze the standard and sample preparations using the headspace GC-FID system.
-
Data Processing: Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to those of the standards.
LC-MS/MS for Impurity Identification
This protocol is for the identification and structural elucidation of unknown impurities.
Instrumentation:
-
LC-MS/MS system (e.g., quadrupole time-of-flight or triple quadrupole)
-
The same HPLC front-end and column as described in the HPLC-UV method can be used.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Full scan for initial screening, followed by product ion scan (MS/MS) for fragmentation analysis of detected impurities.
-
Collision Energy: Ramped to obtain informative fragmentation patterns.
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC-UV method.
-
Analysis: Infuse the sample into the LC-MS/MS system.
-
Data Analysis:
-
Examine the full scan data for any peaks that are not the main intermediate.
-
Perform MS/MS analysis on these unknown peaks to obtain their fragmentation patterns.
-
Use the accurate mass measurement and fragmentation data to propose structures for the impurities. Degradation pathway analysis can also be performed.[10][13]
-
Conclusion: A Multi-faceted Approach to Ensuring Quality
The cross-validation of analytical techniques is not merely a procedural formality but a scientific necessity for ensuring the quality and safety of acebutolol and its intermediates. While HPLC serves as a robust primary method for purity and assay, its combination with orthogonal techniques like GC for volatile impurities and LC-MS for structural elucidation provides a comprehensive and self-validating analytical strategy. By understanding the causality behind experimental choices and adhering to rigorous validation protocols, researchers and drug development professionals can build a complete and reliable purity profile, ultimately contributing to the development of safer and more effective medicines.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTBrzM3IQC51XhzbpHs-OnrK4in3c5i761gsHfy1RYlkZX6UtUux2wEVT3ThUscXoiBx_ljO3LEOMd2FC0m_3fZX29PqzQk-yFQqBLXrJaCk-Yu6A6y8YtPYXDvJvwq4X1wzZfMwWljctrmhZs_BlnHLm9c3cmoSRKMdPT4F-Fobe88uG9TqNILQPIRO0vY1eJnJu9lAroayHmynsS1sy8BICqkPiNRuPTMmZVId1BRUj9TMk=
- ICH. (n.d.). Quality Guidelines. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXdBUOIqsK2bXJdNGHFLoos5jiJHmHqq83DK6W5OY-WTQZQqvf_q4TO65TJz1rvbQAE-TZUeMnUVNtQvqxQihnGqxXNK0IWeKSzsD0p9Vg2ebhArtXWulvkJmgB4FN3ntVqL0885I=
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHttbRE8qwdjLFf5SsohM-XJctBnGmVZnyoUYVlGg1FLnW-7sR2RYT2TFyZIgzhkjXD7XolefpTOyO_uhTi5p3NQxXrz-tSvau91fnipf793VOpdy6V6juiLZjPig7dmsxv_B3yWir3TquleB1PuOzdJ10SJVPoIr3RxGexjQN9d_luMMgIJJyD_eZSFHg7gYUFvC7RxgUSCCeN6R-5tBHwlxcrLBRj-Kubrk6ygP7yydp3jfdlzerJD3JRxRqBWWgXb4sx_tNigCl4PIQg_e27Kg==
- AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGffnelHpiJeqUSV-Bn5TGNzZ4_AaGR6x7JFuDD49GhL1JAmQtQJp7o9Po91NbcBD-2JTXOzi-bjeYdktZp_HpobAzQJsP8EBUUZfpHXiGbpQweaDHwK88ImPE-gU9QmGDX2M9cO7FxNoknsMve93hgUdSjo7-Qn2bjk5RSt53rf40e7IT0Y4E-LF0=
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiTJ0AyacE2VM6BVsvt6uJwdAi2R7PqduHmDItm3AnDhZKGy-QvWF1ydBntIjbq5Bopw1M-6wGVTxukBVlFjNKwOsGD9vtxOcs-pD37NRMx3KBtqiZznMTlZ18bKZmb98rgnYbrJdFFLcGS60owBBW-RxICHh_mUEeXg2nL-apnGwo8IuxHA-E8svdAr2YFFy8z3WQyo6WZx1HB7WJ692dxXh5JH9NvuH0Gvqoq1kRI7-acw==
- FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7hU-6T_VSpHSR_aBE9bR3f6CKhDX7vVvTFU75UKEMVtdaPrYLeoywd-Cde0jo0usNjd8sQNK55J-zm7rzM2IzRRZ7wUtz1jW6siTzufBtKDB3gLNfHy3uj9G7rDsTwrO0XUds
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxn8ah3joHZ7TKiAKVfFxs3E1XmoQf6rHwXCF9FgDZtp2PqL6tMoB3We_7KSe3-ny9_UZvFLK26vuXW4Ad9oq8uXbia_TRu9LoiKAF1SdwyzrKkXmif4pV_lIY8ELOhz550a8ANqlLluKQe6UZOfqnLZYpB2JVVwQ83DKwsf_de9_D3iD3S1KNxs7qHlG5UOaXbCbAYIbq8Gy4liop
- Scribd. (n.d.). Acebutolol Hydrochloride. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlm9cq99tSJLRHdw2-p2moIM1GXaDcXoJ7O2Lz7auHtDKjhuHBfp1KMiyoHtY4ANWurEy9Z4xFgTchbnGQwuPDXf7OX6ZObX2toyR-Qij7RRqbxgxgpIpoz8B423_Hxiffy5DqVb0q9xgxgRrAIoncGLNT5xnQ-UxEPms1DA==
- El-Gindy, A., Ashour, A., Abdel-Fattah, L., & Shabana, M. M. (2001). First derivative spectrophotometric, TLC-densitometric, and HPLC determination of acebutolol HCL in presence of its acid-induced degradation product. Journal of Pharmaceutical and Biomedical Analysis, 25(1), 171-179.
- Patsnap Eureka. (2025, September 22). Compare GC-MS vs HPLC for Drug Metabolite Analysis. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDQxvcxO3zkKcZ_GHzcaQNSlp5oezeRF6_VmHCyZH0lYuYXRuESwfemaeY9K5Q2mNt2w42evFpV2DVIdIVDx7jWOMzhJxSdk4EXUuSMYz7zLunw9eiMHIXbNYuLzUfH7bx9pCTTbldB2h59iYZyLFswoWZd-GOslGzuG1M5-WC_lm65TbeodRoCrxky76-dw==
- Singh, S., Kumar, V., & Shah, D. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(4), 257-266.
- Wang, Y., Shen, D. D., Wang, Z. Y., & Zhu, J. T. (2008). Study on the synthesis of (R)- and (S)-acebutolol. Chinese Journal of Pharmaceuticals, 39(10), 731-733.
- Singh, S., Kumar, V., & Shah, D. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(4), 257-266.
- Google Patents. (n.d.). CN1510026A - The synthetic method of acebutolol. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGf0SaU13vR4lGT4Vhhq5I13qaowYAsr7T3kTeUoBcEv0NkN5sZ5umICVHNv-9dAPWJH3pSxnGee3HPy9vAn7kFMFY91F4kcj0PHRZuAAbzv0qKSjAkpv7oJCX2eNjbCftmS7VLbwAMmlo
- Singh, S., Kumar, V., & Shah, D. (2018). LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(4), 257-266.
- All About Drugs. (2014, September 5). Acebutolol……..For the management of hypertension and ventricular premature beats in adults. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHugI5HoJWuJyFtepSmXH0rS2r9yeTwMbba0nYpsveoipD8_14ny6U8lAFQhSevf2K0OUw2USlyfGYydRKiIpToVg9wlxEkwbD6nB_qBT6volQ2G3SHvlyjB46TWLFSnKj_3EswhheG92rTMsczvMfAdq0ovyDTkm9NF1bmoSAXUfkE82cdLU57hUYIUaTNuXh8LkIUqtmrPtEYIF_5vhWcMui2tgQiS-xKuxZ7YI5U2j1yfshcJYii6H8=
- Google Patents. (n.d.). CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLUJiVt-3UUOdvomDWmtjqeN6AfV8j5dDgZGCf521MgbHJDmrZkqwG33hZv6_qiCbHPKZN1Ta6epSv0vz4J7y7sbgv2pX8Ep9Q3EIWhMcFCNiVxYK1M7C7eo0lRl6nQh6lXghcOGotqYtD
- Open Access Journals. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH56azu073YSI9xxIp1eOgxRGbImtojWHjwyzDy3khYSfnkZ0e6crS_Yd5AKfZxAJD5NAv1Jqdc6BC0vG6YdmrvWw5yoQPW1yJU-IsERO_90KYwW85Jc0oTmjO4VNtTaBI4g6bHleuzDSmy-wvlL0s8n9BHvgc_WcK-DAFjsVeYwk4n1X_2p6RFC9A0UkZPFCDbekD3QmTMIfWQ1dkiz4hxvp3EfMPVOalkBh6xjSw=
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of 2-Acetyl-4-butyramidophenol and 4-aminophenol
This guide provides a comprehensive, data-driven comparison of the cytotoxic profiles of 2-Acetyl-4-butyramidophenol and 4-aminophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies and mechanistic underpinnings of their cellular toxicity. Our approach is grounded in established scientific principles to ensure the delivery of reliable and actionable insights.
Introduction: Profiling the Compounds
4-aminophenol (PAP) is a well-characterized organic compound and a known metabolite of acetaminophen.[1][2] It is recognized for its nephrotoxicity, primarily targeting the proximal tubules of the kidneys.[3][4] The toxicity of 4-aminophenol is linked to its metabolic activation into reactive intermediates that can induce oxidative stress and covalently bind to cellular macromolecules.[4][5] Specifically, it can be oxidized to a reactive quinoneimine species, which depletes cellular glutathione (GSH) and can lead to cell death.[3][6][7]
This compound is a less-studied phenolic compound. Its structural relationship to other pharmacologically active phenols warrants a thorough investigation of its cytotoxic potential. Understanding its cellular effects is crucial for evaluating its safety profile and potential therapeutic applications.
The rationale for this comparative study lies in the structural similarities and differences between these two molecules. Both possess a phenol group, but the nature and position of their substituents could significantly influence their metabolic pathways and, consequently, their cytotoxic mechanisms. This guide aims to elucidate these differences through rigorous in vitro assays.
Experimental Design and Rationale
To provide a robust comparison, we will employ a multi-assay approach to assess cytotoxicity in a relevant human cell line. The selection of assays is critical for a comprehensive understanding of the cytotoxic mechanisms.
Cell Line Selection: A human kidney cell line, such as HEK293 or HK-2, is a logical choice given the known nephrotoxicity of 4-aminophenol. This allows for a direct comparison in a cellular context relevant to the target organ of 4-aminophenol's toxicity.
Concentration Ranges: A dose-response analysis is fundamental. A broad range of concentrations for both compounds will be tested to determine their respective IC50 values (the concentration at which 50% of cell viability is inhibited). This allows for a quantitative comparison of their potency.
Selected Cytotoxicity Assays:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[10] The amount of formazan is proportional to the number of viable cells.[11]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[12] It is a reliable marker for cytotoxicity and cell lysis.[13][14]
-
Apoptosis vs. Necrosis Assay: Distinguishing between these two modes of cell death is crucial for understanding the mechanism of toxicity. This is often achieved using flow cytometry with dual staining, for example, with Annexin V (to detect apoptosis) and Propidium Iodide (PI) or 7-AAD (to detect necrosis).[15][16][17] Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic and necrotic cells will be positive for both stains.[18][19]
The combination of these assays provides a multi-faceted view of cytotoxicity, assessing metabolic health, membrane integrity, and the specific mode of cell death.
Mechanistic Insights: Potential Pathways of Cytotoxicity
The cytotoxicity of phenolic compounds is often linked to their metabolic activation to reactive species that can induce oxidative stress and damage cellular components.
4-aminophenol: The metabolism of 4-aminophenol can lead to the formation of a reactive 1,4-benzoquinoneimine.[20] This electrophilic intermediate can deplete cellular glutathione (GSH), a critical antioxidant, and covalently bind to cellular proteins, leading to cellular dysfunction and death.[3][6] The depletion of GSH can also lead to an increase in reactive oxygen species (ROS), causing oxidative stress.[5]
This compound: The metabolic fate of this compound is less clear. However, its phenolic structure suggests that it could also undergo oxidation to form reactive intermediates. The presence of the acetyl and butyramido groups may influence its susceptibility to metabolic enzymes and the reactivity of any resulting metabolites.
Below is a conceptual diagram illustrating the potential metabolic activation of 4-aminophenol.
Caption: Potential metabolic pathway of 4-aminophenol leading to cytotoxicity.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed human kidney cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and 4-aminophenol in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis buffer.[14]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.[14]
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture, which typically contains a substrate, cofactor, and a dye, to each well containing the supernatant.[21]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[12]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells).
Apoptosis vs. Necrosis Assay Protocol (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the compounds as described previously.
-
Cell Harvesting: After incubation, collect both adherent and floating cells.
-
Staining: Wash the cells with a binding buffer and then resuspend them in a solution containing Annexin V-FITC (or another fluorescent conjugate) and Propidium Iodide (or 7-AAD).[17]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V fluorescence is typically detected in the FL-1 channel (green), and PI/7-AAD in the FL-3 channel (red).[15][16]
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI/7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.
-
Primary necrotic cells: Annexin V-negative and PI/7-AAD-positive.[18]
-
The following diagram illustrates the general workflow for these in vitro cytotoxicity assays.
Caption: General workflow for in vitro cytotoxicity assessment.
Data Presentation and Interpretation
The quantitative data from the MTT and LDH assays should be summarized in tables for a clear comparison of the cytotoxic effects of this compound and 4-aminophenol at different concentrations and time points.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 24h Treatment
| Compound | MTT Assay (IC50) | LDH Assay (EC50) |
| This compound | [Insert Data] | [Insert Data] |
| 4-aminophenol | [Insert Data] | [Insert Data] |
The results from the apoptosis vs. necrosis assay will provide qualitative and quantitative insights into the mode of cell death induced by each compound. This data can be presented as dot plots from the flow cytometer and summarized in a table showing the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to comparing the in vitro cytotoxicity of this compound and 4-aminophenol. By employing a multi-assay strategy, researchers can obtain a detailed understanding of their relative potencies and mechanisms of cellular toxicity. The provided protocols and conceptual frameworks serve as a robust foundation for conducting these critical toxicological assessments. The resulting data will be invaluable for the safety evaluation and potential development of these compounds for various applications.
References
- Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. (n.d.). PubMed.
- Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity. (n.d.). PubMed.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- LDH Cytotoxicity Assay FAQs. (2020, April 7). G-Biosciences.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- NAPQI. (n.d.). Wikipedia.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec.
- This compound. (2024, April 9). ChemBK.
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf - NIH.
- The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (n.d.). PMC - NIH.
- Nephrotoxicity of 4-amino-2-chlorophenol and 2-amino-4-chlorophenol in the Fischer 344 rat. (n.d.). PubMed.
- N-Acetyl-p-benzoquinone Imine, the Toxic Metabolite of Acetaminophen, Is a Topoisomerase II Poison. (n.d.). ACS Publications.
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.).
- n-acetyl-p-benzoquinone imine napqi: Topics by Science.gov. (n.d.). Science.gov.
- The paracetamol metabolite N-acetylp-benzoquinone imine reduces excitability in first- and second-order neurons of the pain pathway through actions on KV7 channels. (n.d.). PMC - PubMed Central.
- Nephrotoxicity of 4-aminophenol glutathione conjugate. (n.d.). PubMed.
- 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. (n.d.). PMC - NIH.
- In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. (2024, September 2). Open Exploration Publishing.
- Full article: Screening of in vitro cytotoxicity and antioxidant potential of selected endemic plants in Turkey. (n.d.). Taylor & Francis Online.
- Contribution of reactive oxygen species to para-aminophenol toxicity in LLC-PK1 cells. (2008, July 15). PubMed.
- Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress. (n.d.). PubMed.
- Metabolism of para-Aminophenol by Rat Hepatocytes. (n.d.). ResearchGate.
- Nephrotoxicity of 4-Aminophenol Glutathione Conjugate. (2025, August 6). ResearchGate.
- p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. (n.d.). PubMed.
- Use of in vitro assays to assess the potential cytotoxic, genotoxic and antigenotoxic effects of vanillic and cinnamic acid. (2017). (n.d.). SciSpace.
- Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. (2025, August 9). ResearchGate.
- The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. (n.d.). NIH.
- Nephrotoxicity of p-aminophenol, a metabolite of acetaminophen, in the fischer 344 rat. (1982, September 15). PubMed.
- Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (n.d.).
- 4-Aminophenol. (n.d.). Wikipedia.
- Thermophysical Properties of this compound. (n.d.). Chemcasts.
- Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023, April 17). PMC - PubMed Central.
- This compound (C12H15NO3). (n.d.). PubChem.
- This compound. (n.d.). PubChem - NIH.
- Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (n.d.).
- 4-aminophenol – Knowledge and References. (n.d.). Taylor & Francis.
Sources
- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. Nephrotoxicity of p-aminophenol, a metabolite of acetaminophen, in the fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nephrotoxicity of 4-aminophenol glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. n-acetyl-p-benzoquinone imine napqi: Topics by Science.gov [science.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. mybiosource.com [mybiosource.com]
- 17. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 18. logosbio.com [logosbio.com]
- 19. biotium.com [biotium.com]
- 20. researchgate.net [researchgate.net]
- 21. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Structural Analysis Guide: 2-Acetyl-4-butyramidophenol vs. Bucetin
This guide provides a detailed comparative structural analysis of two phenolic compounds, 2-Acetyl-4-butyramidophenol and Bucetin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties to explore the causality behind analytical choices and the logic of experimental workflows. We will dissect the subtle yet critical structural distinctions between these molecules and outline the definitive analytical methodologies required for their unambiguous identification and characterization.
Introduction: Isomers and Analogs in Pharmaceutical Analysis
In pharmaceutical research, the precise structural characterization of a molecule is paramount. Even minor differences in functional group placement or constitution can dramatically alter a compound's efficacy, metabolism, and toxicity. This guide focuses on two such compounds: this compound, a substituted phenol of interest in medicinal chemistry, and Bucetin, an analgesic and antipyretic agent that was withdrawn from the market due to safety concerns, including renal toxicity and potential carcinogenicity.[1][2]
While both molecules share a core N-acylated aminophenol framework, they are not isomers. Bucetin possesses an N-(4-ethoxyphenyl)-3-hydroxybutanamide structure, whereas this compound is an N-(3-acetyl-4-hydroxyphenyl)butanamide.[3][4] The key distinctions lie in the substitution pattern of the phenyl ring and the nature of the acyl side chain. This guide will illuminate these differences through a multi-technique analytical approach, providing the foundational data necessary for any research or development program involving these or related compounds.
Part 1: Foundational Physicochemical Properties
A baseline comparison begins with the fundamental properties of each molecule. Although they have different structures, their molecular formulas result in distinct molecular weights, which is a primary point of differentiation.
| Property | This compound | Bucetin |
| IUPAC Name | N-(3-acetyl-4-hydroxyphenyl)butanamide[5] | N-(4-ethoxyphenyl)-3-hydroxybutanamide[4] |
| Synonyms | 3′-Acetyl-4′-hydroxybutyranilide; Abap[3] | 3-Hydroxy-p-butyrophenetidide; Betadid[4][6] |
| CAS Number | 40188-45-2[3] | 1083-57-4[4][6] |
| Molecular Formula | C₁₂H₁₅NO₃[3] | C₁₂H₁₇NO₃[1][4] |
| Molecular Weight | 221.25 g/mol [7] | 223.27 g/mol [4][6] |
| Appearance | Gray or white crystalline powder[3][7] | White to off-white crystalline powder[8] |
| Melting Point | 120-126 °C[7][9] | ~160 °C[6] |
Molecular Structure Diagrams
The two-dimensional structures reveal the fundamental differences in atomic connectivity.
Sources
- 1. rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucetin - Wikipedia [en.wikipedia.org]
- 3. CAS 40188-45-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Bucetin | C12H17NO3 | CID 14130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem-casts.com [chem-casts.com]
- 6. Bucetin [drugfuture.com]
- 7. chembk.com [chembk.com]
- 8. CAS 1083-57-4: bucetin | CymitQuimica [cymitquimica.com]
- 9. This compound | 40188-45-2 [chemicalbook.com]
A Comparative Guide to the In Vitro Anti-proliferative Activity of Acetophenone Derivatives
Introduction: The Emerging Role of Acetophenones in Oncology Research
Acetophenones, a class of aromatic ketones, have garnered substantial interest within the medicinal chemistry and oncology communities.[1] These compounds, found in various natural sources and also readily synthesized, represent a versatile scaffold for the development of novel therapeutic agents.[2][3] A significant body of research has focused on their anti-proliferative activity, demonstrating their potential to inhibit the growth of and, in some cases, induce programmed cell death (apoptosis) in a variety of cancer cell lines.[4][5]
The initial stages of drug discovery heavily rely on in vitro assays to screen large libraries of compounds for potential bioactivity.[6] These controlled laboratory studies, typically utilizing cancer cell lines, provide a rapid and cost-effective means to identify promising candidates and elucidate their mechanisms of action before advancing to more complex in vivo models.[6] This guide offers a comparative analysis of the in vitro anti-proliferative performance of various acetophenone derivatives, supported by experimental data, detailed methodologies, and an exploration of their structure-activity relationships and molecular targets.
Comparative Analysis of Anti-proliferative Activity
The efficacy of acetophenone derivatives as anti-proliferative agents is highly dependent on their chemical structure and the specific cancer cell line being targeted. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for comparing cytotoxic potency. A lower IC50 value indicates a more potent compound. The following table summarizes the in vitro anti-proliferative activity of a selection of acetophenone derivatives against various human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Key Structural Features & Observations | Reference(s) |
| Chalcone-based 4-Nitroacetophenones | H1299 (Lung), MCF-7 (Breast), HepG2 (Liver), K562 (Leukemia) | 2.7 - 19.7 | These derivatives, particularly NCH-2, NCH-4, and NCH-10, showed potent activity. NCH-10 was also shown to target the EGFR kinase domain. | [7][8][9] |
| Brominated Acetophenones | MCF-7 (Breast), PC3 (Prostate), A549 (Lung), Caco2 (Colorectal) | <10 - 18.40 (µg/mL) | Compound 5c was the most active, exhibiting remarkable cytotoxicity against all tested cell lines, with the lowest toxicity against normal breast epithelial cells. | [10][11] |
| Prenylated Acetophenones (from Acronychia oligophlebia) | MCF-7 (Breast) | 25.6 - 80.2 | Compounds 81 and 85 demonstrated moderate inhibitory activities, while others showed weaker effects. | [2] |
| 2'-Aminoacetophenone Derivatives | Various | Varies | This scaffold is a promising candidate for developing novel anticancer agents, often acting through the induction of oxidative stress and mitochondrial-mediated apoptosis. | [4] |
| 4'-Morpholinoacetophenone Chalcones | HeLa (Cervical), C6 (Glioma) | Varies | Compounds 7, 10, 11, and 12 showed higher anti-proliferative activity than the reference drug cisplatin. | [12][13] |
| Eupatofortunone (from Eupatorium fortunei) | MCF-7 (Breast), A549 (Lung) | 82.15 - 86.63 | A naturally occurring acetophenone derivative with moderate activity. | [2] |
| Acronyculatins I & J (from Acronychia trifoliolata) | A549, KB, KB-VIN, MDA-MB-231, MCF-7 | 16.2 - 30.8 | These natural acetophenones showed varied inhibitory effects across a panel of human cancer cells. | [2] |
Structure-Activity Relationship (SAR) Insights:
The data reveals that the anti-proliferative activity of acetophenones is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the acetyl group.[1]
-
Chalcone Scaffolds: The incorporation of a chalcone moiety (an α,β-unsaturated carbonyl system) often enhances cytotoxic activity.[5] The presence of electron-withdrawing groups, such as a nitro group (NO₂), can further increase potency.[7][8][9]
-
Halogenation: The addition of bromine to the acetophenone structure has been shown to yield compounds with remarkable cytotoxicity against a broad range of cancer cell lines.[10][11]
-
Prenylation: Prenyl groups, found in many naturally derived acetophenones, can contribute to anti-proliferative effects, although the potency can vary significantly.[2]
-
Heterocyclic Rings: The introduction of heterocyclic rings, such as morpholine, can lead to compounds with potent anti-cancer activity, in some cases exceeding that of established chemotherapeutic agents like cisplatin.[12][13]
Mechanisms of Anti-proliferative Action
Acetophenone derivatives exert their anti-cancer effects through various molecular mechanisms, often leading to apoptosis and cell cycle arrest.[4][5]
-
Induction of Apoptosis: Many acetophenones trigger programmed cell death. A common proposed mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][14] This leads to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors, ultimately activating the caspase cascade.[4]
-
Targeting Signaling Pathways: Certain derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival. For instance, some chalcone-based 4-nitroacetophenones have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a critical target in cancer therapy.[7][8]
-
Cell Cycle Arrest: Some acetophenone-based compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. For example, some chalcone derivatives have been observed to cause cell cycle arrest in the G1 phase.[9]
Visualizing the Mechanism: Inhibition of the EGFR Signaling Pathway
The EGFR signaling pathway is crucial for normal cell growth and division, but its aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified representation of this pathway and a potential point of inhibition by acetophenone derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Acetophenone protection against cisplatin-induced end-organ damage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Acetyl-4-butyramidophenol
For Immediate Reference: Key Disposal Parameters
| Parameter | Recommendation | Citation |
| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | |
| Signal Word | Warning | |
| Primary Disposal Route | Licensed Chemical Destruction Plant / Controlled Incineration | [1] |
| Prohibited Disposal | Do Not Discharge to Sewer Systems or General Waste | [1] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat, N95 dust mask (if generating dust) |
In the dynamic landscape of pharmaceutical research and development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. For 2-Acetyl-4-butyramidophenol (CAS RN: 40188-45-2), a compound utilized in various research contexts, adherence to a stringent and well-informed disposal protocol is paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and responsible disposal of this compound.
Hazard Assessment and the "Why" Behind the Precautions
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is essential. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning". This classification as an irritant dictates the necessity for specific personal protective equipment (PPE) to prevent accidental exposure during handling and disposal. The causality is direct: contact with the skin or eyes can lead to inflammation and discomfort, while inhalation of dust particles can irritate the respiratory tract. Therefore, the choice of PPE is not arbitrary but a direct countermeasure to the identified risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, the following PPE is mandatory when handling this compound for disposal:
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile gloves).
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat is required to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator should be worn.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste. While it may not be classified as acutely hazardous by the Environmental Protection Agency (EPA), its irritant properties necessitate a controlled disposal route. The following procedure is based on best practices for non-hazardous pharmaceutical and chemical waste.[2][3]
Step 1: Waste Segregation and Collection
-
Do not mix: Collect waste this compound separately from other waste streams, especially incompatible materials.
-
Dedicated Container: Place the waste, including any contaminated materials like weighing paper or contaminated gloves, into a clearly labeled, sealable, and chemically compatible waste container.
Step 2: Labeling the Waste Container
Proper labeling is a critical component of safe waste management and is mandated by the Occupational Safety and Health Administration (OSHA). The label must include:
-
The words "Hazardous Waste" (as a best practice for laboratory chemical waste).
-
The full chemical name: "this compound".
-
The CAS number: "40188-45-2".
-
The hazard characteristics: "Irritant".
-
The date when the waste was first added to the container.
Step 3: Storage of the Waste Container
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
Step 4: Arranging for Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and certified chemical waste disposal company.
-
Incineration: The recommended method for the destruction of this type of chemical waste is controlled incineration in a permitted facility.[1] This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment.
-
Prohibited Methods: Never dispose of this compound down the drain or in the regular trash.[1] This can lead to the contamination of waterways and soil.
Emergency Procedures: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full required PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. If necessary, lightly moisten the material with water to minimize airborne particles.
-
Collect the Waste: Place all spilled material and contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Report the Incident: Follow your institution's protocols for reporting chemical spills.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the compound's hazards, utilizing the correct personal protective equipment, and adhering to a systematic disposal protocol, researchers and scientists can ensure the safety of themselves and their colleagues, while also protecting the environment. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of scientific integrity and excellence.
References
- Non-Hazardous Waste Pharmaceuticals. Veterinary Compliance Assistance. [Link]
- Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Easy RX Cycle. [Link]
- Handling Non-Hazardous Pharmaceutical Waste. Eco Medical. [Link]
Sources
Navigating the Safe Handling of 2-Acetyl-4-butyramidophenol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is a cornerstone of both safety and experimental integrity. This guide provides a comprehensive operational and safety framework for managing 2-Acetyl-4-butyramidophenol, an aromatic amide, in a laboratory setting. By moving beyond mere procedural steps to elucidate the underlying scientific principles, this document aims to foster a deeply ingrained culture of safety and precision.
Understanding the Compound: Hazard Profile of this compound
Given the powdered nature of the compound and its potential for aerosolization, it is prudent to treat this compound as a potent pharmaceutical compound, necessitating stringent containment measures to minimize exposure.[2][3]
Engineering Controls: The First Line of Defense
The primary strategy for safe handling is to minimize the potential for exposure through robust engineering controls. Personal protective equipment (PPE) should be considered the final layer of protection, to be used in conjunction with, not as a substitute for, a well-designed workspace.
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles. The sash should be kept as low as possible to maximize capture efficiency.
-
Glove Box/Containment Isolator: For larger quantities or procedures with a high potential for aerosolization, the use of a glove box or containment isolator is strongly recommended.[4] These systems provide a physical barrier between the operator and the chemical, offering the highest level of protection.[5]
-
Ventilation: Ensure the laboratory is well-ventilated with single-pass air to prevent the accumulation of any fugitive emissions.[5]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE must be tailored to the specific task being performed. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Double-gloving with nitrile or butyl gloves | Inner Glove (Nitrile): Provides a primary barrier and dexterity. Outer Glove (Butyl Rubber): Butyl rubber offers superior resistance to a broad range of chemicals, including many organic solvents and corrosive agents.[6][7] While nitrile gloves offer good splash protection against many chemicals, their resistance to aromatic compounds can be limited.[8][9] Given the lack of specific breakthrough data for this compound, a conservative approach using a more robust outer glove is warranted. Gloves should be changed immediately if contamination is suspected. |
| Eyes & Face | Safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Body | Laboratory coat and disposable gown | A standard laboratory coat should be worn at all times. For procedures involving significant quantities of the powder, a disposable gown with long sleeves and elastic cuffs should be worn over the lab coat to provide an additional layer of protection and simplify decontamination. |
| Respiratory | N95 respirator or higher | When engineering controls alone cannot guarantee exposure levels are below acceptable limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles. For higher-risk scenarios, a half-mask or full-face respirator with P100 cartridges may be necessary. Proper fit-testing is essential for any respirator to be effective. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a procedural guide from preparation to disposal.
Spill Management and Decontamination
Accidental spills should be managed promptly and safely.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Restrict access to the area until it has been professionally decontaminated.
-
Disposal Plan: Ensuring Environmental Responsibility
All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[10]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for all solid waste.
-
Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11]
The Logic of Protection: A Decision-Making Framework
The selection of appropriate PPE is not a one-size-fits-all approach. The following diagram illustrates the decision-making process based on the nature of the task.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, ensuring the well-being of all laboratory personnel and the integrity of their scientific pursuits.
References
- Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- It's more than just being Fragile : How to Handle Potent Formulation? (2017, September 25). Esco Pharma.
- How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic. (2025, January 9). Schematic.
- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.
- Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS.
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). Global Industrial.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
- Butyl Gloves - The Glove Guru. (2025, June 22). The Glove Guru.
- Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal.
- Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23). S&G Gloves.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
- Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork.
- Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety.
- New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024, January 9). SKC Inc.
- Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com.
- Chemical Resistance of Gloves.pdf. University of Wisconsin-Madison.
- New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press.
- Aromatic Amine Pollution → Term. (2025, December 1). Term.
- Butanamide, N-(3-acetyl-4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, June 30). PubMed Central.
Sources
- 1. echemi.com [echemi.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 4. ilcdover.com [ilcdover.com]
- 5. escopharma.com [escopharma.com]
- 6. gloves-online.com [gloves-online.com]
- 7. oxwork.com [oxwork.com]
- 8. gloves.com [gloves.com]
- 9. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 10. calpaclab.com [calpaclab.com]
- 11. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
